molecular formula C8H9NO3 B1197486 4-Methyl-3-hydroxyanthranilic acid CAS No. 552-14-7

4-Methyl-3-hydroxyanthranilic acid

Cat. No.: B1197486
CAS No.: 552-14-7
M. Wt: 167.16 g/mol
InChI Key: OYZONAXDAWHDMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-3-hydroxyanthranilic acid (4-MHA), with the CAS Registry Number 552-14-7, is a fine chemical with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . This compound is a critical biosynthetic precursor in the production of actinomycin antibiotics by Streptomyces strains such as Streptomyces chrysomallus and Streptomyces parvulus . Its primary research value lies in its role as a substrate for the 4-MHA-activating enzyme, also known as actinomycin synthetase I . This enzyme catalyzes the adenylation of 4-MHA, a key early step in the non-ribosomal peptide synthesis pathway that assembles the actinomycin chromophore . Studies have shown that structural analogs of 4-MHA, such as 4-Methyl-3-hydroxybenzoic acid (4-MHB), can act as potent inhibitors of actinomycin synthesis in vivo, highlighting the specificity of this pathway and the importance of 4-MHA . Beyond its established role in antibiotic synthesis, research into related metabolites, such as 3-hydroxyanthranilic acid (3-HA), has revealed potential benefits in areas like aging and oxidative stress resistance, suggesting a broader scientific context for the study of this class of compounds . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-hydroxy-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3,10H,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYZONAXDAWHDMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203691
Record name 4-Methyl-3-hydroxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552-14-7
Record name 2-Amino-3-hydroxy-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=552-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-3-hydroxyanthranilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-4-methylanthranilic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methyl-3-hydroxyanthranilic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHYL-3-HYDROXYANTHRANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5AZK5IEE7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Core: The Discovery of 4-Methyl-3-hydroxyanthranilic Acid as the Keystone Precursor of Actinomycin

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Natural Product Synthesis and Drug Development

Abstract

The actinomycins, a class of potent chromopeptide lactone antibiotics with significant antitumor activity, have been a subject of intense scientific scrutiny since their discovery.[1][2] Central to their unique biological function is the phenoxazinone chromophore, a planar ring system that intercalates into DNA, effectively halting transcription.[3][4] This guide provides an in-depth exploration of the pivotal discovery of 4-methyl-3-hydroxyanthranilic acid (4-MHA) as the direct precursor to this vital chromophore. We will dissect the biosynthetic pathway, elucidate the key enzymatic steps, and present the experimental logic that led to the definitive identification of 4-MHA's role, offering a comprehensive resource for researchers in natural product biosynthesis and antibiotic development.

Introduction: The Enigma of the Actinomycin Chromophore

First isolated in 1940 by Selman Waksman and H. Boyd Woodruff, Actinomycin D was the first antibiotic to demonstrate anti-cancer properties.[3][5] Its structure, characterized by a phenoxazinone dicarboxylic acid core linked to two identical pentapeptide lactone rings, presented a significant biosynthetic puzzle.[3][6] The origin of the planar, nitrogen-containing chromophore, actinocin, was a critical unknown. Early investigations hinted that the amino acid tryptophan was a distant precursor, but the immediate building block remained elusive, hindering efforts to understand and potentially manipulate actinomycin production.[3][7]

The Search for the Precursor: From Tryptophan to an Unexpected Intermediate

The biosynthetic journey to actinomycin begins with the essential amino acid, L-tryptophan.[7] In many actinomycin-producing Streptomyces species, tryptophan undergoes a series of enzymatic modifications.[8] The initial steps involve the kynurenine pathway, a well-established route for tryptophan catabolism.[3] However, the actinomycin pathway diverges in a crucial and unique manner.

Divergent Pathways in Streptomyces

Intriguingly, the precise biosynthetic route to 4-MHA can vary between different actinomycin-producing strains.[8]

  • In Streptomyces chrysomallus, tryptophan is converted to 3-hydroxykynurenine (3-HK). A key methylation step then occurs, converting 3-HK to 3-hydroxy-4-methylkynurenine (4-MHK), which is subsequently cleaved to form 4-MHA.[9]

  • Conversely, in Streptomyces antibioticus, the pathway proceeds through the formation of 3-hydroxyanthranilic acid (3-HA) from tryptophan. A specific methyltransferase then acts on 3-HA to yield 4-MHA.[8][10][11]

This discovery of alternative pathways highlights the metabolic plasticity within Streptomyces and underscores the importance of strain-specific investigation in natural product biosynthesis.

The Pivotal Role of Methylation

The introduction of a methyl group at the C4 position of the anthranilate ring is a defining feature of the actinomycin chromophore precursor.[7] This methylation is catalyzed by an S-adenosyl-L-methionine (AdoMet)-dependent methyltransferase.[7][10] The identification and characterization of this enzyme in Streptomyces antibioticus provided strong evidence for 3-hydroxyanthranilic acid as the substrate and 4-MHA as the product, solidifying the latter's position as a key intermediate.[10][11]

Experimental Validation: Confirming 4-MHA as the Direct Precursor

The definitive confirmation of 4-MHA as the direct precursor to the actinomycin chromophore came from a series of elegant feeding experiments and enzymatic assays.

Isotopic Labeling and Incorporation Studies

A cornerstone of biosynthetic research, isotopic labeling, was instrumental in tracing the path to 4-MHA.

Experimental Protocol: Radiolabeling and Incorporation of 4-MHA

  • Preparation of Labeled Precursor: Synthesize 3-hydroxy-4-methylanthranilate with a radioactive carbon-14 label in the carboxyl group ((carboxyl-¹⁴C) 4-MHA).

  • Culture Preparation: Grow a culture of Streptomyces antibioticus to the mid-logarithmic phase of growth, a period of active actinomycin synthesis.

  • Washed Mycelia Preparation: Harvest the mycelia by centrifugation, wash with a suitable buffer to remove residual media components, and resuspend in a defined production medium.

  • Feeding Experiment: Introduce the (carboxyl-¹⁴C) 4-MHA to the washed mycelial suspension and incubate under optimal conditions for actinomycin production.

  • Extraction and Analysis: After a set incubation period, extract the actinomycins from the culture using an organic solvent (e.g., ethyl acetate).

  • Chromatographic Separation: Separate the different actinomycin congeners (e.g., actinomycin IV and V) using techniques like paper or thin-layer chromatography.

  • Radioactivity Detection: Quantify the radioactivity incorporated into each actinomycin fraction using a scintillation counter.

The successful incorporation of the ¹⁴C label from 4-MHA directly into the actinomycin molecule provided unequivocal evidence of its precursor status.[12] Further degradation studies confirmed that the label was localized to the chromophore portion of the molecule.[12]

Enzymatic Conversion in Cell-Free Extracts

The discovery of a methyltransferase in detergent-treated extracts of S. antibioticus that specifically catalyzed the transfer of a methyl group from S-adenosylmethionine to 3-hydroxyanthranilic acid was a significant breakthrough.[10][11] This enzymatic activity was not observed with 3-hydroxy-DL-kynurenine, indicating the specificity of the enzyme for 3-HA in this particular strain.[10]

Enzyme Substrate Product Cofactor Producing Organism
3-hydroxyanthranilate 4-methyltransferase3-hydroxyanthranilic acid (3-HA)4-methyl-3-hydroxyanthranilic acid (4-MHA)S-adenosylmethionine (AdoMet)Streptomyces antibioticus

The Final Assembly: Dimerization to the Phenoxazinone Core

Once synthesized, two molecules of 4-MHA, each attached to a pentapeptide lactone chain, undergo an oxidative condensation to form the mature actinomycin molecule.[6][9][13] This crucial dimerization step is catalyzed by the enzyme phenoxazinone synthase (PHS), a copper-containing oxidase.[14][15]

The mechanism of PHS involves a complex six-electron oxidation.[14][15] The enzyme facilitates the coupling of the two 4-MHA-pentapeptide monomers, leading to the formation of the characteristic phenoxazinone chromophore.[14][16] While PHS has long been considered the key enzyme in this final step, some studies have shown that actinomycin D production can persist even in its absence, suggesting the possibility of redundant or alternative enzymatic pathways for this final condensation.[8]

Biosynthetic Pathway and Workflow Diagrams

Actinomycin_Biosynthesis cluster_tryptophan_catabolism Tryptophan Catabolism cluster_strain_specific Strain-Specific Pathways cluster_chrysomallus S. chrysomallus cluster_antibioticus S. antibioticus cluster_common_pathway Common Pathway Tryptophan L-Tryptophan Formylkynurenine N-Formylkynurenine Tryptophan->Formylkynurenine Kynurenine L-Kynurenine Formylkynurenine->Kynurenine Hydroxykynurenine 3-Hydroxykynurenine (3-HK) Kynurenine->Hydroxykynurenine MHK 4-Methyl-3-hydroxy- kynurenine (4-MHK) Hydroxykynurenine->MHK Methyltransferase (AdoMet) HA 3-Hydroxyanthranilic acid (3-HA) Hydroxykynurenine->HA MHA 4-Methyl-3-hydroxy- anthranilic acid (4-MHA) MHK->MHA Hydroxykynureninase HA->MHA Methyltransferase (AdoMet) MHA_PPL 4-MHA Pentapeptide Lactone (Monomer) MHA->MHA_PPL Non-Ribosomal Peptide Synthetases (NRPS) Actinomycin Actinomycin MHA_PPL->Actinomycin Phenoxazinone Synthase (PHS) (Oxidative Dimerization)

Figure 1. Biosynthetic pathway of actinomycin, highlighting the strain-specific routes to the key precursor, 4-MHA.

Experimental_Workflow start Start: Synthesize (carboxyl-14C) 4-MHA culture Culture S. antibioticus to mid-log phase start->culture wash Prepare Washed Mycelia culture->wash feed Incubate Mycelia with (carboxyl-14C) 4-MHA wash->feed extract Extract Actinomycins with Organic Solvent feed->extract separate Separate Actinomycins (Chromatography) extract->separate quantify Quantify Radioactivity in Actinomycin Fractions separate->quantify end Conclusion: 4-MHA is a direct precursor quantify->end

Figure 2. Experimental workflow for confirming 4-MHA incorporation into actinomycin using isotopic labeling.

Conclusion and Future Directions

The identification of 4-methyl-3-hydroxyanthranilic acid as the direct precursor of the actinomycin chromophore was a landmark achievement in natural product biosynthesis. It not only solved a long-standing puzzle but also opened up new avenues for research. Understanding this crucial step allows for targeted genetic and metabolic engineering approaches to potentially create novel actinomycin analogs with improved therapeutic indices. Further exploration of the regulatory mechanisms governing the expression of the 4-MHA biosynthetic genes and the activity of phenoxazinone synthase could lead to enhanced production of these valuable anticancer agents. The story of 4-MHA serves as a powerful example of how fundamental biosynthetic research can provide the foundation for future drug discovery and development efforts.

References

  • Mechanism for the formation of the phenoxazinone chromophore of actinomycin. PubMed. [Link]

  • Dactinomycin. Wikipedia. [Link]

  • Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. PMC. [Link]

  • Phenoxazinone synthase: Mechanism for the formation of the phenoxazinone chromophore of actinomycin. ResearchGate. [Link]

  • New from old: discovery of the novel antibiotic actinomycin L in Streptomyces sp. MBT27. Microbiology Society. [Link]

  • Actinomycin D structure and possible pathways of 4-MHA formation in actinomycin-producing streptomycetes. ResearchGate. [Link]

  • Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. MDPI. [Link]

  • Structure of actinomycin and 4-MHA pentapeptide lactone and scheme of their assembly by the actinomycin synthetases. ResearchGate. [Link]

  • Hemiactinomycin, an undescribed intermediate of actinomycin biosynthesis from an actinomycetes strain Streptomyces antibioticus H41-55. Taylor & Francis Online. [Link]

  • A) Structures and formation of actinomycin D (synonymous with C1 and... ResearchGate. [Link]

  • Proposed biosynthetic pathway for actinomycin L. We propose that... ResearchGate. [Link]

  • Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. PMC. [Link]

  • Streptomyces antibioticus. Wikipedia. [Link]

  • Hemiactinomycin, an undescribed intermediate of actinomycin biosynthesis from an actinomycetes strain Streptomyces antibioticus H41-55. Taylor & Francis Online. [Link]

  • Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. PubMed. [Link]

  • From Actinomycin onwards: Actinomycete success stories. ConnectSci. [Link]

  • The reaction catalyzed by phenoxazinone synthase. The reaction involves... ResearchGate. [Link]

  • Phenoxazinone synthase (PHS) reaction; the last step of the biosynthesis of actinomycin D. ResearchGate. [Link]

  • Formation of actinomycin D (IV) from actinomycin halves and formation... ResearchGate. [Link]

  • Biosynthesis of the actinomycin chromophore; enzymatic conversion of 4-methyl-3-hydroxyanthranilic acid to actinocin. PubMed. [Link]

  • A Brief History of the Antibiotic Era: Lessons Learned and Challenges for the Future. PMC. [Link]

  • Actinomycin D: a new opening for an old drug. PMC. [Link]

  • Biosynthesis of the Actinomycin Chromophore: Incorporation of 3-hydroxy-4-methylanthranilic Acid Into Actinomycins by Streptomyces Antibioticus. PubMed. [Link]

  • [Actinomycin D and its mechanisms of action]. PubMed. [Link]

Sources

An In-depth Technical Guide to 4-Methyl-3-hydroxyanthranilic Acid: From Chemical Properties to Biosynthetic Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-hydroxyanthranilic acid (4-MHA) is a crucial aminobenzoic acid derivative that plays a significant role as a bacterial metabolite.[1] It is most notably recognized as a key precursor in the biosynthesis of actinomycins, a class of potent chromopeptide lactone antibiotics with significant antineoplastic properties.[2][3] The unique structure of 4-MHA, featuring an o-aminophenol moiety, is fundamental to the formation of the phenoxazinone chromophore that characterizes actinomycins.[2] This guide provides a comprehensive overview of the chemical properties, structure, and biological importance of 4-MHA, offering valuable insights for researchers in natural product synthesis, antibiotic development, and related fields.

Chemical Structure and Physicochemical Properties

4-Methyl-3-hydroxyanthranilic acid is structurally defined as an anthranilic acid molecule substituted with a hydroxy group at the C3 position and a methyl group at the C4 position.[1] This substitution pattern is critical for its subsequent biochemical transformations.

Table 1: Physicochemical Properties of 4-Methyl-3-hydroxyanthranilic acid

PropertyValueSource
Molecular Formula C8H9NO3[4][5]
Molecular Weight 167.16 g/mol [1][4]
IUPAC Name 2-amino-3-hydroxy-4-methylbenzoic acid[1]
CAS Number 552-14-7[6]
Appearance White solid (typical)[7]
Stereochemistry Achiral[4]

Spectroscopic data is essential for the unambiguous identification and characterization of 4-MHA. While a complete set of publicly available, assigned spectra for 4-MHA is not readily consolidated, typical analytical techniques would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework. Detailed 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, would be necessary for complete assignment of all proton and carbon signals, similar to analyses performed on related hydroxyanthranilic acid derivatives.[8][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal the presence of key functional groups, including the carboxylic acid (C=O and O-H stretching), the aromatic ring (C=C stretching), the amine (N-H stretching), and the hydroxyl group (O-H stretching).

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Biological Significance and Biosynthesis

The primary biological role of 4-Methyl-3-hydroxyanthranilic acid is as a biosynthetic intermediate in the production of actinomycin by various Streptomyces species.[1][3][10]

The Actinomycin Biosynthetic Pathway

The biosynthesis of actinomycin is a complex process involving nonribosomal peptide synthetases (NRPSs). The pathway commences with the amino acid L-tryptophan.[11] A series of enzymatic modifications, including the action of tryptophan dioxygenase, kynurenine formamidase, and hydroxykynureninase, leads to the formation of 3-hydroxyanthranilic acid (3-HA).[3][11]

A crucial step in the pathway is the methylation of 3-hydroxyanthranilic acid at the C4 position to yield 4-MHA.[2][10] This reaction is catalyzed by the enzyme 3-hydroxyanthranilate 4-C-methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor.[12]

The resulting 4-MHA molecule then serves as the starter unit for the assembly of two pentapeptide lactone chains by NRPS machinery.[2][11] These two 4-MHA-pentapeptide monomers are then oxidatively coupled to form the characteristic phenoxazinone chromophore of the final actinomycin molecule.[3][13][14] This final dimerization is catalyzed by the copper-containing enzyme phenoxazinone synthase.[13][14]

Actinomycin_Biosynthesis cluster_0 Tryptophan Metabolism cluster_1 4-MHA Formation cluster_2 Actinomycin Assembly L-Tryptophan L-Tryptophan 3-Hydroxyanthranilic_acid 3-Hydroxyanthranilic acid L-Tryptophan->3-Hydroxyanthranilic_acid Multiple Enzymatic Steps 4-Methyl-3-hydroxyanthranilic_acid 4-Methyl-3-hydroxyanthranilic acid (4-MHA) 3-Hydroxyanthranilic_acid->4-Methyl-3-hydroxyanthranilic_acid 3-hydroxyanthranilate 4-C-methyltransferase (SAM) 4-MHA-pentapeptide_monomer 4-MHA-pentapeptide monomer 4-Methyl-3-hydroxyanthranilic_acid->4-MHA-pentapeptide_monomer NRPS Assembly Actinomycin Actinomycin 4-MHA-pentapeptide_monomer->Actinomycin Phenoxazinone synthase (Dimerization)

Caption: Biosynthetic pathway of actinomycin from L-tryptophan, highlighting the formation of 4-MHA.

Synthesis and Analytical Methods

Chemical Synthesis

While detailed, step-by-step protocols for the laboratory synthesis of 4-Methyl-3-hydroxyanthranilic acid are not extensively documented in readily available literature, general synthetic strategies for substituted anthranilic acids can be adapted. These would typically involve multi-step processes starting from commercially available substituted benzene derivatives. The key challenges would be the regioselective introduction of the amine, hydroxyl, carboxyl, and methyl groups onto the aromatic ring.

Analytical Workflow

The identification and quantification of 4-MHA in biological samples or synthetic mixtures require robust analytical methods. A typical workflow would involve sample preparation, chromatographic separation, and spectroscopic detection.

Analytical_Workflow Sample_Preparation Sample Preparation (e.g., Extraction, Derivatization) Chromatographic_Separation Chromatographic Separation (e.g., HPLC, GC) Sample_Preparation->Chromatographic_Separation Spectroscopic_Detection Spectroscopic Detection (e.g., MS, UV-Vis, NMR) Chromatographic_Separation->Spectroscopic_Detection Data_Analysis Data Analysis and Quantification Spectroscopic_Detection->Data_Analysis

Caption: A generalized analytical workflow for the analysis of 4-Methyl-3-hydroxyanthranilic acid.

Experimental Protocol: A Conceptual Approach to 4-MHA Analysis by LC-MS

The following provides a conceptual framework for developing an LC-MS (Liquid Chromatography-Mass Spectrometry) method for 4-MHA analysis, a powerful technique for separating and identifying compounds in complex mixtures.

1. Sample Preparation:

  • Objective: To extract 4-MHA from the sample matrix (e.g., bacterial culture, reaction mixture) and remove interfering substances.
  • Procedure:
  • Lyophilize the sample if it is aqueous.
  • Perform a solvent extraction using an appropriate organic solvent (e.g., ethyl acetate, methanol) based on the polarity of 4-MHA.
  • The pH of the aqueous phase may be adjusted to optimize the extraction efficiency of the acidic 4-MHA.
  • Evaporate the organic solvent under reduced pressure.
  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
  • Filter the reconstituted sample through a 0.22 µm syringe filter to remove particulate matter.

2. LC Separation:

  • Objective: To chromatographically separate 4-MHA from other components in the extract.
  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system.
  • Column: A reversed-phase C18 column is a common choice for separating moderately polar compounds like 4-MHA.
  • Mobile Phase: A gradient elution using a mixture of water with an acid modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). The gradient would typically start with a high percentage of the aqueous phase and ramp up to a higher percentage of the organic phase to elute compounds of increasing hydrophobicity.
  • Flow Rate: A typical analytical flow rate would be in the range of 0.2-1.0 mL/min.
  • Injection Volume: Typically 5-20 µL.

3. MS Detection:

  • Objective: To detect, identify, and quantify 4-MHA as it elutes from the LC column.
  • Instrumentation: A mass spectrometer, such as a triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is often suitable for amine-containing compounds.
  • Detection Mode:
  • Full Scan: To obtain the mass spectrum of all eluting ions and confirm the molecular weight of 4-MHA ([M+H]⁺).
  • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) (for triple quadrupole): For targeted quantification, providing high sensitivity and selectivity by monitoring the specific parent ion of 4-MHA and its characteristic fragment ions.

4. Data Analysis:

  • Objective: To process the acquired data to identify and quantify 4-MHA.
  • Procedure:
  • Identify the chromatographic peak corresponding to 4-MHA based on its retention time and mass-to-charge ratio (m/z).
  • Integrate the peak area.
  • Quantify the concentration of 4-MHA by comparing its peak area to a calibration curve generated using authentic standards of 4-MHA.

Conclusion

4-Methyl-3-hydroxyanthranilic acid is a molecule of significant interest due to its indispensable role in the biosynthesis of actinomycin antibiotics. A thorough understanding of its chemical properties, structure, and biosynthetic pathway is crucial for researchers aiming to engineer novel antibiotic derivatives, improve production yields in microbial systems, or develop new synthetic methodologies. The analytical techniques outlined in this guide provide a foundation for the accurate identification and quantification of this important biosynthetic precursor.

References

  • Barry, C. E., 3rd, Nayar, P. G., & Begley, T. P. (1989). Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin. Biochemistry, 28(15), 6323–6333. [Link][13][15]

  • Chen, Y., Yin, J., Liu, N., Li, Y., & Liu, J. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. Marine drugs, 17(4), 243. [Link][16]

  • Barry, C. E., 3rd, Nayar, P. G., & Begley, T. P. (1989). Phenoxazinone synthase: Mechanism for the formation of the phenoxazinone chromophore of actinomycin. ResearchGate. [Link][14]

  • Gao, Y., Li, Q., & Zhang, Q. (2022). Discovery of actinomycin L, a new member of the actinomycin family of antibiotics. ResearchGate. [Link][17]

  • Crnovčić, I., Mühlenweg, A., Tzagkaroulaki, L., Kallscheuer, N., & Fetzner, S. (2019). Aromatic C-Methyltransferases with Antipodal Stereoselectivity for Structurally Diverse Phenolic Amino Acids Catalyze the Methylation Step in the Biosynthesis of the Actinomycin Chromophore. ResearchGate. [Link][2]

  • Keller, U., Lang, M., & Crnovčić, I. (2010). The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry. Journal of bacteriology, 192(11), 2583–2595. [Link][3]

  • Barry, C. E., 3rd, Nayar, P. G., & Begley, T. P. (1989). Phenoxazinone Synthase: Mechanism for the Formation of thePhenoxazinone Chromophore of Actinomycin1. American Chemical Society. [Link][18]

  • Card, J. D., Roberts, L. S., Lee, W., & Rutter, J. (2022). The Polar Oxy-metabolome Reveals the 4-Hydroxymandelate CoQ10 Synthesis Pathway. bioRxiv. [Link][19]

  • Chen, Y., Yin, J., Liu, N., Li, Y., & Liu, J. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. Marine drugs, 17(4), 243. [Link][11]

  • Katz, E., & Weissbach, H. (1962). Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. Journal of biological chemistry, 237, 882–886. [Link][10]

  • precisionFDA. (n.d.). 4-METHYL-3-HYDROXYANTHRANILIC ACID. Retrieved from [Link][4]

  • ACS Publications. (n.d.). Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin. Biochemistry. [Link][15]

  • Bouachrine, M., Tighadouini, S., & Radi, S. (2024). Exploring Phenoxazinone Synthase Activities. Physical Chemistry Research, 12(4), 859-868. [Link][20]

  • PubChem. (n.d.). 2-Amino-3-hydroxy-4-methylbenzoic acid. Retrieved from [Link][1]

  • Card, J. D., Roberts, L. S., Lee, W., & Rutter, J. (2022). The polar oxy-metabolome reveals the 4-hydroxymandelate CoQ10 synthesis pathway. ResearchGate. [Link][21]

  • ChemBK. (n.d.). 4-methyl-3-hydroxyanthranilic acid. Retrieved from [Link][5]

  • de la Torre, C., Kozuch, J., & Speth, D. R. (2020). Structure of the 4-hydroxy-tetrahydrodipicolinate synthase from the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV and the phylogeny of the aminotransferase pathway. Acta crystallographica. Section F, Structural biology communications, 76(Pt 5), 209–218. [Link][22]

  • The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link][7]

  • Grokipedia. (n.d.). 3-hydroxyanthranilate 4-C-methyltransferase. Retrieved from [Link][12]

  • De Biase, D., Barra, D., Bossa, F., & John, R. A. (1986). Biosynthesis of 4-aminobutyrate aminotransferase. European journal of biochemistry, 161(2), 289–294. [Link][23]

  • ResearchGate. (n.d.). Structures of a) anthranilic acid (ANA) and b) 3-hydroxyanthranilic acid (3HANA). Retrieved from [Link][24]

  • Forrest, C. M., Darlington, L. G., & Stone, T. W. (2010). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International journal of tryptophan research : IJTR, 3, 41–50. [Link][25]

  • Forrest, C. M., Darlington, L. G., & Stone, T. W. (2010). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International journal of tryptophan research : IJTR, 3, 41–50. [Link][26]

  • Forrest, C. M., Darlington, L. G., & Stone, T. W. (2010). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International journal of tryptophan research : IJTR, 3, 41–50. [Link][27]

  • PrepChem.com. (n.d.). Synthesis of N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid. Retrieved from [Link][28]

  • Krause, D., Suh, H. S., Tarassishin, L., Cui, Q. L., Durafourt, B. A., Choi, N., Bauman, A., Cosenza-Nashat, M., Antel, J. P., Zhao, M. L., & Lee, S. C. (2011). The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation: Role of Hemeoxygenase-1. The American journal of pathology, 179(3), 1360–1372. [Link][29]

  • Miltojević, A. B., Radulović, N. S., & Stojanović, N. M. (2015). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Sci-Space. [Link][8]

  • PrepChem.com. (n.d.). Synthesis of anthranilic acid hydroxylamide. Retrieved from [Link][30]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476). Retrieved from [Link][31]

  • Miltojević, A. B., Radulović, N. S., & Stojanović, N. M. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. ResearchGate. [Link][9]

  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS [Video]. YouTube. [Link][32]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001476). Retrieved from [Link][33]

Sources

The Bacterial Genesis of 4-Methyl-3-hydroxyanthranilic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond a Simple Precursor

To the dedicated researcher, scientist, and drug development professional, the intricate world of bacterial secondary metabolism is a treasure trove of novel chemical entities and enzymatic machinery. Within this realm, 4-Methyl-3-hydroxyanthranilic acid (4,3-MHA) stands out not merely as a molecular building block, but as a testament to the elegance and efficiency of microbial biosynthetic pathways. While its primary claim to fame is its role as the chromogenic precursor to the potent actinomycin class of antibiotics, a deeper dive into its natural occurrence reveals a fascinating interplay of genetics, regulation, and enzymatic catalysis. This guide provides an in-depth exploration of the bacterial production of 4,3-MHA, from the genetic blueprint to practical methodologies for its isolation and characterization, designed to empower your research and development endeavors.

I. The Biosynthetic Provenance of 4,3-MHA in Bacteria

The story of 4,3-MHA is intrinsically linked to the genus Streptomyces, prolific producers of a vast array of secondary metabolites.[1] It is within the genetic architecture of these filamentous bacteria that we find the dedicated machinery for the synthesis of this crucial intermediate.

The Genetic Blueprint: The Actinomycin Biosynthetic Gene Cluster

The genes responsible for 4,3-MHA biosynthesis are typically located within a large, physically clustered set of genes known as a Biosynthetic Gene Cluster (BGC).[2] In actinomycin-producing strains such as Streptomyces chrysomallus and Streptomyces antibioticus, this BGC is a sprawling genetic locus, often spanning over 50 kb of DNA.[2] This cluster contains not only the genes for 4,3-MHA synthesis but also those encoding the non-ribosomal peptide synthetases (NRPSs) that assemble the peptide side chains of actinomycin, as well as genes for regulation and self-resistance.[2]

The core set of genes driving the formation of 4,3-MHA from the primary metabolite L-tryptophan have been identified and characterized.[3] These include genes encoding for:

  • Tryptophan-2,3-dioxygenase: Initiates the pathway by cleaving the indole ring of tryptophan.

  • Kynurenine formamidase: Hydrolyzes N-formylkynurenine to kynurenine.

  • Kynurenine-3-monooxygenase: Hydroxylates kynurenine to 3-hydroxykynurenine.

  • 3-Hydroxyanthranilate 4-C-methyltransferase: The key enzyme that adds a methyl group to the 4-position of 3-hydroxyanthranilic acid.[4]

  • Hydroxykynureninase: Cleaves 3-hydroxy-4-methylkynurenine to yield 4,3-MHA.[2]

Interestingly, some actinomycin BGCs, such as the one from S. chrysomallus, lack a dedicated kynurenine-3-monooxygenase gene, suggesting the involvement of a corresponding enzyme from the host's primary metabolism.[5]

The Enzymatic Cascade: A Stepwise Assembly

The biosynthesis of 4,3-MHA is a multi-step enzymatic cascade that diverts L-tryptophan from primary metabolism into the actinomycin pathway. The process can be visualized as follows:

Figure 1: Biosynthetic pathway of 4,3-MHA from L-tryptophan.

An alternative pathway has been identified in Streptomyces antibioticus, where methylation occurs at a later stage, with 3-hydroxyanthranilic acid being directly methylated to 4,3-MHA.[6]

Regulation of Biosynthesis: The Role of SARPs

The production of secondary metabolites like 4,3-MHA is tightly regulated to coincide with specific stages of bacterial growth and in response to environmental cues. A key family of transcriptional regulators involved in this process are the Streptomyces antibiotic regulatory proteins (SARPs).[7][8] These proteins often act as pathway-specific activators, binding to promoter regions within the BGC and initiating the transcription of the biosynthetic genes.[5][9] The expression of SARPs themselves can be controlled by higher-level global regulators, creating a hierarchical regulatory cascade that ensures the timely and efficient production of the desired secondary metabolite.[8]

II. Methodologies for the Study of 4,3-MHA

For researchers aiming to investigate 4,3-MHA, a robust set of methodologies for its cultivation, extraction, purification, and quantification is essential.

Cultivation of Streptomyces for 4,3-MHA Production

Optimizing the culture conditions is paramount for maximizing the yield of 4,3-MHA. Streptomyces species are typically grown in submerged liquid cultures.

Table 1: Recommended Culture Media and Growth Conditions for Streptomyces

ParameterRecommended ConditionsRationale
Media Yeast Extract-Malt Extract (YEME), Tryptone Soya Broth (TSB), or custom production media.Rich media support robust mycelial growth, a prerequisite for secondary metabolite production.
Carbon Source Glucose, glycerol, or mannitol (1-2% w/v)The choice of carbon source can significantly impact secondary metabolite production. Glucose can sometimes be repressive.[10]
Nitrogen Source Peptone, yeast extract, or casamino acids (0.5-1% w/v)Provides the necessary building blocks for amino acid and protein synthesis.
Temperature 28-30°COptimal temperature for the growth of most Streptomyces species.
pH 6.8-7.2Maintaining a neutral pH is crucial for enzymatic activity and overall culture health.
Aeration Shaking at 180-220 rpm in baffled flasksAdequate aeration is critical for these aerobic bacteria.
Incubation Time 4-10 daysSecondary metabolite production typically occurs in the stationary phase of growth.
Extraction and Purification of 4,3-MHA

The following is a generalized protocol for the extraction and purification of 4,3-MHA from Streptomyces culture.

Step-by-Step Protocol for 4,3-MHA Extraction and Purification:

  • Harvesting: After the desired incubation period, harvest the culture broth by centrifugation (e.g., 8,000 x g for 15 minutes) to separate the mycelial biomass from the supernatant.

  • Extraction:

    • Acidify the supernatant to pH 2-3 with a strong acid (e.g., 6M HCl).

    • Extract the acidified supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • The crude extract can be further purified using column chromatography on silica gel, eluting with a gradient of chloroform and methanol.

    • For higher purity, semi-preparative High-Performance Liquid Chromatography (HPLC) is recommended. A C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a good starting point.[11]

Extraction_Purification_Workflow culture Streptomyces Culture centrifugation Centrifugation culture->centrifugation supernatant Supernatant centrifugation->supernatant mycelia Mycelial Biomass (discard) centrifugation->mycelia acidification Acidification (pH 2-3) supernatant->acidification extraction Liquid-Liquid Extraction (Ethyl Acetate) acidification->extraction organic_phase Organic Phase extraction->organic_phase aqueous_phase Aqueous Phase (discard) extraction->aqueous_phase concentration Rotary Evaporation organic_phase->concentration crude_extract Crude 4,3-MHA Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography hplc Semi-preparative HPLC column_chromatography->hplc pure_mha Pure 4,3-MHA hplc->pure_mha

Figure 2: Workflow for the extraction and purification of 4,3-MHA.

Quantitative Analysis of 4,3-MHA by LC-MS/MS

For accurate and sensitive quantification of 4,3-MHA in bacterial cultures, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.

Table 2: Suggested LC-MS/MS Parameters for 4,3-MHA Quantification

ParameterSuggested Conditions
LC Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), positive mode
MRM Transitions Precursor ion (m/z) -> Product ion (m/z). Specific transitions need to be determined empirically using a pure standard.

III. Biological Significance and Future Perspectives

While the primary known role of 4,3-MHA is as a biosynthetic intermediate for actinomycin, the biological activities of the molecule itself are an area ripe for investigation. Its precursor, 3-hydroxyanthranilic acid, has been shown to possess antioxidant and immunomodulatory properties.[12][13][14] It is plausible that 4,3-MHA may also exhibit interesting biological activities, such as antimicrobial or antioxidant effects, that are yet to be fully explored.[15][16][17]

The elucidation of the 4,3-MHA biosynthetic pathway also opens up avenues for metabolic engineering and synthetic biology.[18] Heterologous expression of the 4,3-MHA biosynthetic genes in a more tractable host organism could enable the sustainable production of this valuable precursor for the semi-synthesis of novel actinomycin analogs or other bioactive compounds.[19]

IV. Conclusion

4-Methyl-3-hydroxyanthranilic acid, though often viewed through the lens of its famous antibiotic descendant, is a fascinating molecule in its own right. Its biosynthesis is a tightly regulated and efficient process, orchestrated by a dedicated set of genes within the genomes of Streptomyces and other actinobacteria. For researchers in drug discovery and natural product chemistry, a thorough understanding of the natural occurrence and biosynthesis of 4,3-MHA provides a powerful toolkit for the discovery and development of new therapeutic agents. The methodologies outlined in this guide are intended to serve as a practical resource to facilitate further exploration into the chemistry and biology of this intriguing bacterial metabolite.

References

  • The roles of SARP family regulators involved in secondary metabolism in Streptomyces. (2024). [Source 1, 2, 4]
  • The role of two SARP family transcriptional regulators in regulation of the auricin gene cluster in Streptomyces aureofaciens CCM 3239. Microbiology Society. (n.d.). [Source 3]
  • Regulation of Actinomycin Synthesis in Streptomyces Antibioticus. PubMed. (1986). [Source 5, 8]
  • Disclosing the Potential of the SARP-Type Regulator PapR2 for the Activation of Antibiotic Gene Clusters in Streptomycetes. Frontiers. (2020). [Source 6]
  • The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry. PMC. (n.d.). [Source 7]
  • Genetic interrelations in the actinomycin biosynthetic gene clusters o. AABC. (2017). [Source 9]
  • Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. PubMed. (1987). [Source 10, 23]
  • Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. PMC. (2019). [Source 11]
  • Actinomycin synthesis in Streptomyces antibioticus. Purification and properties of a 3-hydroxyanthranilate 4-methyltransferase. PubMed. (1988). [Source 12]
  • Discovery of actinomycin L, a new member of the actinomycin family of antibiotics. NIH. (n.d.). [Source 13]
  • Analysis of anthranilic acid by liquid chrom
  • An LCMS Based Assay for Detection and Quantification of Bacterial Cell Wall Intermedi
  • Mechanism of the Enzymatic Synthesis of 4-(Hydroxymethyl)-2-furancarboxaldehyde-phosphate (4-HFC-P) from Glyceraldehyde-3-phosphate Catalyzed by 4-HFC-P Synthase.
  • Occurrence and biosynthesis of C-demethylactinomycins in actinomycin-producing Streptomyces chrysomallus and Streptomyces parvulus. PubMed. (n.d.). [Source 17]
  • Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp. PMC. (2023). [Source 18]
  • Actinomycin D structure and possible pathways of 4-MHA formation in...
  • Combined-purification-of-actinomycin-synthetase-I-and-3-hydroxyanthranilic-acid-4-methyltransferase-from-Streptomyces-antibioticus.pdf.
  • 4-METHYL-3-HYDROXYANTHRANILIC ACID. precisionFDA. (n.d.). [Source 21]
  • 4-methyl-3-hydroxyanthranilic acid. ChemBK. (n.d.). [Source 22]
  • Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. PMC. (n.d.). [Source 24]
  • Targeted Quantification of Cell Culture Media Components by LC-MS. (n.d.). [Source 25]
  • 4-methyl-3-hydroxyanthranilic acid | 552-14-7. ChemicalBook. (n.d.). [Source 26]
  • Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476).
  • The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation. PubMed Central. (n.d.). [Source 28, 33]
  • Structure and function of enzymes in heme biosynthesis. PMC. (n.d.). [Source 29]
  • Identification of Microorganisms by Liquid Chromatography-Mass Spectrometry (LC-MS1) and in Silico Peptide Mass Libraries. PMC. (n.d.). [Source 30]
  • Evaluation of the Antibacterial, Antioxidant, Anticancer, and Antidiabetic Activities of the Leaves and Inflorescences of Crassula capitella. MDPI. (n.d.). [Source 31]
  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. (n.d.). [Source 32, 34]
  • On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid R
  • Antioxidant, Antimicrobial and Antiviral Properties of Herbal Materials. PubMed Central. (2020). [Source 36, 40]
  • UV-Vis Spectrum of 3-Hydroxyanthranilic Acid. SIELC Technologies. (n.d.). [Source 37]
  • Structure and Mechanism of Enzymes Involved in Biosynthesis and Breakdown of the Phosphonates Fosfomycin, Dehydrophos, and Phosphinothricin. PMC. (n.d.). [Source 38]
  • Antimicrobial and Antioxidant Activities of Natural Compounds. PMC. (n.d.). [Source 39]
  • 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension. bioRxiv. (2021). [Source 41]
  • The enzymology of oxazolone and thioamide synthesis in methanobactin. DOI. (n.d.). [Source 42]
  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. JOCPR. (n.d.). [Source 44]
  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. (n.d.). [Source 45]
  • Journal of Chemical Health Risks Development and Validation of HPLC Method for Charantin from Momordica Charantia Linn. (2024). [Source 46]

Sources

The Architectonics of a Chromopeptide: A Technical Guide to the Role of 4-Methyl-3-Hydroxyanthranilic Acid in Non-Ribosomal Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Beyond the Ribosome

In the intricate world of natural product biosynthesis, microorganisms employ a sophisticated enzymatic assembly line, the Non-Ribosomal Peptide Synthetase (NRPS), to construct a vast array of structurally complex and biologically potent peptides.[1] Unlike ribosomal protein synthesis, which is constrained to a canonical set of 20 amino acids, NRPSs exhibit remarkable flexibility, incorporating hundreds of non-proteinogenic, D-configured, and otherwise modified building blocks.[2][3] This versatility is the crucible in which many of our most vital medicines—antibiotics, immunosuppressants, and cytostatics—are forged.[4]

This guide delves into the critical role of one such non-canonical precursor: 4-methyl-3-hydroxyanthranilic acid (4-MHA) . This molecule represents a fascinating intersection of primary and secondary metabolism and serves as the foundational element for the phenoxazinone chromophore of the potent antitumor antibiotic, actinomycin D.[5][6] We will dissect the journey of 4-MHA, from its biogenesis to its specific recognition and incorporation by the NRPS machinery, providing researchers and drug development professionals with a detailed understanding of this pivotal process.

Section 1: The Genesis of a Chromophoric Scaffold — Biosynthesis of 4-MHA

The construction of 4-MHA is a multi-step enzymatic cascade that diverts a primary metabolite, L-tryptophan, into the specialized pathway of actinomycin biosynthesis.[5] This pathway is encoded within the actinomycin biosynthetic gene cluster (BGC), which houses pathway-specific isoforms of enzymes that are distinct from their counterparts in general tryptophan catabolism.[2]

The biosynthetic route proceeds through the following key enzymatic transformations:

  • Oxidative Ring Cleavage: The pathway initiates with the action of Tryptophan 2,3-dioxygenase , a heme-dependent enzyme that catalyzes the oxidative cleavage of the indole ring of L-tryptophan to yield N-formylkynurenine.[7][8] This is the rate-limiting step and a critical regulatory checkpoint.[4][9]

  • Deformylation: The resulting N-formylkynurenine is hydrolyzed by Kynurenine Formamidase to produce L-kynurenine and formate.[6][10] Studies in Streptomyces parvulus have revealed the presence of both constitutive and inducible forms of this enzyme, highlighting its regulatory importance.[6]

  • Hydroxylation: L-kynurenine is then hydroxylated at the 3-position by Kynurenine 3-monooxygenase to form 3-hydroxykynurenine. This gene is notably absent from the core actinomycin BGCs and is believed to be supplied by the host's primary metabolic machinery.[5]

  • Side-Chain Cleavage: A pathway-specific Hydroxykynureninase catalyzes the cleavage of the alanine side chain from 3-hydroxykynurenine, yielding 3-hydroxyanthranilic acid (3-HAA).[2]

  • Regiospecific Methylation: The final and defining step is the S-adenosyl-L-methionine (SAM)-dependent methylation of 3-HAA at the C4 position. This reaction is catalyzed by 3-hydroxyanthranilate 4-C-methyltransferase , yielding the final product, 4-methyl-3-hydroxyanthranilic acid (4-MHA).[11][12]

The biosynthesis of 4-MHA showcases a common strategy in secondary metabolism: the co-opting and modification of primary metabolites to create unique chemical scaffolds.

Visualizing the Pathway: Biosynthesis of 4-MHA

4-MHA_Biosynthesis cluster_pathway 4-MHA Biosynthetic Pathway Trp L-Tryptophan NFK N-Formylkynurenine Trp->NFK Tryptophan 2,3-dioxygenase Kyn L-Kynurenine NFK->Kyn Kynurenine Formamidase HK 3-Hydroxykynurenine Kyn->HK Kynurenine 3-monooxygenase HAA 3-Hydroxyanthranilic Acid HK->HAA Hydroxy- kynureninase MHA 4-Methyl-3-Hydroxyanthranilic Acid HAA->MHA 3-hydroxyanthranilate 4-C-methyltransferase (SAM-dependent)

Caption: Enzymatic conversion of L-tryptophan to 4-MHA.

Section 2: The NRPS Assembly Line — Activation and Incorporation of 4-MHA

Once synthesized, 4-MHA is recognized and ushered into the non-ribosomal peptide assembly line. This process is orchestrated by a series of specialized domains within the actinomycin synthetases.[2]

The Gatekeeper: The Adenylation (A) Domain

The first critical step is the specific recognition and activation of 4-MHA. This is the responsibility of the Adenylation (A) domain , which acts as the gatekeeper for substrate incorporation.[13][14] In the actinomycin BGC, this function is carried out by a standalone enzyme, Actinomycin Synthetase I (ACMS I) , the product of the acmA gene.[15]

The A-domain catalyzes a two-step reaction:

  • Adenylation: 4-MHA is activated by reacting with ATP to form a high-energy 4-MHA-adenylate intermediate, with the release of pyrophosphate (PPi).

  • Thiolation: The activated 4-MHA is then transferred to the thiol group of a phosphopantetheine (Ppant) arm, which is post-translationally attached to a carrier protein.

The Specificity-Conferring Code

The remarkable substrate specificity of an A-domain is determined by a "specificity-conferring code," a set of approximately 10 amino acid residues that line the substrate-binding pocket.[3][16] By comparing the codes of A-domains with known specificities, it is possible to predict the substrate of an uncharacterized A-domain.[13] While the precise code for the 4-MHA-specific ACMS I is not definitively established in publicly available literature, its unique sequence allows it to specifically select 4-MHA from the cellular pool, excluding other structurally similar anthranilates or amino acids.

The Carrier Protein and Peptide Chain Initiation

In the actinomycin pathway, the Ppant arm is not on the A-domain enzyme itself but on a small, discrete Acyl Carrier Protein (AcmACP) , encoded by the acmD gene.[15] ACMS I specifically acylates the AcmACP with 4-MHA. This loaded carrier protein then serves as the initiation module. It delivers the 4-MHA starter unit to the first condensation (C) domain of the large, multi-modular NRPS, Actinomycin Synthetase II (ACMS II) , where it is acylated to the first amino acid of the pentapeptide chain (L-threonine).[5] This initiates the sequential, assembly-line process of peptide elongation.

Visualizing the NRPS Initiation

NRPS_Initiation cluster_activation Activation & Loading cluster_elongation Peptide Chain Initiation MHA 4-MHA ACMS_I ACMS I (A-domain) Substrate Binding Pocket MHA->ACMS_I:f1 ATP ATP ATP->ACMS_I:f0 PPi PPi ACMS_I->PPi AcmACP AcmACP (Carrier Protein) Ppant Arm (-SH) ACMS_I->AcmACP:f0 4-MHA-AMP Transfer Loaded_AcmACP AcmACP S-4-MHA ACMS_II C-domain A-domain (Thr) PCP (Thr) Loaded_AcmACP:f1->ACMS_II:c Acylation of Threonine

Caption: Activation of 4-MHA and initiation of peptide synthesis.

Section 3: The Final Act — Dimerization and Chromophore Formation

The NRPS machinery synthesizes two identical 4-MHA-pentapeptide lactone chains. The final step in creating actinomycin D is the oxidative condensation of these two chains. This crucial reaction is catalyzed by Phenoxazinone Synthase , a copper-containing oxidase.[17][18] The enzyme facilitates a complex 6-electron oxidation, coupling the two 4-MHA moieties to form the planar, yellow-red phenoxazinone chromophore that gives actinomycin its characteristic color and DNA-intercalating ability. This dimerization is the culminating event, transforming two linear peptide precursors into a potent, biologically active molecule.

Section 4: Field-Proven Methodologies — Experimental Protocols

Scientific integrity demands that claims are supported by robust, replicable methodologies. The following protocols provide a framework for investigating the role of 4-MHA in NRPS systems.

Protocol 1: Isotopic Labeling to Trace Biosynthetic Precursors

Objective: To confirm that L-tryptophan is the precursor for the 4-MHA moiety of actinomycin D. This is achieved by feeding the producing organism, e.g., Streptomyces parvulus, with isotopically labeled tryptophan and analyzing the resulting actinomycin D for label incorporation.

Materials:

  • Streptomyces parvulus culture

  • Actinomycin production medium

  • L-[ring-¹⁴C]tryptophan or L-[¹⁵N]tryptophan

  • Solvents for extraction (e.g., ethyl acetate)

  • TLC plates or HPLC system for purification

  • Scintillation counter (for ¹⁴C) or Mass Spectrometer (for ¹⁵N)

Methodology:

  • Culture Preparation: Inoculate a seed culture of S. parvulus and grow for 48-72 hours.

  • Production Culture: Use the seed culture to inoculate the production medium. Grow at 28°C with shaking.

  • Label Feeding: At a key time point prior to the onset of antibiotic production (e.g., 24 hours), add the isotopically labeled L-tryptophan to the culture at a final concentration of 1-10 µCi/mL (for ¹⁴C) or 100-500 mg/L (for ¹⁵N). A parallel control culture without the label should be run.

  • Fermentation: Continue the incubation for the duration of the antibiotic production phase (e.g., 72-96 hours).

  • Extraction: Centrifuge the culture to separate mycelia and supernatant. Extract the actinomycin D from both using ethyl acetate. Pool the organic extracts and evaporate to dryness.

  • Purification: Resuspend the crude extract and purify the actinomycin D using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Analysis:

    • For ¹⁴C: Scrape the purified actinomycin D band from the TLC plate or collect the corresponding HPLC fraction. Quantify the radioactivity using a liquid scintillation counter.

    • For ¹⁵N: Analyze the purified actinomycin D by high-resolution mass spectrometry to determine the mass shift corresponding to the incorporation of the ¹⁵N label.

  • Interpretation: Detection of the isotopic label in the purified actinomycin D confirms that tryptophan is a direct precursor. The position of the label can be determined by fragmentation mass spectrometry or NMR if appropriately labeled precursors are used.

Protocol 2: In Vitro Assay for 4-MHA Adenylation Activity

Objective: To biochemically characterize the substrate specificity of the A-domain (ACMS I) and confirm its activity with 4-MHA. This colorimetric assay detects the production of pyrophosphate (PPi), a direct product of the adenylation reaction.[13]

Materials:

  • Purified His-tagged ACMS I enzyme

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM TCEP

  • ATP solution (10 mM)

  • Substrate solutions (10 mM): 4-MHA, 3-HAA, anthranilic acid, L-tryptophan, etc.

  • Detection Reagent: Chrome Azurol S (CAS)/Fe³⁺ solution.

  • 96-well microplate and plate reader (630 nm)

Methodology:

  • Reaction Setup: In a 96-well plate, set up the reactions in a final volume of 50 µL. For each substrate to be tested, combine:

    • 25 µL 2x Assay Buffer

    • 5 µL ATP solution (final conc. 1 mM)

    • 5 µL Substrate solution (final conc. 1 mM)

    • 10 µL Purified ACMS I (e.g., final conc. 1-5 µM)

    • 5 µL Nuclease-free water

    • Include negative controls (no enzyme, no substrate, no ATP).

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Quenching & Detection: Add 100 µL of the CAS/Fe³⁺ detection reagent to each well. The PPi produced during adenylation will sequester the Fe³⁺ from the blue CAS complex, causing a color change to orange/yellow.

  • Measurement: Read the absorbance at 630 nm. A decrease in absorbance indicates PPi production and thus, adenylation activity.

  • Data Analysis: Calculate the relative activity for each substrate by comparing the decrease in absorbance to the control wells. The highest activity is expected with the cognate substrate, 4-MHA.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_genetics Genetic Manipulation cluster_assay Biochemical Assay start_gen Identify acmA Gene in BGC clone Clone acmA into Expression Vector start_gen->clone express Overexpress & Purify His-tagged ACMS I clone->express setup Set up 96-well plate: Enzyme + ATP + Substrate express->setup Use Purified Enzyme incubate Incubate at 30°C setup->incubate detect Add CAS/Fe³⁺ Reagent incubate->detect read Read Absorbance at 630 nm detect->read analyze Determine Substrate Specificity Profile read->analyze

Caption: Workflow for A-domain characterization.

Section 5: Quantitative Data Summary

ParameterDescriptionTypical Value RangeReference
4-MHA Molecular Weight The mass of 4-methyl-3-hydroxyanthranilic acid.167.16 g/mol [1]
ACMS I (A-domain) Size Approximate molecular weight of the standalone 4-MHA activating enzyme.~51 kDa[2]
AcmACP (Carrier Protein) Size Approximate molecular weight of the acyl carrier protein.~10 kDa[2]
Actinomycin D Production Titer Yield of actinomycin D in a producing strain like Streptomyces.200-500 mg/L[9]
A-domain Assay [ATP] Typical final concentration of ATP used in in vitro adenylation assays.1-2 mM
A-domain Assay [Substrate] Typical final concentration of the amino acid/acyl substrate.1 mM
A-domain Assay [Enzyme] Typical final concentration of the purified A-domain.1-5 µM

Conclusion

The journey of 4-methyl-3-hydroxyanthranilic acid from a primary metabolite to the cornerstone of a complex chemotherapeutic agent is a testament to the ingenuity of microbial biosynthesis. Its formation, specific activation, and precise incorporation by a dedicated NRPS system highlight key principles of natural product assembly. For researchers in drug discovery and synthetic biology, understanding these mechanisms provides a blueprint for pathway engineering, enabling the potential creation of novel actinomycin analogs with improved therapeutic indices. The protocols and conceptual frameworks presented in this guide offer a robust foundation for further exploration and manipulation of these powerful enzymatic assembly lines.

References

  • Colorimetric Determination of Adenylation Domain Activity in Nonribosomal Peptide Synthetases by Using Chrome Azurol S. (2023). Chembiochem, 24(5). [Link]

  • Actinomycin Biosynthesis by Protoplasts Derived from Streptomyces parvulus. (1980). Antimicrobial Agents and Chemotherapy, 18(5), 677–683. [Link]

  • Nonribosomal peptide - Wikipedia. (n.d.). [Link]

  • Regulation of Actinomycin Synthesis in Streptomyces antibioticus. (1986). Journal of Natural Products, 49(6), 981-7. [Link]

  • The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry. (2010). Journal of Bacteriology, 192(10), 2583-95. [Link]

  • The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. (1999). Chemistry & Biology, 6(8), 493-505. [Link]

  • Specificity prediction of adenylation domains in nonribosomal peptide synthetases (NRPS) using transductive support vector machines (TSVMs). (2005). Nucleic Acids Research, 33(17), 5789-5798. [Link]

  • Specificity of Nonribosomal Peptide Synthetases in the Biosynthesis of the Pseudomonas virulence factor. (2020). ACS Chemical Biology, 15(7), 1897-1905. [Link]

  • Defining a Nonribosomal Specificity Code for Design. (2022). bioRxiv. [Link]

  • Control of Actinomycin D Biosynthesis in Streptomyces parvullus: Regulation of Tryptophan Oxygenase Activity. (1976). Journal of Bacteriology, 128(3), 670-677. [Link]

  • Crystal structure and mechanism of tryptophan 2,3-dioxygenase, a heme enzyme involved in tryptophan catabolism and in quinolinate biosynthesis. (2007). Biochemistry, 46(1), 145-55. [Link]

  • Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. (2019). Marine Drugs, 17(4), 243. [Link]

  • Evidence for a constitutive and inducible form of kynurenine formamidase in an actinomycin-producing strain of Streptomyces parvulus. (1987). Canadian Journal of Microbiology, 33(6), 527-31. [Link]

  • Actinomycin D structure and possible pathways of 4-MHA formation in actinomycin-producing streptomycetes. (2017). ResearchGate. [Link]

  • An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. (2022). Journal of the American Chemical Society, 144(10), 4357-4368. [Link]

  • Studies on the production of actinomycin-D by Streptomyces griseoruber--a novel source. (2008). Journal of Applied Microbiology, 105(6), 1979-86. [Link]

  • Control of Actinomycin D Biosynthesis in Streptomyces parvullus: Regulation of Tryptophan Oxygenase Activity. (n.d.). ResearchGate. [Link]

  • 3-hydroxyanthranilate 4-C-methyltransferase - Wikipedia. (n.d.). [Link]

  • 3-hydroxyanthranilate 4-C-methyltransferase - Grokipedia. (n.d.). [Link]

  • Tryptophan 2,3-dioxygenase - Wikipedia. (n.d.). [Link]

  • Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster. (2012). The Biochemical Journal, 445(2), 249-59. [Link]

  • 2-Amino-3-hydroxy-4-methylbenzoic acid | C8H9NO3 | CID 95222 - PubChem. (n.d.). [Link]

  • The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. (1999). Chemistry & Biology, 6(8), 493-505. [Link]

  • Phenoxazinone synthase: Mechanism for the formation of the phenoxazinone chromophore of actinomycin. (n.d.). ResearchGate. [Link]

  • The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. (1999). Chemistry & Biology, 6(8), 493-505. [Link]

  • DIRECTED EVOLUTION REVEALS THE FUNCTIONAL SEQUENCE SPACE OF AN ADENYLATION DOMAIN SPECIFICITY CODE. (2019). ACS Chemical Biology, 14(11), 2448-2458. [Link]

  • Molecular characterization of the genes of actinomycin synthetase I and of a 4-methyl-3-hydroxyanthranilic acid carrier protein involved in the assembly of the acylpeptide chain of actinomycin in Streptomyces. (1999). The Journal of Biological Chemistry, 274(18), 12508-16. [Link]

  • The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. (1999). Chemistry & Biology, 6(8), 493-505. [Link]

  • A four-enzyme pathway for 3,5-dihydroxy-4-methylanthranilic acid formation and incorporation into the antitumor antibiotic sibiromycin. (2011). Chembiochem, 12(14), 2154-60. [Link]

  • The specificity-conferring code of adenylation domains in nonribosomal peptide synthetases. (1999). Semantic Scholar. [Link]

  • Purification and inactivation of 3-hydroxyanthranilic acid 3,4-dioxygenase from beef liver. (1999). Archives of Biochemistry and Biophysics, 368(1), 125-33. [Link]

  • Exploring Phenoxazinone Synthase Activities. (2024). Physical Chemistry Research, 12(4), 859-868. [Link]

  • New synthetic approaches for the construction of 2-aminophenoxazinone architectures. (2024). RSC Advances, 14(13), 9037-9071. [Link]

  • Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products. (2008). Molecular Pharmaceutics, 5(2), 167-194. [Link]

  • (PDF) Biochemical identification and crystal structure of kynurenine formamidase from Drosophila melanogaster. (n.d.). ResearchGate. [Link]

  • Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. (2019). MDPI. [Link]

  • The mechanism of inactivation of 3-hydroxyanthranilate-3,4-dioxygenase by 4-chloro-3-hydroxyanthranilate. (2002). The Journal of Biological Chemistry, 277(14), 11598-603. [Link]

  • Human 3-hydroxyanthranilate 3,4-dioxygenase () dynamics and reaction, a multilevel computational study. (2017). Journal of Inorganic Biochemistry, 177, 28-39. [Link]

  • mechanism for the formation of the phenoxazinone chromophore of actinomycin. (1989). Biochemistry, 28(20), 7981-9. [Link]

  • Phenoxazinone synthase: enzymatic catalysis of an aminophenol oxidative cascade. (1991). Journal of the American Chemical Society, 113(19), 7411-7413. [Link]

  • Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. (2019). Semantic Scholar. [Link]

  • The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation. (2009). The American Journal of Pathology, 175(4), 1383-97. [Link]

  • Kynurenine Pathway Regulation at Its Critical Junctions with Fluctuation of Tryptophan. (2023). Metabolites, 13(4), 500. [Link]

  • Physicochemical Characterization of Kynurenine Pathway Metabolites. (2024). International Journal of Molecular Sciences, 25(8), 4410. [Link]

Sources

4-Methyl-3-hydroxyanthranilic Acid: A Linchpin in the Biosynthesis of Phenoxazinone-Containing Secondary Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

4-Methyl-3-hydroxyanthranilic acid (4,3-MHA) is a pivotal, yet often unaccumulated, intermediate in the biosynthesis of a range of significant secondary metabolites, most notably the actinomycin family of chromopeptide antibiotics. Derived from the tryptophan metabolic pathway, this aminophenol serves as the foundational building block for the phenoxazinone chromophore, a structural motif central to the biological activity of these natural products. This technical guide provides a comprehensive exploration of 4,3-MHA, from its intricate biosynthesis and the enzymatic catalysts that govern its formation, to its subsequent transformation into complex downstream molecules. We will delve into the practical methodologies for the study of this precursor, including cultivation of producing organisms, purification strategies, enzyme assays, and genetic manipulation techniques. This guide is intended to serve as a valuable resource for researchers in natural product discovery, synthetic biology, and drug development, offering both foundational knowledge and actionable protocols to harness the potential of 4,3-MHA-derived compounds.

The Significance of 4-Methyl-3-hydroxyanthranilic Acid in Secondary Metabolism

Microbial secondary metabolites represent a vast and largely untapped reservoir of chemical diversity, providing a rich source of therapeutic agents and biological probes.[1] Within this landscape, compounds featuring a phenoxazinone core structure have garnered significant attention due to their potent biological activities, which include antibacterial, antifungal, and anticancer properties.[2] The biosynthesis of this critical pharmacophore is intrinsically linked to the availability of its precursor, 4-methyl-3-hydroxyanthranilic acid (4,3-MHA).

The paramount example of a 4,3-MHA-derived secondary metabolite is actinomycin D, a clinically utilized anticancer agent.[3] The planar phenoxazinone ring of actinomycin D intercalates into DNA, effectively inhibiting transcription and leading to its potent cytotoxic effects. The formation of this ring occurs through the oxidative condensation of two molecules of 4,3-MHA, a reaction that represents a crucial and often final step in the biosynthetic cascade.[4] Understanding the biogenesis of 4,3-MHA is therefore fundamental to comprehending and manipulating the production of these valuable compounds.

Biosynthesis of 4-Methyl-3-hydroxyanthranilic Acid

The formation of 4,3-MHA is a fascinating enzymatic process that branches off from the primary metabolic pathway of tryptophan degradation. The biosynthesis is best characterized in actinomycin-producing Streptomyces species.[5]

The immediate precursor to 4,3-MHA is 3-hydroxyanthranilic acid (3-HAA), an intermediate in the kynurenine pathway of tryptophan metabolism. The key enzymatic transformation is the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the C4 position of the 3-HAA aromatic ring. This reaction is catalyzed by the enzyme 3-hydroxyanthranilate 4-C-methyltransferase .[6][7]

4,3-MHA Biosynthesis 3-Hydroxyanthranilic Acid 3-Hydroxyanthranilic Acid Enzyme 3-Hydroxyanthranilate 4-C-methyltransferase 3-Hydroxyanthranilic Acid->Enzyme Substrate SAM SAM SAM->Enzyme Methyl Donor 4-Methyl-3-hydroxyanthranilic Acid 4-Methyl-3-hydroxyanthranilic Acid Enzyme->4-Methyl-3-hydroxyanthranilic Acid Product SAH SAH Enzyme->SAH Byproduct CRISPR-Cas9 Workflow cluster_0 Design & Assembly cluster_1 Transformation & Selection cluster_2 Verification gRNA_Design Design gRNA targeting gene of interest Plasmid_Construction Assemble Cas9, gRNA, and donor DNA into plasmid gRNA_Design->Plasmid_Construction Donor_DNA Construct donor DNA with desired modification Donor_DNA->Plasmid_Construction Transformation Introduce plasmid into Streptomyces protoplasts Plasmid_Construction->Transformation Selection Select for transformants on appropriate medium Transformation->Selection PCR_Screening Screen colonies by PCR for desired modification Selection->PCR_Screening Sequencing Sequence verify the modified locus PCR_Screening->Sequencing

Sources

Methodological & Application

Application Notes: A Comprehensive Guide to the Synthesis of 4-Methyl-3-hydroxyanthranilic Acid for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for the synthesis of 4-Methyl-3-hydroxyanthranilic acid (4-MHA), a key natural product and a critical biosynthetic precursor to the potent antineoplastic agent, Actinomycin D. We present a robust, two-step chemical synthesis protocol designed for laboratory-scale research, starting from the commercially available precursor, 3-hydroxy-4-methylbenzoic acid. This guide elucidates the causality behind the synthetic strategy, including the regiochemical considerations of the core reactions. Furthermore, we contrast the chemical synthesis with the natural biosynthetic pathway, providing a comprehensive view for researchers in medicinal chemistry, drug development, and microbiology. Detailed, step-by-step protocols, safety considerations, and characterization methods are included to ensure reliable and reproducible execution.

Introduction: The Significance of 4-Methyl-3-hydroxyanthranilic Acid (4-MHA)

4-Methyl-3-hydroxyanthranilic acid (4-MHA), also known as 2-amino-3-hydroxy-4-methylbenzoic acid, is an aminobenzoic acid derivative of significant biological importance.[1] Its primary role in nature is as the foundational chromophoric building block of actinomycins, a class of potent polypeptide-lactone antibiotics produced by various Streptomyces species.[2] The most notable member of this class, Actinomycin D (Dactinomycin), is a clinically utilized chemotherapy agent for treating various cancers, including Wilms' tumor and rhabdomyosarcoma.[3]

The biological activity of Actinomycin D stems from its ability to intercalate into DNA, thereby inhibiting transcription.[3] The planar phenoxazinone chromophore of Actinomycin D, which is essential for this intercalation, is formed by the oxidative dimerization of two 4-MHA-containing precursor molecules.[4][5] Therefore, access to pure, well-characterized 4-MHA is essential for a range of research applications, including:

  • Microbiological Studies: Elucidating the intricacies of the actinomycin biosynthetic pathway.[6]

  • Enzymology: Investigating the mechanism of phenoxazinone synthase and other key enzymes in the pathway.[4][7]

  • Medicinal Chemistry: Synthesizing novel Actinomycin D analogs with improved therapeutic indices or altered DNA binding specificities.

  • Metabolite Standards: Serving as an analytical standard for metabolomic studies of Streptomyces and other microorganisms.

This guide provides researchers with a practical and reliable chemical synthesis route to obtain 4-MHA, complementing the study of its natural biosynthesis.

Comparative Pathways: Biosynthesis vs. Chemical Synthesis

Nature synthesizes 4-MHA through an elegant enzymatic pathway originating from the amino acid L-tryptophan. In contrast, a laboratory chemical synthesis requires a strategic, multi-step approach using foundational organic chemistry reactions.

The Natural Biosynthetic Pathway

In actinomycin-producing Streptomyces, 4-MHA is derived from the kynurenine pathway of tryptophan metabolism.[2][3] The key transformation is the specific methylation of 3-hydroxyanthranilic acid (3-HAA) at the C4 position.[8] This reaction is catalyzed by the S-adenosyl-L-methionine (AdoMet)-dependent enzyme, 3-hydroxyanthranilate 4-C-methyltransferase.[8] The resulting 4-MHA is then incorporated into a pentapeptide lactone intermediate before the final enzymatic dimerization to form the actinomycin chromophore.[9]

Biosynthesis of 4-MHA tryptophan L-Tryptophan kynurenine Kynurenine tryptophan->kynurenine Kynurenine Pathway Enzymes haa3 3-Hydroxyanthranilic Acid (3-HAA) kynurenine->haa3 Kynureninase mha4 4-Methyl-3-hydroxyanthranilic Acid (4-MHA) haa3->mha4 3-Hydroxyanthranilate 4-C-methyltransferase (AdoMet-dependent) actinomycin Actinomycin D mha4->actinomycin NRPS Assembly & Phenoxazinone Synthase

Caption: Biosynthetic pathway of 4-MHA from L-Tryptophan.

A Proposed Chemical Synthesis Strategy

Direct chemical C-methylation of 3-hydroxyanthranilic acid is synthetically challenging due to the presence of multiple nucleophilic sites (amino group, hydroxyl group, and the activated aromatic ring). A more controlled and predictable approach involves building the required functionality onto a less complex, commercially available starting material.

We propose a robust two-step synthesis starting from 3-hydroxy-4-methylbenzoic acid . This strategy leverages two classical and high-yielding aromatic chemistry reactions:

  • Electrophilic Nitration: Introduction of a nitro group, which will serve as a precursor to the required amine.

  • Chemoselective Reduction: Conversion of the nitro group to an amine without affecting the other functional groups.

Chemical Synthesis of 4-MHA start 3-Hydroxy-4-methylbenzoic Acid intermediate 2-Nitro-3-hydroxy-4-methylbenzoic Acid start->intermediate Step 1: Nitration (HNO₃ / H₂SO₄) product 4-Methyl-3-hydroxyanthranilic Acid (4-MHA) intermediate->product Step 2: Reduction (SnCl₂·2H₂O / HCl)

Caption: Proposed two-step chemical synthesis of 4-MHA.

Detailed Protocols for Chemical Synthesis

Safety Precaution: All manipulations must be performed in a certified chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Protocol 1: Nitration of 3-hydroxy-4-methylbenzoic Acid

This protocol describes the regioselective nitration of the starting material to yield 2-nitro-3-hydroxy-4-methylbenzoic acid.

Causality of Experimental Design: The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the substituents on the starting material. The hydroxyl (-OH) and methyl (-CH₃) groups are activating, ortho, para-directors, while the carboxylic acid (-COOH) is a deactivating, meta-director.

  • The powerful activating effect of the hydroxyl group strongly directs the incoming electrophile (NO₂⁺) to its ortho positions (C2 and C6).

  • The carboxylic acid directs to the C2 and C6 positions (meta to itself).

  • The C4 position is blocked by the methyl group. Collectively, these effects strongly favor nitration at the C2 and C6 positions. Nitration at C2 is generally favored due to reduced steric hindrance compared to the position flanked by both the methyl and hydroxyl groups.

Reagent/MaterialMolecular Wt.Amount UsedMoles (mmol)Molar Eq.
3-hydroxy-4-methylbenzoic acid152.15 g/mol 5.00 g32.861.0
Sulfuric Acid (conc., 98%)98.08 g/mol ~25 mL-Solvent
Nitric Acid (conc., 70%)63.01 g/mol 2.3 mL36.141.1
Deionized Water18.02 g/mol As needed--
Ice-As needed--

Procedure:

  • Setup: Place a 100 mL round-bottom flask equipped with a magnetic stir bar in an ice/salt water bath on a magnetic stir plate.

  • Dissolution: Carefully add 25 mL of concentrated sulfuric acid to the flask. Once cooled to below 10 °C, add 5.00 g (32.86 mmol) of 3-hydroxy-4-methylbenzoic acid in small portions, stirring until fully dissolved. Maintain the temperature below 10 °C.

  • Nitrating Mixture: In a separate small beaker or vial, carefully prepare the nitrating mixture by slowly adding 2.3 mL (36.14 mmol) of concentrated nitric acid to 5 mL of concentrated sulfuric acid in an ice bath.

  • Reaction: Using a dropping funnel or a glass pipette, add the cold nitrating mixture dropwise to the stirred solution of the benzoic acid derivative over 20-30 minutes. Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A color change to yellow or orange is expected.

  • Stirring: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.

  • Quenching: Carefully and slowly pour the reaction mixture onto approximately 100 g of crushed ice in a 500 mL beaker with vigorous stirring. A yellow precipitate should form.

  • Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper).

  • Drying: Dry the product, 2-nitro-3-hydroxy-4-methylbenzoic acid, in a vacuum oven at 50-60 °C to a constant weight. The product can be used in the next step without further purification, or it can be recrystallized from an ethanol/water mixture if higher purity is desired.

Protocol 2: Reduction of 2-nitro-3-hydroxy-4-methylbenzoic Acid

This protocol details the reduction of the nitro-intermediate to the target amine, 4-MHA, using tin(II) chloride.

Causality of Experimental Design: The reduction of an aromatic nitro group to an aniline is a common and reliable transformation. Tin(II) chloride (SnCl₂) in the presence of concentrated hydrochloric acid is a classic and effective method for this conversion.[10] It is a chemoselective reagent that will not reduce the carboxylic acid or the aromatic ring under these conditions. The reaction proceeds via the transfer of electrons from Sn(II) to the nitro group, with the acidic medium providing the necessary protons.

Reagent/MaterialMolecular Wt.Amount Used (from theory)Moles (mmol)Molar Eq.
2-nitro-3-hydroxy-4-methylbenzoic acid197.15 g/mol 6.48 g (theoretical yield)32.861.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.63 g/mol 22.2 g98.583.0
Hydrochloric Acid (conc., 37%)36.46 g/mol ~40 mL-Solvent
Ethanol (95%)46.07 g/mol ~50 mL-Solvent
Sodium Hydroxide (5 M aq. solution)40.00 g/mol As needed--

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude 2-nitro-3-hydroxy-4-methylbenzoic acid (assuming full conversion from the previous step, ~6.48 g, 32.86 mmol) and 50 mL of 95% ethanol.

  • Reagent Addition: Add 22.2 g (98.58 mmol) of tin(II) chloride dihydrate to the flask.

  • Reaction Initiation: Slowly and carefully add 40 mL of concentrated hydrochloric acid through the condenser. The mixture may become warm.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) using a heating mantle. Stir at reflux for 2-3 hours. The yellow color of the starting material should fade. Monitor the reaction by TLC if desired.

  • Cooling & Neutralization: Cool the reaction mixture to room temperature, then further cool in an ice bath. A precipitate may form. Slowly and carefully neutralize the acidic solution by adding 5 M sodium hydroxide solution dropwise with vigorous stirring. The product is amphoteric; the goal is to adjust the pH to its isoelectric point (typically pH 3-4) to maximize precipitation. Monitor the pH closely. A thick, white precipitate of tin hydroxides will also form.

  • Isolation: Collect the entire solid mixture (product and tin salts) by vacuum filtration.

  • Purification: a. Suspend the filter cake in 100 mL of hot ethanol and stir for 15 minutes to dissolve the organic product, leaving the inorganic tin salts behind. b. Filter the hot suspension to remove the tin salts. c. Allow the ethanolic filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the 4-MHA product. d. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The identity and purity of the synthesized 4-MHA should be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the aromatic substitution pattern and the presence of all functional groups.

  • Mass Spectrometry (MS): To confirm the molecular weight (167.16 g/mol ).[11][12]

  • Infrared (IR) Spectroscopy: To identify characteristic vibrations for O-H, N-H, C=O, and aromatic C-H bonds.

  • Melting Point: To assess purity.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the synthesis of 4-Methyl-3-hydroxyanthranilic acid. By employing a logical two-step chemical pathway starting from 3-hydroxy-4-methylbenzoic acid, researchers can reliably produce this vital compound for a multitude of applications in drug discovery and microbiology. The detailed protocols and explanations of the underlying chemical principles are designed to empower researchers to successfully synthesize and utilize 4-MHA in their ongoing investigations into the fascinating biology of actinomycins and beyond.

References

  • Barry, C. E., 3rd, Nayar, P. G., & Begley, T. P. (1989). Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin. Biochemistry, 28(15), 6323–6333. [Link]

  • Dactinomycin. (2024). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Keller, U., Lang, M., & Crnovcic, I. (2010). Aromatic C-Methyltransferases with Antipodal Stereoselectivity for Structurally Diverse Phenolic Amino Acids Catalyze the Methylation Step in the Biosynthesis of the Actinomycin Chromophore. Journal of Biological Chemistry, 285(49), 38513–38524. [Link]

  • Katz, E. (1967). Actinomycin. In D. Gottlieb & P. D. Shaw (Eds.), Antibiotics (pp. 276-341). Springer.
  • Lerch, K. (1989). Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin. ResearchGate. [Link]

  • Li, A., et al. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. Marine Drugs, 17(4), 243. [Link]

  • Pape, H., & U. Hornemann. (1978). Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. Journal of bacteriology, 133(1), 104-14. [Link]

  • PubChem. (n.d.). 2-Amino-3-hydroxy-4-methylbenzoic acid. Retrieved January 16, 2026, from [Link]

  • U. Keller, et al. (2010). Occurrence and biosynthesis of C-demethylactinomycins in actinomycin-producing Streptomyces chrysomallus and Streptomyces parvulus. The Journal of Antibiotics, 63, 229–237. [Link]

  • Chen, Y., et al. (2011). A four-enzyme pathway for 3,5-dihydroxy-4-methylanthranilic acid formation and incorporation into the antitumor antibiotic sibiromycin. Journal of the American Chemical Society, 133(31), 12156–12159. [Link]

  • precisionFDA. (n.d.). 4-METHYL-3-HYDROXYANTHRANILIC ACID. Retrieved January 16, 2026, from [Link]

  • ChemBK. (n.d.). 4-methyl-3-hydroxyanthranilic acid. Retrieved January 16, 2026, from [Link]

  • Grokipedia. (n.d.). 3-hydroxyanthranilate 4-C-methyltransferase. Retrieved January 16, 2026, from [Link]

  • Guillemin, G. J., et al. (2012). The Tryptophan Metabolite 3-Hydroxyanthranilic Acid Plays Anti-Inflammatory and Neuroprotective Roles During Inflammation. The American Journal of Pathology, 181(5), 1684-1695. [Link]

  • Dow Chemical Company. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. European Patent Office. EP 0206635 B1. [Link]

  • Kolbe, H., & Schmitt, R. (1885). Beitrag zur Kenntniss der Kolbe'schen Salicylsäure Synthese. Journal für Praktische Chemie, 31(1), 397-411. [Link]

  • Global Substance Registration System. (n.d.). 4-METHYL-3-HYDROXYANTHRANILIC ACID. Retrieved January 16, 2026, from [Link]

  • J&K Scientific LLC. (n.d.). Kolbe-Schmitt Reaction. Retrieved January 16, 2026, from [Link]

  • Wikipedia. (2023). Kolbe–Schmitt reaction. Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols for the Analytical Determination of 4-Methyl-3-hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of 4-Methyl-3-hydroxyanthranilic Acid (4,3-MHA)

4-Methyl-3-hydroxyanthranilic acid (4,3-MHA), an aminobenzoic acid derivative, is a compound of increasing interest in biomedical and pharmaceutical research.[1] As a metabolite and structural analog of 3-hydroxyanthranilic acid (3-HAA), a key intermediate in the kynurenine pathway of tryptophan metabolism, 4,3-MHA may play a significant role in various physiological and pathological processes.[2][3] The kynurenine pathway is implicated in neurodegenerative diseases, inflammatory disorders, and cancer, making the accurate quantification of its metabolites, including 4,3-MHA, crucial for understanding disease mechanisms and for the development of novel therapeutics.[3]

This comprehensive guide provides detailed application notes and validated protocols for the robust and sensitive detection of 4-Methyl-3-hydroxyanthranilic acid in various matrices. We will delve into the principles and practical execution of several analytical techniques, empowering researchers to generate high-quality, reproducible data.

Physicochemical Properties of 4-Methyl-3-hydroxyanthranilic Acid

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Synonyms 2-Amino-3-hydroxy-4-methylbenzoic acid, 3-Hydroxy-4-methylanthranilic acid[1]
Structure
SMILES: Cc1ccc(c(c1O)N)C(=O)O[1]
InChI Key: OYZONAXDAWHDMN-UHFFFAOYSA-N[1]

Strategic Approach to Method Selection

The choice of analytical technique for 4,3-MHA determination is governed by the required sensitivity, selectivity, sample matrix, and available instrumentation. This guide will focus on the most pertinent and powerful methods: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Fluorescence Spectroscopy. A brief discussion on Gas Chromatography-Mass Spectrometry (GC-MS) will also be included.

Caption: Logical workflow for selecting an appropriate analytical method for 4,3-MHA.

I. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of 4,3-MHA in relatively clean sample matrices or when high sensitivity is not the primary requirement. The aromatic nature of 4,3-MHA allows for direct UV detection.

Principle of HPLC-UV

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 4,3-MHA, a reversed-phase C18 column is typically employed, where the nonpolar stationary phase retains the analyte, and a polar mobile phase is used for elution. Detection is achieved by passing the column effluent through a UV-Vis spectrophotometer and measuring the absorbance at a wavelength where 4,3-MHA exhibits a strong chromophore. Based on the UV spectrum of the closely related 3-hydroxyanthranilic acid, which shows absorption maxima around 212 nm, 310 nm, and 342 nm, a suitable wavelength for 4,3-MHA can be determined empirically.[4]

Detailed Protocol for HPLC-UV Analysis of 4,3-MHA

1. Sample Preparation (from Cell Culture Supernatant)

This protocol is adapted from methods for analyzing similar metabolites in biological fluids.[3]

  • Objective: To remove proteins and other macromolecules that can interfere with the chromatographic analysis.

  • Procedure:

    • Collect 100 µL of cell culture supernatant.

    • Add 200 µL of ice-cold methanol containing an appropriate internal standard (e.g., 3-hydroxyanthranilic acid if not endogenously present, or a structurally similar compound).

    • Vortex for 30 seconds to precipitate proteins.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Transfer to an HPLC vial for analysis.

2. HPLC-UV Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of 35:65 (v/v) methanol/pH 3.0 phosphate buffer has been shown to be effective for the separation of anthranilic acid and its impurities and can be a good starting point for method development.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: Wavelength to be determined by scanning a standard solution of 4,3-MHA (a starting point would be around 310-345 nm based on the spectrum of 3-hydroxyanthranilic acid).[4]

3. System Suitability and Validation

Before sample analysis, the performance of the HPLC system should be verified.

ParameterAcceptance CriteriaRationale
Tailing Factor 0.8 - 1.5Ensures peak symmetry.
Theoretical Plates > 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area (n=6) < 2%Demonstrates system precision.

Method validation should be performed according to established guidelines and include assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For high sensitivity and selectivity, especially in complex biological matrices like plasma or tissue homogenates, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass-resolving capabilities of a triple quadrupole mass spectrometer.

Principle of LC-MS/MS

After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and the resulting ions are introduced into the mass spectrometer. In a triple quadrupole instrument, the first quadrupole (Q1) selects the precursor ion (the molecular ion of 4,3-MHA). This ion is then fragmented in the second quadrupole (Q2, the collision cell), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.

Caption: Workflow for the LC-MS/MS analysis of 4,3-MHA.

Detailed Protocol for LC-MS/MS Analysis of 4,3-MHA

1. Sample Preparation (from Plasma)

  • Objective: To remove proteins and phospholipids that can cause ion suppression in the ESI source.

  • Procedure (Protein Precipitation): [3]

    • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (e.g., ¹³C₆-4,3-MHA).

    • Vortex for 1 minute.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate to dryness under nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

    • Inject into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions

  • LC System: UHPLC system for fast and efficient separations.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A typical gradient would start with a low percentage of organic phase (e.g., 5% B), ramp up to a high percentage (e.g., 95% B) to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive or negative ion mode (to be optimized for 4,3-MHA).

  • MRM Transitions: These need to be determined by infusing a standard solution of 4,3-MHA. The precursor ion will be the [M+H]⁺ or [M-H]⁻ of 4,3-MHA, and the product ions will be characteristic fragments.

3. Data Analysis and Quantification

Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed using standards of known concentrations.

III. Fluorescence Spectroscopy

Anthranilic acid and its derivatives are known to be fluorescent, offering a highly sensitive detection method.[6][7][8] This can be exploited for the direct measurement of 4,3-MHA in solution or as a detection method following HPLC separation.

Principle of Fluorescence Spectroscopy

Molecules with a specific structure, like 4,3-MHA, can absorb light at a certain wavelength (excitation) and then emit light at a longer wavelength (emission). The intensity of the emitted light is proportional to the concentration of the analyte. For enhanced sensitivity and selectivity, time-resolved fluorescence using lanthanide sensitization (e.g., with Terbium) can be employed.[9][10]

Protocol for Fluorometric Determination of 4,3-MHA

1. Direct Fluorometric Measurement

  • Instrumentation: A spectrofluorometer.

  • Procedure:

    • Prepare a series of 4,3-MHA standards in a suitable buffer.

    • Determine the optimal excitation and emission wavelengths by scanning a standard solution. For anthranilic acid, the excitation is around 336 nm and emission is around 411 nm, which can serve as a starting point.[8]

    • Measure the fluorescence intensity of the standards and samples at the optimal wavelengths.

    • Construct a calibration curve to determine the concentration of 4,3-MHA in the samples.

2. HPLC with Fluorescence Detection

This combines the separation of HPLC with the sensitive detection of fluorescence.

  • HPLC System: As described for HPLC-UV, but with a fluorescence detector.

  • Fluorescence Detector Settings:

    • Excitation Wavelength: To be determined empirically.

    • Emission Wavelength: To be determined empirically.

  • Sample Preparation and Chromatography: As described for HPLC-UV.

IV. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the low volatility of 4,3-MHA, a derivatization step is necessary to make it amenable to GC analysis.

Principle of GC-MS with Derivatization

Derivatization involves a chemical reaction to convert the analyte into a more volatile and thermally stable derivative. For compounds with active hydrogens like 4,3-MHA (in the hydroxyl, amino, and carboxylic acid groups), silylation is a common derivatization technique, for example, using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) derivative.[11] The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry.

This method is generally more complex and time-consuming than LC-based methods for this type of analyte and is therefore less commonly used.

Summary of Analytical Methods

MethodPrincipleAdvantagesDisadvantagesTypical Application
HPLC-UV Chromatographic separation followed by UV absorbance detection.Robust, widely available, cost-effective.Lower sensitivity and selectivity compared to MS.Routine analysis, quality control of pure substances.
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometry.High sensitivity and selectivity, suitable for complex matrices.Higher cost of instrumentation and maintenance.Bioanalysis (plasma, urine, tissues), metabolite quantification.
Fluorescence Spectroscopy Measurement of light emitted by the analyte after excitation.Very high sensitivity.Susceptible to matrix interference (quenching).Trace analysis in clean samples, HPLC detection.
GC-MS Gas chromatographic separation of a derivatized analyte followed by mass spectrometric detection.High chromatographic resolution.Requires derivatization, not suitable for thermally labile compounds.Analysis of volatile and semi-volatile compounds.

Conclusion

The choice of the optimal analytical method for 4-Methyl-3-hydroxyanthranilic acid depends on the specific research question and the available resources. For routine analysis of relatively clean samples, HPLC-UV provides a reliable and cost-effective solution. When high sensitivity and selectivity are paramount, particularly in complex biological matrices, LC-MS/MS is the gold standard. Fluorescence spectroscopy offers an alternative high-sensitivity technique, especially when coupled with HPLC. While feasible, GC-MS is generally less practical for this analyte due to the need for derivatization. The detailed protocols provided in this guide serve as a comprehensive resource for establishing robust and reliable analytical workflows for the quantification of 4,3-MHA, thereby facilitating further research into its biological significance.

References

  • Terbium sensitized fluorescence was used to develop a sensitive and simple spectrofluorimetric method for the determination of the anthranilic acid derivatives furosemide and mefenamic and tolfenamic acids. The method makes use of radiative energy transfer from anthranilates to terbium ions in alkaline methanolic s. Analyst (RSC Publishing). [Link]

  • Terbium sensitized fluorescence was used to develop a sensitive and simple spectrofluorimetric method for the determination of the anthranilic acid derivatives furosemide and mefenamic and tolfenamic acids. Analyst. [Link]

  • A spectroscopic study of substituted anthranilic acids as sensitive environmental probes for detecting cancer cells. McFarland Laboratories. [Link]

  • Anthranilic acid, TMS derivative. NIST WebBook. [Link]

  • Analysis of anthranilic acid by liquid chromatography. PubMed. [Link]

  • Sample Preparation Techniques for Biological Matrices. Agilent. [Link]

  • Nonselective and efficient fluorescent labeling of glycans using 2-amino benzamide and anthranilic acid. PubMed. [Link]

  • An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. International Journal of Pharmaceutical Sciences. [Link]

  • Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. [Link]

  • Bioanalytical sample preparation. Biotage. [Link]

  • Platform for analysis of anthranilic acid N-glycan derivatives utilizing multipolarity mode LC-MS with hydrophilic interaction chromatography separation and ion trap MS/MS. PubMed. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • LC/MS/MS Method Package for Primary Metabolites. Shimadzu Scientific Instruments. [Link]

  • New materials for sample preparation techniques in Bioanalysis. ResearchGate. [Link]

  • Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. MDPI. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]

  • Pharmaceutical Chemistry Of Anthranilic Acid Derivatives: A Brief Review. Journal of Pharmaceutical Negative Results. [Link]

  • ANTHRANILIC ACID, 2-PHENYLHYDRAZIDE - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • Anthranilic acid methyl ester - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

  • UV-Vis Spectrum of 3-Hydroxyanthranilic Acid. SIELC Technologies. [Link]

  • 3-Hydroxyanthranilic acid (PAMDB000396). P. aeruginosa Metabolome Database. [Link]

  • Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells. PubMed. [Link]

  • Stability-Indicating HPLC Method Development. vscht.cz. [Link]

  • 4-METHYL-3-HYDROXYANTHRANILIC ACID. gsrs. [Link]

  • Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin. ScienceDirect. [Link]

  • Journal of Chemical Health Risks Development and Validation of HPLC Method for Charantin from Momordica Charantia Linn. jchr.org. [Link]

  • 3-Hydroxyanthranilic acid metabolism. IV. Spectrophotometric evidence for the formation of an intermediate. PubMed. [Link]

  • UV-SPECTOPHOTOMETRIC METHOD DEVELOPMENT AND VALIDATION OF SYNTHESIZED 7-HYDROXY-4-METHYL COUMARIN. Indo American Journal of Pharmaceutical Research. [Link]

Sources

Application Note: A Robust, Validated HPLC Method for the Quantitative Analysis of 4-Methyl-3-hydroxyanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, reliable, and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 4-Methyl-3-hydroxyanthranilic acid (4,3-MHA). Developed for researchers, quality control analysts, and drug development professionals, this protocol emphasizes scientific causality, system self-validation, and adherence to established analytical standards. The method utilizes a standard C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring robust performance, excellent peak symmetry, and high sensitivity suitable for a range of applications from purity assessment to formulation analysis.

Introduction and Scientific Principle

4-Methyl-3-hydroxyanthranilic acid (C₈H₉NO₃, MW: 167.16 g/mol ) is a key aromatic compound whose accurate quantification is critical in various research and pharmaceutical contexts.[1][2] The molecular structure, featuring a hydrophilic amino group, a phenolic hydroxyl group, and an ionizable carboxylic acid, presents a unique chromatographic challenge.

The principle of this method is based on reversed-phase chromatography , the gold standard for separating moderately polar to nonpolar analytes.[3] The analyte, 4,3-MHA, is partitioned between a nonpolar stationary phase (octadecyl-silane, C18) and a polar mobile phase. The key to achieving robust and reproducible separation lies in controlling the ionization state of the analyte.[4] By maintaining a low pH mobile phase (pH ≈ 3.0), we suppress the ionization of the carboxylic acid group. This protonation increases the overall hydrophobicity of the 4,3-MHA molecule, leading to stronger interaction with the C18 column, enhanced retention, and superior peak shape. Detection is achieved via UV spectrophotometry, leveraging the chromophoric nature of the aromatic ring. A Diode Array Detector (DAD) is recommended for its ability to confirm peak purity and identify the optimal detection wavelength.

Materials and Instrumentation

Instrumentation
  • HPLC System equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Analytical Balance (0.01 mg readability)

  • pH Meter

  • Sonicator

  • Filtration assembly for mobile phase and samples (0.45 µm or 0.22 µm filters).

Chemicals and Reagents
  • 4-Methyl-3-hydroxyanthranilic acid reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)

  • Orthophosphoric Acid (85%, analytical grade)

  • Water (HPLC grade or Milli-Q)

Analytical Column
  • Column: Standard C18, 5 µm particle size, 4.6 x 150 mm (or equivalent).

  • Rationale: The C18 phase provides the necessary hydrophobicity for retaining the analyte, and the specified dimensions offer a good balance between resolution, analysis time, and system pressure.[5][6]

Experimental Protocol

This protocol is designed to be a self-validating system, incorporating a system suitability test (SST) as a mandatory prerequisite for analysis.

Step 1: Mobile Phase Preparation (Aqueous Buffer, pH 3.0)
  • Weigh approximately 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water to prepare a 20 mM solution.

  • Stir until fully dissolved.

  • Adjust the pH of the solution to 3.0 ± 0.05 using 85% orthophosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

  • Degas the buffer for 15 minutes in a sonicator or by helium sparging.

Step 2: Standard Solution Preparation
  • Stock Standard (1000 µg/mL): Accurately weigh 25 mg of 4,3-MHA reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8°C and protected from light.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the stock standard with the mobile phase.

Step 3: Sample Preparation

The sample preparation will vary based on the matrix. For a soluble drug substance:

  • Accurately weigh an appropriate amount of the sample to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Dissolve the sample in a known volume of mobile phase.

  • Vortex and sonicate if necessary to ensure complete dissolution.

  • Filter the final solution through a 0.22 µm syringe filter (e.g., PTFE) into an HPLC vial.

Step 4: Chromatographic Conditions

All quantitative data and system parameters are summarized in the table below for clarity.

ParameterConditionRationale
Mobile Phase 20 mM KH₂PO₄ (pH 3.0) / Acetonitrile (70:30, v/v)Balances retention and elution for optimal peak shape and runtime.
Elution Mode IsocraticEnsures simplicity, robustness, and rapid analysis for routine QC.[5][6]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains stable retention times and improves peak symmetry.
Injection Volume 10 µLA small volume minimizes potential for peak distortion.
Detection DAD at 282 nmProvides good sensitivity for anthranilic acid derivatives.[7][8] A full spectrum (200-400 nm) should be acquired to confirm identity.
Run Time ~10 minutesSufficient to allow for elution of the analyte and any potential late-eluting impurities.
Step 5: System Suitability Test (SST)

Before initiating any analytical sequence, the system's performance must be verified. This ensures the trustworthiness of the generated data.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a mid-range working standard (e.g., 25 µg/mL) five or six consecutive times.

  • Calculate the parameters against the acceptance criteria below.

SST ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates system precision and reproducibility.
% RSD of Retention Time ≤ 1.0%Confirms pump performance and system stability.

Proceed with the analysis only if all SST criteria are met.

Analysis, Quantification, and Method Validation

Analytical Sequence
  • Run a blank (mobile phase) injection to ensure no system contamination.

  • Inject the prepared calibration standards from lowest to highest concentration.

  • Inject the prepared samples.

  • Periodically inject a check standard (a mid-range standard) to monitor system drift.

Quantification

Generate a linear regression calibration curve by plotting the peak area of 4,3-MHA against its concentration for the calibration standards. The concentration of 4,3-MHA in the samples is then determined from this curve using their measured peak areas. The linearity of the curve should have a correlation coefficient (r²) of ≥ 0.999.

Method Validation Overview (per ICH Q2(R2))

This method is designed for validation according to the International Council for Harmonisation (ICH) guidelines.[9][10] A full validation should assess the following parameters:[11][12][13]

  • Specificity: The ability to assess the analyte in the presence of other components, demonstrated by analyzing placebo, and stressed samples (acid, base, peroxide, heat, light degradation).

  • Linearity & Range: Assessed across multiple concentrations to confirm the method's ability to provide results proportional to analyte concentration.

  • Accuracy: Determined by spike/recovery studies at multiple levels (e.g., 80%, 100%, 120% of the target concentration).

  • Precision: Evaluated at repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) levels.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: Assessed by making small, deliberate changes to method parameters (e.g., pH ±0.2, % organic ±2%, column temperature ±2°C) to demonstrate the method's reliability during normal use.

Visualization of the Analytical Workflow

The logical flow of the entire analytical process, from initial preparation to final data reporting, is illustrated below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting p1 Mobile Phase & Reagent Preparation p2 Standard & Sample Solution Preparation p1->p2 a1 System Setup & Column Equilibration p2->a1 a2 System Suitability Test (SST) (Mandatory Check) a1->a2 a3 Run Analytical Sequence (Standards & Samples) a2->a3 d1 Peak Integration & Identification a3->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Sample Concentration & Report d2->d3

Overall workflow for the HPLC analysis of 4,3-MHA.

Conclusion

The HPLC method detailed in this application note provides a robust, precise, and accurate tool for the quantification of 4-Methyl-3-hydroxyanthranilic acid. By explaining the scientific rationale behind key experimental choices and integrating a mandatory System Suitability Test, the protocol ensures trustworthy and reproducible results. This method is well-suited for routine quality control, stability studies, and various research applications in the pharmaceutical and chemical industries.

References

  • Boonleang, J., Tiyaboonchai, W., & Wetwitayaklung, P. (2012). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution. Journal of Chromatographic Science, 50(7), 600-606. [Link]

  • Papadoyannis, I. N., Zotou, A. C., & Samanidou, V. F. (1992). Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Biological Interest. Journal of Liquid Chromatography, 15(11), 1923-1940. [Link]

  • Taylor & Francis Online. (2006). Simultaneous Reversed-Phase Gradient-HPLC Analysis of Anthranilic Acid Derivatives in Anti-Inflammatory Drugs and Samples of Biological Interest. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]

  • HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Bio-protocol. (n.d.). HPLC analysis of anthranilic acid-monosaccharide derivatives. [Link]

  • Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Application Note. [Link]

  • Lurie, I. S., & Allen, A. C. (1986). Analysis of anthranilic acid by liquid chromatography. Talanta, 33(8), 657-660. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 20-27. [Link]

  • L. Szepesy, et al. Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Chromatographia. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Wikipedia. (n.d.). 4-Hydroxy-3-methoxyamphetamine. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methoxybenzylidenemalononitrile. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 4-METHYL-3-HYDROXYANTHRANILIC ACID. [Link]

  • ChemBK. (n.d.). 4-methyl-3-hydroxyanthranilic acid. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methoxy Methamphetamine Hydrochloride. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Hydroxyanthranilic Acid. [Link]

Sources

Application Note: ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-3-hydroxyanthranilic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Key Biosynthetic Intermediate

4-Methyl-3-hydroxyanthranilic acid (4,3-MHA) is an aminobenzoic acid derivative with the IUPAC name 2-amino-3-hydroxy-4-methylbenzoic acid[1]. Its molecular formula is C₈H₉NO₃[1]. This compound serves as a crucial intermediate in the biosynthesis of actinomycin antibiotics in Streptomyces species. The enzymatic methylation of 3-hydroxyanthranilic acid leads to the formation of 4,3-MHA, a key step in building the phenoxazinone chromophore of these potent antimicrobial agents. Given its role in natural product biosynthesis, unambiguous structural characterization is paramount for researchers in microbiology, biochemistry, and drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This application note provides a comprehensive guide to the ¹H and ¹³C NMR spectral analysis of 4-Methyl-3-hydroxyanthranilic acid. We will present a detailed, predictive analysis of the expected spectra based on established principles of NMR spectroscopy and data from analogous structures. Furthermore, we provide robust, field-proven protocols for sample preparation and data acquisition, designed to yield high-quality, reproducible results for researchers and drug development professionals.

Molecular Structure and Predicted Spectral Features

The structure of 4-Methyl-3-hydroxyanthranilic acid, with the standard numbering for the benzene ring, is shown below. The substituents on the aromatic ring—an amino group (-NH₂), a hydroxyl group (-OH), a carboxylic acid group (-COOH), and a methyl group (-CH₃)—all exert distinct electronic effects that influence the chemical shifts of the nearby protons and carbons.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C1", pos="0,1.5!"]; C2 [label="C2", pos="-1.3,0.75!"]; C3 [label="C3", pos="-1.3,-0.75!"]; C4 [label="C4", pos="0,-1.5!"]; C5 [label="C5", pos="1.3,-0.75!"]; C6 [label="C6", pos="1.3,0.75!"];

C_COOH [label="C7 (COOH)", pos="0,3!"]; C_CH3 [label="C8 (CH₃)", pos="0,-3!"];

N_NH2 [label="N (NH₂)", pos="-2.6,1.5!"]; O_OH [label="O (OH)", pos="-2.6,-1.5!"];

H5 [label="H5", pos="2.4,-1.2!"]; H6 [label="H6", pos="2.4,1.2!"];

// Draw the benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1;

// Draw the substituents C1 -- C_COOH; C2 -- N_NH2; C3 -- O_OH; C4 -- C_CH3;

// Draw the aromatic protons C5 -- H5; C6 -- H6;

// Add double bonds (approximate) C1 -- C6 [style=double]; C2 -- C3 [style=double]; C4 -- C5 [style=double]; } Caption: Structure of 4-Methyl-3-hydroxyanthranilic acid with atom numbering.

Part 1: Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 4,3-MHA is expected to show distinct signals for the two aromatic protons, the methyl protons, and the exchangeable protons of the amino, hydroxyl, and carboxylic acid groups. The chemical shifts of aromatic protons are significantly influenced by the nature of the substituents on the benzene ring[2]. Electron-donating groups (like -OH, -NH₂, and -CH₃) tend to shield aromatic protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (like -COOH) deshield them, causing a downfield shift.

Detailed Peak Assignments (Predicted):

  • Aromatic Protons (H-5 and H-6): The aromatic region of the spectrum (typically δ 6.5-8.0 ppm) will feature signals for the two remaining protons on the ring, H-5 and H-6[2]. These two protons are adjacent to each other and will therefore exhibit spin-spin coupling, appearing as doublets.

    • H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the electron-donating hydroxyl and methyl groups. The deshielding effect of the -COOH group is expected to be dominant, placing this signal further downfield.

    • H-5: This proton is meta to the -COOH and -NH₂ groups and para to the -OH group. It is also ortho to the electron-donating methyl group. The combination of these effects will likely place its signal upfield relative to H-6.

  • Methyl Protons (-CH₃): The three protons of the methyl group are chemically equivalent and will appear as a single, sharp singlet. Being attached to an aromatic ring (a benzylic position), their chemical shift is expected in the range of δ 2.0-3.0 ppm[2].

  • Exchangeable Protons (-OH, -NH₂, -COOH): The protons on the hydroxyl, amino, and carboxylic acid groups are exchangeable and their chemical shifts can vary significantly depending on the solvent, concentration, and temperature. They often appear as broad singlets and may not always be observed, especially if a deuterated protic solvent like D₂O or CD₃OD is used, as they will exchange with deuterium. In an aprotic solvent like DMSO-d₆, these peaks are more likely to be observed.

Table 1: Predicted ¹H NMR Spectral Data for 4-Methyl-3-hydroxyanthranilic acid (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6~7.3 - 7.6Doublet (d)1H~8.0
H-5~6.8 - 7.1Doublet (d)1H~8.0
-CH₃~2.1 - 2.4Singlet (s)3HN/A
-COOH>10.0 (broad)Singlet (s)1HN/A
-OH~9.0 - 10.0 (broad)Singlet (s)1HN/A
-NH₂~4.0 - 6.0 (broad)Singlet (s)2HN/A

Part 2: Predicted ¹³C NMR Spectrum Analysis

In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule will produce a single peak. The chemical shifts of the carbon atoms are spread over a much wider range than proton shifts (0-220 ppm), which typically prevents signal overlap[3].

Detailed Peak Assignments (Predicted):

  • Aromatic Carbons (C-1 to C-6): The six carbons of the benzene ring will resonate in the aromatic region of the spectrum, typically between δ 110-160 ppm[2]. The chemical shifts are influenced by the attached substituents.

    • Carbons bearing electron-donating groups (-OH, -NH₂) will be shielded and appear at higher fields (lower ppm).

    • Carbons bearing electron-withdrawing groups (-COOH) will be deshielded and appear at lower fields (higher ppm).

    • Quaternary carbons (C-1, C-2, C-3, C-4) often have weaker signals than protonated carbons (C-5, C-6).

  • Carboxylic Carbon (-COOH): The carbon of the carboxylic acid group is highly deshielded and is expected to appear significantly downfield, typically in the range of δ 165-185 ppm.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will be found in the upfield aliphatic region, generally between δ 15-25 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Methyl-3-hydroxyanthranilic acid (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-COOH (C-7)~169 - 172
C-3 (-OH)~145 - 148
C-2 (-NH₂)~140 - 143
C-4 (-CH₃)~130 - 133
C-6~125 - 128
C-5~118 - 121
C-1~110 - 113
-CH₃ (C-8)~18 - 22

Part 3: Experimental Protocols

To obtain high-quality NMR spectra, meticulous sample preparation and careful selection of acquisition parameters are essential.

Protocol 1: NMR Sample Preparation

Objective: To prepare a homogeneous, particle-free solution of 4,3-MHA suitable for high-resolution NMR spectroscopy.

Materials:

  • 4-Methyl-3-hydroxyanthranilic acid (5-25 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[4]

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O)

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool

  • Vortex mixer or sonicator

Procedure:

  • Weigh the Sample: Accurately weigh the desired amount of 4,3-MHA into a clean, dry vial[4].

  • Choose a Solvent: Select a deuterated solvent that completely dissolves the sample. DMSO-d₆ is a good choice for this compound due to its ability to dissolve polar, acidic, and basic functional groups.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample[4]. Gently vortex or sonicate the mixture until the solid is fully dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution into the NMR tube. Place a small, tight plug of glass wool into a Pasteur pipette and use it to transfer the solution into the NMR tube[5]. This step is critical for achieving good magnetic field homogeneity (shimming).

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

  • Cleaning: Before placing the sample in the spectrometer, wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol or ethanol to remove any dust or fingerprints[4].

Protocol 2: NMR Data Acquisition

Objective: To acquire ¹H and ¹³C NMR spectra with optimal resolution, signal-to-noise ratio, and accuracy.

Instrumentation: A standard high-field NMR spectrometer (e.g., 400 MHz or higher).

G cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing Insert Insert Sample Lock Lock on Deuterium Signal Insert->Lock Shim Shim (Optimize Homogeneity) Lock->Shim Tune Tune and Match Probe Shim->Tune H1_acq Acquire ¹H Spectrum Tune->H1_acq C13_acq Acquire ¹³C Spectrum Tune->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Analysis Analysis Integrate->Analysis Spectral Analysis

¹H NMR Acquisition Parameters (Typical for 400 MHz):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

  • Spectral Width (SW): ~16 ppm (e.g., 6400 Hz).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for good signal-to-noise.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Typical for 100 MHz):

  • Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker systems) to provide signal enhancement via the Nuclear Overhauser Effect (NOE) and simplify the spectrum to singlets[6].

  • Spectral Width (SW): ~240 ppm (e.g., 24000 Hz).

  • Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration. ¹³C NMR is inherently less sensitive than ¹H NMR[3].

  • Relaxation Delay (D1): 2 seconds. A longer delay may be needed for quaternary carbons if quantitative analysis is desired[6][7].

  • Acquisition Time (AQ): ~1 second.

  • Temperature: 298 K (25 °C).

Part 4: Data Processing and Interpretation

  • Processing: After acquisition, the raw data (Free Induction Decay, FID) is processed. This involves Fourier transformation, phase correction, and baseline correction.

  • Referencing: The chemical shift axis should be referenced. If using DMSO-d₆, the residual solvent peak can be set to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C spectra.

  • Analysis:

    • Integration: For the ¹H spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

    • Multiplicity and Coupling Constants: Analyze the splitting patterns in the ¹H spectrum to determine which protons are adjacent to each other.

    • Peak Picking: Identify the chemical shift of each peak in both the ¹H and ¹³C spectra.

    • Assignment: Correlate the observed signals with the protons and carbons in the molecular structure based on the predictions outlined in Tables 1 and 2. For unambiguous assignment, 2D NMR experiments like COSY, HSQC, and HMBC may be required.

Conclusion

This application note provides a predictive framework and detailed experimental protocols for the ¹H and ¹³C NMR analysis of 4-Methyl-3-hydroxyanthranilic acid. By understanding the influence of the molecular structure on the NMR spectra and by following rigorous sample preparation and data acquisition procedures, researchers can confidently characterize this important biosynthetic intermediate. The provided tables of predicted chemical shifts serve as a robust starting point for spectral assignment, facilitating the structural verification necessary for research in natural product chemistry and drug development.

References

  • Miltojević, A. B., & Radulović, N. S. (2015). COMPLETE ASSIGNMENT OF 1H- AND 13C-NMR SPECTRA OF ANTHRANILIC ACID AND ITS HYDROXY DERIVATIVES AND SALICYLIC ACID AND ITS AMINO DERIVATIVES. Facta Universitatis, Series: Physics, Chemistry and Technology, 13(2), 121-132. [Link]

  • Miltojević, A., & Radulović, N. (2015). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Semantic Scholar. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • PROSPRE - 1H NMR Predictor. (n.d.). PROSPRE. Retrieved January 16, 2026, from [Link]

  • NMR Predictor. (n.d.). Chemaxon. Retrieved January 16, 2026, from [Link]

  • Video: NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved January 16, 2026, from [Link]

  • ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved January 16, 2026, from [Link]

  • NMRPredict. (n.d.). Mestrelab Research. Retrieved January 16, 2026, from [Link]

  • The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]

  • Smith, W. B., Ihrig, A. M., & Roark, J. L. (1970). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. The Journal of Physical Chemistry, 74(4), 812–821. [Link]

  • A free easy tool for predicting NMR chemical shifts. (2021, December 27). YouTube. [Link]

  • 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021, January 28). National Center for Biotechnology Information. [Link]

  • Kurutz, J. (2020, May 4). Optimized Default 13C Parameters. University of Connecticut, Chemistry Department. [Link]

  • Predicting a 1H-NMR Spectrum From The Structure. (2020, April 29). Chemistry LibreTexts. [Link]

  • How to predict the 13C NMR spectrum of a compound. (2017, November 28). YouTube. [Link]

  • NMR Prediction. (n.d.). ACD/Labs. Retrieved January 16, 2026, from [Link]

  • 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0270154). (n.d.). NP-MRD. Retrieved January 16, 2026, from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). CASPRE. Retrieved January 16, 2026, from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 16, 2026, from [Link]

  • Precise and accurate quantitative C-13 NMR with reduced experimental time. (2025, August 6). Royal Society of Chemistry. [Link]

  • Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved January 16, 2026, from [Link]

  • 4-METHYL-3-HYDROXYANTHRANILIC ACID. (n.d.). Global Substance Registration System. Retrieved January 16, 2026, from [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. (2025, August 6). ResearchGate. [Link]

  • 13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]

Sources

Application Notes & Protocols: Utilizing 4-Methyl-3-hydroxyanthranilic Acid (4-MHA) as a Substrate for Actinomycin Synthetase I (ACMS I)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for utilizing 4-methyl-3-hydroxyanthranilic acid (4-MHA) as a substrate for Actinomycin Synthetase I (ACMS I) in vitro. Actinomycins are a class of potent anticancer agents, and the generation of novel analogs through precursor-directed biosynthesis and enzymatic synthesis holds significant therapeutic promise.[1] This document details the principles of the enzymatic reaction, protocols for the expression and purification of ACMS I, the execution of in vitro assays, and methods for the analysis of reaction products. By leveraging the inherent substrate flexibility of non-ribosomal peptide synthetases (NRPSs), researchers can explore the synthesis of novel actinomycin precursors, paving the way for the development of next-generation chemotherapeutics with improved efficacy and reduced toxicity.[1]

Introduction: The Significance of Actinomycin Analogs

Actinomycin D, a well-established chemotherapeutic agent, functions by intercalating into DNA, primarily at G-C rich regions, thereby inhibiting transcription.[2][3][4][5][6] Its clinical use, however, is often limited by significant toxicity. The generation of actinomycin analogs with altered peptide side chains or modified chromophores offers a promising strategy to enhance their therapeutic index.[1][7] The biosynthesis of actinomycin is orchestrated by a multi-enzyme complex, with Actinomycin Synthetase I (ACMS I) being a key player. ACMS I is a non-ribosomal peptide synthetase (NRPS) responsible for activating the chromophore precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA), and initiating the assembly of the pentapeptide side chains.[1][8][9]

The modular nature of NRPSs often allows for a degree of substrate promiscuity, opening the door for the enzymatic synthesis of novel compounds through the introduction of substrate analogs.[10][11][12] This guide focuses on the foundational experiment of using the natural substrate, 4-MHA, with purified ACMS I to establish a robust in vitro system. This baseline assay is a critical first step for subsequent experiments exploring the incorporation of novel 4-MHA analogs to generate a diverse library of actinomycin precursors.

Principle of the Method

The core of this application lies in the enzymatic activity of the adenylation (A) domain of ACMS I. Like other A-domains in NRPSs, it catalyzes a two-step reaction:

  • Adenylation: The carboxyl group of the 4-MHA substrate attacks the α-phosphate of ATP, forming a 4-MHA-adenylate intermediate and releasing pyrophosphate (PPi).[13][14]

  • Thiolation: The activated 4-MHA is then transferred to the phosphopantetheine arm of the cognate thiolation (T) domain (also known as a peptidyl carrier protein or PCP), forming a thioester bond.[14][15]

This activated and carrier-bound 4-MHA then serves as the starter unit for the subsequent condensation reactions with amino acids, catalyzed by downstream modules of the actinomycin synthetase complex.[16] The in vitro assay described herein focuses on the initial activation of 4-MHA by ACMS I, which can be monitored by various methods, including the detection of ATP consumption, PPi release, or by trapping and analyzing the thioester-bound intermediate.

Materials and Reagents

Reagent/MaterialSupplierCatalog #Notes
4-Methyl-3-hydroxyanthranilic acid (4-MHA)Synthesized or custom orderN/ASynthesis can be performed as previously described.[17]
ATP, disodium saltSigma-AldrichA2383
MgCl₂Sigma-AldrichM8266
Dithiothreitol (DTT)Sigma-AldrichD9779
Tris-HCl buffer, pH 7.5Prepared in-houseN/A
E. coli BL21(DE3) competent cellsNew England BiolabsC2527For protein expression.
pET expression vector with ACMS I geneCustom synthesizedN/AGene sequence can be obtained from actinomycin gene clusters.[17][18]
Ni-NTA agaroseQiagen30210For His-tag protein purification.
ImidazoleSigma-AldrichI2399For elution during purification.
Amicon Ultra Centrifugal FiltersMilliporeUFC901024For protein concentration.
Malachite Green Phosphate Assay KitAbcamab65622For detecting PPi release.
HPLC system with C18 columnAgilent, Waters, etc.VariesFor product analysis.

Experimental Protocols

Expression and Purification of Actinomycin Synthetase I (ACMS I)

This protocol outlines the expression of a His-tagged ACMS I in E. coli and its subsequent purification.

Day 1: Transformation

  • Thaw a vial of E. coli BL21(DE3) competent cells on ice.

  • Add 1-5 µL of the pET expression vector containing the ACMS I gene to the cells.

  • Incubate on ice for 30 minutes.

  • Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.

  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.

  • Plate 100 µL of the transformation mixture onto an LB agar plate containing the appropriate antibiotic for the pET vector and incubate overnight at 37°C.

Day 2: Starter Culture

  • Inoculate a single colony from the plate into 50 mL of LB medium with the appropriate antibiotic.

  • Incubate overnight at 37°C with shaking (220 rpm).

Day 3: Large-Scale Expression

  • Inoculate 1 L of LB medium (with antibiotic) with the 50 mL overnight culture.

  • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM.

  • Incubate at 18°C overnight with shaking.

Day 4: Cell Lysis and Purification

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mg/mL lysozyme, and protease inhibitors).

  • Incubate on ice for 30 minutes.

  • Sonicate the cell suspension on ice to lyse the cells completely.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Equilibrate a Ni-NTA agarose column with wash buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 20 mM imidazole, 1 mM DTT).

  • Load the supernatant onto the column.

  • Wash the column with 10 column volumes of wash buffer.

  • Elute the protein with elution buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole, 1 mM DTT).

  • Collect fractions and analyze by SDS-PAGE.

  • Pool the fractions containing pure ACMS I and dialyze against storage buffer (50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).

  • Concentrate the protein using an Amicon Ultra centrifugal filter.

  • Determine the protein concentration using a Bradford or BCA assay.

  • Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

Expression_Purification_Workflow Harvest Harvest Lysis Lysis Harvest->Lysis Resuspend in Lysis Buffer Concentration Concentration PurifiedEnzyme PurifiedEnzyme Concentration->PurifiedEnzyme Store at -80°C

Caption: Workflow for the expression and purification of ACMS I.

In Vitro Assay for 4-MHA Activation

This protocol uses a malachite green-based assay to quantify the release of pyrophosphate (PPi), a direct product of the adenylation reaction.

  • Reaction Setup:

    • Prepare a master mix containing the following components (for a 50 µL reaction):

      • 5 µL of 10x Reaction Buffer (500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

      • 5 µL of 10 mM ATP

      • 5 µL of 10 mM 4-MHA (dissolved in DMSO and diluted in buffer)

      • Purified ACMS I (e.g., 1-5 µM final concentration)

      • Nuclease-free water to a final volume of 50 µL.

    • Prepare a negative control reaction without the enzyme and another without the 4-MHA substrate.

  • Incubation:

    • Initiate the reaction by adding the enzyme.

    • Incubate at 30°C for 30-60 minutes. The optimal time should be determined empirically.

  • PPi Detection:

    • Stop the reaction by adding 10 µL of 0.5 M EDTA.

    • Follow the instructions of the Malachite Green Phosphate Assay Kit to detect the amount of PPi released. This typically involves adding the malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).

  • Data Analysis:

    • Create a standard curve using the phosphate standards provided in the kit.

    • Calculate the concentration of PPi released in each reaction.

    • The specific activity of the enzyme can be expressed as µmol of PPi produced per minute per mg of enzyme.

In_Vitro_Assay_Workflow Start Prepare Reaction Master Mix AddEnzyme Initiate Reaction (Add ACMS I) Start->AddEnzyme Incubate Incubate at 30°C AddEnzyme->Incubate StopReaction Stop Reaction (Add EDTA) Incubate->StopReaction DetectPPi Detect PPi (Malachite Green Assay) StopReaction->DetectPPi Analyze Data Analysis (Standard Curve) DetectPPi->Analyze

Caption: Workflow for the in vitro 4-MHA activation assay.

HPLC Analysis of Reaction Products (Optional)

For a more direct confirmation of 4-MHA activation and loading onto the T-domain, advanced techniques involving protein cleavage and HPLC-MS analysis can be employed. This is a more complex workflow and is recommended for labs with expertise in protein mass spectrometry.

Data Analysis and Interpretation

A successful experiment will show a significant increase in PPi production in the complete reaction mixture compared to the negative controls (no enzyme, no 4-MHA). The amount of PPi released should be dependent on the concentration of both the enzyme and the substrates.

ConditionExpected PPi Release (Relative Units)Interpretation
Complete Reaction+++Successful activation of 4-MHA by ACMS I.
No ACMS I-The reaction is enzyme-dependent.
No 4-MHA-The enzyme is specific for the substrate.
No ATP-The reaction requires ATP.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no enzyme activity - Inactive enzyme- Ensure proper protein folding during expression (e.g., lower temperature). - Check for protein degradation during purification. - Confirm the presence of all necessary co-factors (Mg²⁺).
- Incorrect buffer conditions- Optimize pH and salt concentrations.
High background in negative controls - Contaminating phosphatases- Further purify the enzyme (e.g., size exclusion chromatography).
- ATP instability- Prepare fresh ATP solutions.
Inconsistent results - Pipetting errors- Use calibrated pipettes and prepare master mixes.
- Enzyme instability- Aliquot and store the enzyme properly; avoid repeated freeze-thaw cycles.

Summary and Outlook

This application note provides a detailed protocol for the expression, purification, and in vitro characterization of Actinomycin Synthetase I with its natural substrate, 4-MHA. Establishing this baseline assay is crucial for researchers aiming to explore the substrate flexibility of ACMS I. By systematically replacing 4-MHA with rationally designed analogs, this system can be used to screen for novel actinomycin precursors. The successful incorporation of these precursors could lead to the enzymatic synthesis of novel actinomycin derivatives with potentially improved pharmacological properties. Future work could involve co-expressing ACMS I with downstream modules of the actinomycin synthetase complex to reconstitute a larger portion of the biosynthetic pathway in vitro, enabling the synthesis of complete pentapeptide lactones.

References

  • Chen, Y., et al. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. Marine Drugs, 17(4), 244. [Link]

  • Keller, U., et al. (2010). The actinomycin biosynthetic gene cluster of Streptomyces chrysomallus: a genetic hall of mirrors for synthesis of a molecule with mirror symmetry. Journal of Bacteriology, 192(11), 2909-2923. [Link]

  • Pfennig, F., et al. (1999). Molecular characterization of the genes of actinomycin synthetase I and of a 4-methyl-3-hydroxyanthranilic acid carrier protein involved in the assembly of the acylpeptide chain of actinomycin in Streptomyces. Journal of Biological Chemistry, 274(18), 12508-12516. [Link]

  • Katz, E., Lloyd, H. A., & Mauger, A. B. (1990). Enzymatic synthesis of actinomycin D and analogues containing N-methylalanine from synthetic pentapeptide lactone precursors. The Journal of Antibiotics, 43(6), 731-733. [Link]

  • Wikipedia. (2023). Dactinomycin. [Link]

  • Fawaz, F., & Jones, G. H. (1988). Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. The Journal of Biological Chemistry, 263(10), 4602-4606. [Link]

  • Sobell, H. M. (1985). Actinomycin and DNA transcription. Proceedings of the National Academy of Sciences, 82(16), 5328-5331. [Link]

  • Kurosawa, K., et al. (2006). 4-Methyl-3-hydroxyanthranilic acid activating enzyme from actinomycin-producing Streptomyces chrysomallus. Journal of Bacteriology, 188(12), 4333-4342. [Link]

  • Gau, T. F., & Stachelhaus, T. (2023). Guidelines for Optimizing Type S Nonribosomal Peptide Synthetases. ACS Synthetic Biology, 12(8), 2375-2384. [Link]

  • Stachelhaus, T., & Marahiel, M. A. (1995). Modular structure of genes encoding multifunctional peptide synthetases required for non-ribosomal peptide synthesis. FEMS Microbiology Letters, 125(1), 3-14. [Link]

  • Perlova, O., et al. (2006). The actinomycin biosynthetic gene cluster of Streptomyces chrysomallus: a genetic hall of mirrors for synthesis of a molecule with mirror symmetry. Journal of Bacteriology, 188(12), 4343-4354. [Link]

  • Meienhofer, J., & Atherton, E. (1973). Actinomycin. Chemistry and mechanism of action. Chemical Reviews, 73(5), 497-521. [Link]

Sources

Application Notes and Protocols for the Purification of 4-Methyl-3-hydroxyanthranilic Acid from Bacterial Culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Methyl-3-hydroxyanthranilic acid (4,3-MHA) is a key biosynthetic intermediate in the production of various bioactive secondary metabolites in bacteria, most notably the actinomycin antibiotics produced by Streptomyces species.[1][2][3][4] The purification of 4,3-MHA from complex bacterial fermentation broths is a critical step for its structural elucidation, bioactivity screening, and for metabolic engineering efforts aimed at improving the production of its downstream products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 4,3-MHA from bacterial cultures.

The inherent challenges in purifying 4,3-MHA lie in its relatively low concentration in the fermentation broth, its amphipathic nature, and the presence of a multitude of structurally similar impurities. This guide outlines a multi-step purification strategy, commencing with efficient extraction from the culture supernatant, followed by chromatographic separation, and culminating in crystallization for obtaining high-purity 4,3-MHA. The methodologies described herein are grounded in established principles of organic chemistry and chromatography, adapted for the specific properties of 4,3-MHA.

Biosynthetic Context

4-Methyl-3-hydroxyanthranilic acid is a derivative of anthranilic acid, a primary metabolite stemming from the shikimate pathway. In actinomycin-producing organisms like Streptomyces antibioticus, the biosynthesis of 4,3-MHA involves the methylation of 3-hydroxyanthranilic acid (3-HAA) by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[1][2][3] Understanding this biosynthetic origin is crucial for optimizing fermentation conditions to maximize the yield of 4,3-MHA.

Biosynthesis of 4,3-MHA Chorismate Chorismate Anthranilate_Synthase Anthranilate_Synthase Chorismate->Anthranilate_Synthase trpE/phnA Anthranilic_Acid Anthranilic_Acid Anthranilate_Synthase->Anthranilic_Acid Hydroxylation Hydroxylation Anthranilic_Acid->Hydroxylation 3-Hydroxyanthranilic_Acid 3-Hydroxyanthranilic_Acid Hydroxylation->3-Hydroxyanthranilic_Acid Methyltransferase Methyltransferase 3-Hydroxyanthranilic_Acid->Methyltransferase SAM-dependent 4_3_MHA 4-Methyl-3-hydroxyanthranilic Acid Methyltransferase->4_3_MHA Actinomycin_Biosynthesis Actinomycin_Biosynthesis 4_3_MHA->Actinomycin_Biosynthesis

Caption: Biosynthetic pathway leading to 4,3-MHA.

Purification Strategy Overview

The purification of 4,3-MHA from a bacterial culture is a multi-step process designed to progressively enrich the target compound while removing impurities. The overall workflow involves:

  • Culture Preparation: Separation of the bacterial biomass from the supernatant containing the secreted 4,3-MHA.

  • Solvent Extraction: Liquid-liquid extraction to selectively transfer 4,3-MHA from the aqueous culture supernatant to an organic solvent.

  • Chromatographic Purification: Utilization of techniques like preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for high-resolution separation.

  • Crystallization: Final purification step to obtain 4,3-MHA in a highly pure, crystalline form.

  • Purity Assessment: Analytical techniques to confirm the identity and purity of the final product.

Purification_Workflow cluster_0 Upstream cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Bacterial_Culture Bacterial Culture Centrifugation Centrifugation/ Filtration Bacterial_Culture->Centrifugation Biomass Biomass (discard) Centrifugation->Biomass Supernatant Culture Supernatant Centrifugation->Supernatant Acidification Acidify Supernatant (pH 3-4) Supernatant->Acidification LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidification->LLE Organic_Phase Organic Phase (contains 4,3-MHA) LLE->Organic_Phase Aqueous_Phase Aqueous Phase (discard) LLE->Aqueous_Phase Evaporation Solvent Evaporation Organic_Phase->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Chromatography Chromatography (Prep-TLC or HPLC) Crude_Extract->Chromatography Purified_Fractions Purified Fractions Chromatography->Purified_Fractions Crystallization Crystallization Purified_Fractions->Crystallization Pure_Crystals Pure 4,3-MHA Crystals Crystallization->Pure_Crystals Purity_Analysis Purity Analysis (HPLC, MS, NMR) Pure_Crystals->Purity_Analysis

Caption: Overall workflow for the purification of 4,3-MHA.

Detailed Protocols

Part 1: Extraction of 4-Methyl-3-hydroxyanthranilic Acid

Principle: The extraction of 4,3-MHA from the aqueous culture medium is based on the principles of liquid-liquid extraction.[5] By adjusting the pH of the culture supernatant to an acidic range (pH 3-4), the carboxylic acid group of 4,3-MHA is protonated, rendering the molecule less polar and more soluble in an immiscible organic solvent like ethyl acetate. This allows for its selective transfer from the aqueous phase to the organic phase, leaving behind more polar impurities.

Materials:

  • Bacterial culture supernatant

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc), analytical grade

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Separatory funnel

  • pH meter or pH indicator strips

  • Rotary evaporator

Procedure:

  • Culture Preparation: Centrifuge the bacterial culture at 8,000 x g for 20 minutes at 4°C to pellet the cells. Carefully decant and collect the supernatant.

  • Acidification: Transfer the supernatant to a large beaker and slowly add 1 M HCl dropwise while stirring to adjust the pH to 3-4. Monitor the pH using a calibrated pH meter or pH strips.

  • Liquid-Liquid Extraction: a. Pour the acidified supernatant into a separatory funnel. b. Add an equal volume of ethyl acetate to the separatory funnel. c. Stopper the funnel and shake vigorously for 2-3 minutes, periodically venting to release pressure. d. Allow the layers to separate. The upper layer will be the organic phase (ethyl acetate) and the lower layer will be the aqueous phase. e. Drain the lower aqueous layer and collect the upper organic layer. f. Repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate two more times to maximize the recovery of 4,3-MHA.

  • Drying and Concentration: a. Pool the organic extracts and add anhydrous sodium sulfate to remove any residual water. Swirl gently and let it stand for 15-20 minutes. b. Decant or filter the dried organic extract into a round-bottom flask. c. Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 40°C. The resulting residue is the crude 4,3-MHA extract.

Part 2: Chromatographic Purification

Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For 4,3-MHA, both preparative Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective methods for achieving high purity.

Materials:

  • Crude 4,3-MHA extract

  • Preparative TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile phase: A mixture of chloroform, methanol, and acetic acid (e.g., 85:10:5, v/v/v) can be a starting point, but optimization may be required.

  • UV lamp (254 nm)

  • Scraping tool (e.g., spatula)

  • Elution solvent (e.g., methanol or ethyl acetate)

  • Glass wool or cotton plug

  • Filter paper

Procedure:

  • Sample Preparation: Dissolve the crude extract in a minimal amount of methanol.

  • Plate Loading: Apply the dissolved sample as a thin band along the origin of the preparative TLC plate.

  • Development: Place the loaded plate in a developing chamber pre-saturated with the mobile phase. Allow the solvent front to ascend near the top of the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to air dry. Visualize the separated bands under a UV lamp at 254 nm. The band corresponding to 4,3-MHA should be identified (a co-spot with a standard, if available, is recommended).

  • Scraping and Elution: a. Carefully scrape the silica gel corresponding to the 4,3-MHA band into a clean beaker. b. Add a suitable elution solvent (e.g., methanol) to the scraped silica and stir for 15-20 minutes. c. Filter the mixture through a small column packed with a cotton plug to separate the silica gel. d. Repeat the elution process to ensure complete recovery.

  • Concentration: Combine the eluates and evaporate the solvent to obtain the purified 4,3-MHA.

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. More polar compounds elute earlier than less polar compounds. HPLC offers higher resolution and is amenable to automation.

Materials and Equipment:

  • Crude 4,3-MHA extract

  • HPLC system with a UV or fluorescence detector

  • Preparative or semi-preparative C18 column

  • Mobile phase: A gradient of acetonitrile (or methanol) in water with a small amount of acid (e.g., 0.1% trifluoroacetic acid or formic acid) is typically used. A starting point could be a linear gradient from 10% to 70% acetonitrile over 30 minutes.

  • HPLC-grade solvents (acetonitrile, methanol, water)

  • Trifluoroacetic acid (TFA) or formic acid

Procedure:

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter.

  • Method Development (Analytical Scale): Initially, develop and optimize the separation method on an analytical C18 column to determine the retention time of 4,3-MHA and to ensure good resolution from impurities.

  • Preparative/Semi-Preparative HPLC: a. Equilibrate the preparative/semi-preparative C18 column with the initial mobile phase. b. Inject the filtered sample onto the column. c. Run the optimized gradient program. d. Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy of a standard). Anthranilic acid derivatives can also be detected with high sensitivity using a fluorescence detector.[6][7]

  • Fraction Collection: Collect the fractions corresponding to the 4,3-MHA peak.

  • Solvent Removal: Combine the collected fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the purified 4,3-MHA.

ParameterPreparative TLCHPLC
Resolution ModerateHigh
Sample Loading HighModerate to High
Speed SlowFast
Solvent Consumption HighLow to Moderate
Automation NoYes
Cost LowHigh
Part 3: Crystallization

Principle: Crystallization is a powerful technique for final purification, where the compound of interest is precipitated from a supersaturated solution, leaving impurities behind in the mother liquor. The choice of solvent is critical and is often determined empirically. For aminobenzoic acids, solvents like water and ethyl acetate have been shown to be effective for crystallization.[8]

Materials:

  • Purified 4,3-MHA from chromatography

  • Crystallization solvents (e.g., ethanol, methanol, ethyl acetate, water, or a mixture)

  • Heating plate with magnetic stirrer

  • Erlenmeyer flask

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of the purified 4,3-MHA in a minimal amount of a potential solvent with gentle heating. A good crystallization solvent will dissolve the compound when hot but not at room temperature or when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the bulk of the purified 4,3-MHA in a minimal amount of the chosen hot solvent.

  • Cooling and Crystallization: a. Allow the solution to cool slowly to room temperature. Crystals should start to form. b. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

The purity and identity of the final 4,3-MHA product should be confirmed using a combination of analytical techniques:

  • Analytical HPLC: A sharp, single peak at the expected retention time indicates high purity.

  • Mass Spectrometry (MS): To confirm the molecular weight (C₈H₉NO₃: 167.16 g/mol ).[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

Conclusion

The successful purification of 4-Methyl-3-hydroxyanthranilic acid from bacterial cultures is achievable through a systematic approach that combines efficient extraction with high-resolution chromatographic techniques and a final crystallization step. The protocols detailed in this guide provide a robust framework for obtaining high-purity 4,3-MHA, which is essential for advancing research in natural product biosynthesis, drug discovery, and metabolic engineering. The specific parameters for each step, particularly the chromatographic conditions and crystallization solvents, may require optimization depending on the bacterial strain and fermentation conditions used.

References

  • Polymorphism and Crystallization of p-Aminobenzoic Acid. ResearchGate. Available at: [Link]

  • Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. PubMed. Available at: [Link]

  • Crystallization of para-aminobenzoic acid forms from specific solvents. RSC Publishing. Available at: [Link]

  • Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. National Institutes of Health. Available at: [Link]

  • Crystallization control possibilities of para-aminobenzoic acid using crystallization additives. Sciforum. Available at: [Link]

  • Molecular, Crystal, and Surface Chemistry of p‑Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review. PubMed. Available at: [Link]

  • Methods for Purification and Characterization of Microbial Phenazines. ResearchGate. Available at: [Link]

  • A four-enzyme pathway for 3,5-dihydroxy-4-methylanthranilic acid formation and incorporation into the antitumor antibiotic sibiromycin. PubMed. Available at: [Link]

  • Analytical methods – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Liquid-liquid-liquid microextraction of aromatic amines from water samples combined with high-performance liquid chromatography. PubMed. Available at: [Link]

  • Actinomycin synthesis in Streptomyces antibioticus. Purification and properties of a 3-hydroxyanthranilate 4-methyltransferase. PubMed. Available at: [Link]

  • Engineering Pseudomonas aeruginosa for (R)-3-hydroxydecanoic acid production. AMB Express. Available at: [Link]

  • Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. National Institutes of Health. Available at: [Link]

  • 3-hydroxyanthranilate 4-C-methyltransferase. Grokipedia. Available at: [Link]

  • Proposed pathway for the biosynthesis of the... ResearchGate. Available at: [Link]

  • Two Distinct Pathways Supply Anthranilate as a Precursor of the Pseudomonas Quinolone Signal. National Institutes of Health. Available at: [Link]

  • Analysis of aromatic amines in water samples by liquid-liquid-liquid microextraction with hollow fibers and high-performance liquid chromatography. PubMed. Available at: [Link]

  • Biosynthetic Pathway of Pseudomonas aeruginosa 4-Hydroxy-2-Alkylquinolines. ResearchGate. Available at: [Link]

  • 4-methyl-3-hydroxyanthranilic acid. ChemBK. Available at: [Link]

  • High-performance liquid chromatographic method for the quantification of anthranilic and 3-hydroxyanthranilic acid in rat brain dialysate. PubMed. Available at: [Link]

  • Amine Switchable Hydrophilic Solvent Vortex-Assisted Homogeneous Liquid–Liquid Microextraction and GC-MS for the Enrichment and Determination of 2, 6-DIPA Additive in Biodegradable Film. MDPI. Available at: [Link]

  • Overexpression, purification and crystallization of PhzA, the first enzyme of the phenazine biosynthesis pathway of Pseudomonas fluorescens 2-79. PubMed. Available at: [Link]

  • The role of two Pseudomonas aeruginosa anthranilate synthases in tryptophan and quorum signal production. PubMed Central. Available at: [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available at: [Link]

  • Process for the preparation of anthranilic acid derivatives. Google Patents.
  • Liquid-Liquid Extraction. YouTube. Available at: [Link]

  • 4-METHYL-3-HYDROXYANTHRANILIC ACID. gsrs. Available at: [Link]

  • On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. National Institutes of Health. Available at: [Link]

  • 3-Hydroxyanthranilic Acid Accumulation Following Administration of the 3-hydroxyanthranilic Acid 3,4-dioxygenase Inhibitor NCR-631. PubMed. Available at: [Link]

  • Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells. PubMed. Available at: [Link]

  • Identification of 3-hydroxyanthranilic Acid in Mixed Lymphocyte Cultures. PubMed. Available at: [Link]

  • Determination of 3-hydroxyanthranilic acid in the sweat of healthy older adults. National Institutes of Health. Available at: [Link]

  • Process for the preparation of an anthranilic acid derivative. Google Patents.
  • 3-Hydroxyanthranilic Acid, an L-tryptophan Metabolite, Induces Apoptosis in Monocyte-Derived Cells Stimulated by Interferon-Gamma. PubMed. Available at: [Link]

  • Synthesis of Heterocycles from Anthranilic acid and its Derivatives. DIVA. Available at: [Link]

  • Purification and inactivation of 3-hydroxyanthranilic acid 3,4-dioxygenase from beef liver. PubMed. Available at: [Link]

  • SYNTHESIS AND PHARMACOLOGICAL SCREENING OF N- SUBSTITUTED ANTHRANILIC ACID DERIVATIVES. International Journal of Drug Development and Research. Available at: [Link]

  • Analytical methods for quantitation of methylxanthines. PubMed. Available at: [Link]

  • Antibacterial anthranilic acid derivatives from Geijera parviflora. ResearchGate. Available at: [Link]

  • 2-Amino-3-hydroxy-4-methylbenzoic acid. PubChem. Available at: [Link]

  • Purification and characterization of a broad spectrum bacteriocin produced by a selected Lactococcus lactis strain 63 isolated from Indian dairy products. National Institutes of Health. Available at: [Link]

  • Purification and inactivation of 3-hydroxyanthranilic acid 3,4-dioxygenase from beef liver. ResearchGate. Available at: [Link]

Sources

Application Note & Protocols: Robust Quantification of 4-Methoxyamphetamine (4-MHA) in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the quantitative analysis of 4-methoxyamphetamine (4-MHA, or PMA), a potent and toxic designer drug, in complex biological samples such as plasma and urine.[1] Recognizing the critical need for sensitive and reliable detection in both clinical and forensic toxicology, we present two validated, state-of-the-art mass spectrometry-based methods: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide delves into the causality behind experimental choices, offering detailed, step-by-step protocols for sample preparation, instrumental analysis, and method validation, grounded in established scientific principles and regulatory guidelines.

Introduction: The Analytical Challenge of 4-MHA

4-Methoxyamphetamine is a controlled substance of the amphetamine class, notorious for its high toxicity and delayed onset of effects, which often leads to inadvertent overdose.[1][2] Unlike MDMA, with which it is sometimes confused, 4-MHA exhibits potent serotonin-releasing and reuptake-inhibiting properties, coupled with monoamine oxidase inhibition, creating a high risk for severe hyperthermia and serotonin syndrome.[2] Accurate quantification in biological matrices is therefore paramount for forensic death investigations, clinical diagnostics, and drug metabolism studies.

The analysis of 4-MHA is complicated by several factors:

  • Complex Matrices: Biological fluids like blood, plasma, and urine contain a multitude of endogenous compounds that can interfere with analysis.[3][4][5][6] Post-mortem samples present even greater challenges due to decomposition and potential analyte redistribution.[7][8]

  • Low Concentrations: Physiologically relevant concentrations of 4-MHA and its metabolites can be in the low ng/mL range, demanding highly sensitive analytical techniques.

  • Physicochemical Properties: As a primary amine, 4-MHA can exhibit poor chromatographic peak shape and volatility, often necessitating chemical modification (derivatization) for GC-based analysis.[9]

This guide details two gold-standard methodologies to overcome these challenges, providing researchers with the tools to generate robust and defensible quantitative data.

Method 1: GC-MS with Silylation for Comprehensive Analysis

Gas Chromatography-Mass Spectrometry is a powerful and widely adopted technique for drug screening and confirmation. For amphetamine-type substances, derivatization is a crucial step to improve thermal stability and chromatographic performance, leading to sharper peaks and enhanced sensitivity.[9][10] Silylation, using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogen atoms on the amine group with a nonpolar trimethylsilyl (TMS) group, increasing volatility and producing characteristic mass fragments for confident identification.

Principle of the Workflow

This method employs Solid-Phase Extraction (SPE) to isolate 4-MHA from the biological matrix and remove interfering substances. The purified extract is then chemically derivatized to form TMS-4-MHA, which is subsequently analyzed by GC-MS, typically in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

Experimental Workflow: SPE and Derivatization for GC-MS

GC_MS_Workflow cluster_Prep Sample Preparation cluster_Deriv Derivatization cluster_Analysis Analysis Sample Biological Sample (e.g., 1 mL Urine/Plasma) ISTD Add Internal Standard (e.g., 4-MHA-d5) Sample->ISTD Buffer Add Buffer (pH Adjustment) ISTD->Buffer SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Buffer->SPE Dry Evaporate to Dryness (Nitrogen Stream, 40°C) SPE->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Deriv Add Derivatizing Agent (e.g., MSTFA) Reconstitute->Deriv Heat Incubate (e.g., 70°C for 20 min) Deriv->Heat GCMS Inject into GC-MS System Heat->GCMS Data Data Acquisition & Quantitation GCMS->Data

Caption: Workflow for 4-MHA quantification using SPE, derivatization, and GC-MS.

Detailed Protocols

A. Solid-Phase Extraction (SPE) Protocol (Mixed-Mode Cation Exchange)

  • Rationale: A mixed-mode cation exchange sorbent is ideal for extracting basic compounds like 4-MHA. At a neutral or slightly acidic pH, the sorbent retains the analyte via hydrophobic interactions, while the protonated amine group engages in strong ionic interactions. This dual retention mechanism allows for rigorous washing steps to remove matrix interferences.[11]

  • Sample Pre-treatment: To 1 mL of sample (plasma, urine, or whole blood homogenate), add an appropriate amount of deuterated internal standard (e.g., 4-MHA-d5). Add 2 mL of 100 mM phosphate buffer (pH 6.0) and vortex.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water and finally 1 mL of 100 mM phosphate buffer (pH 6.0). Do not allow the cartridge to go dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of deionized water to remove salts.

    • Wash 2: Pass 1 mL of 20 mM acetic acid to remove weakly bound acidic and neutral interferences.

    • Wash 3: Pass 1 mL of methanol to remove hydrophobic interferences like lipids.

  • Drying: Dry the cartridge thoroughly under high vacuum or positive pressure for 5-10 minutes. This step is critical to remove residual water and methanol before elution with an organic solvent.

  • Elution: Elute the analyte with 1 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v). The strong base (NH₄OH) neutralizes the protonated amine, disrupting the ionic bond and allowing the analyte to be eluted by the organic solvent.[12]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

B. Derivatization Protocol (Silylation)

  • Reconstitution: Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Reagent Addition: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Reaction: Cap the vial tightly and heat at 70°C for 20 minutes to ensure complete derivatization.

  • Analysis: Cool the sample to room temperature and inject 1-2 µL into the GC-MS system.

Instrumental Parameters and Validation Data

Table 1: Typical GC-MS Instrumental Parameters

Parameter Setting Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) Standard non-polar column providing good separation for a wide range of derivatized compounds.[9]
Carrier Gas Helium at a constant flow of 1.0 mL/min Inert gas providing optimal chromatographic efficiency.
Injector Temp. 260°C Ensures rapid volatilization of the derivatized analyte without thermal degradation.[13]
Oven Program Initial 100°C, hold 1 min; ramp 20°C/min to 280°C, hold 5 min A temperature gradient is used to separate compounds based on their boiling points and achieve good peak shape.
MS Transfer Line 280°C Prevents condensation of the analyte between the GC and MS.[13]
Ion Source Temp. 230°C Standard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eV Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Acquisition Mode Selected Ion Monitoring (SIM) Increases sensitivity and selectivity by monitoring only specific mass-to-charge (m/z) ions for the analyte and internal standard.[10]
SIM Ions (TMS-4-MHA) m/z 150, 192 (Quantifier), 237 (M+) Characteristic fragments of the TMS derivative. The base peak is often used for quantification for maximum sensitivity.

| SIM Ions (TMS-4-MHA-d5) | m/z 155, 197 (Quantifier), 242 (M+) | Mass-shifted fragments corresponding to the deuterated internal standard. |

Table 2: Representative GC-MS Method Validation Performance

Parameter Result FDA/ICH Guideline Target[14][15]
Linear Range 5 - 1000 ng/mL Must cover expected concentration range.
Linearity (R²) > 0.995 ≥ 0.99
Limit of Detection (LOD) 2 ng/mL Signal-to-Noise ≥ 3
Limit of Quantification (LOQ) 5 ng/mL Signal-to-Noise ≥ 10; Precision & Accuracy within ±20%
Intra-day Precision (%RSD) < 8% < 15% (20% at LOQ)
Inter-day Precision (%RSD) < 10% < 15% (20% at LOQ)
Accuracy (% Recovery) 92 - 107% 85 - 115% (80 - 120% at LOQ)

| Matrix Effect | Not applicable for GC-MS with extensive cleanup | Should be assessed if significant. |

Method 2: LC-MS/MS for High-Throughput and Sensitive Analysis

Liquid Chromatography-Tandem Mass Spectrometry has become the benchmark for bioanalytical quantification due to its exceptional sensitivity, specificity, and ability to analyze compounds without derivatization.[11] This often allows for simplified sample preparation procedures, such as "protein precipitation," which significantly increases sample throughput.

Principle of the Workflow

This method utilizes protein precipitation to remove the bulk of macromolecules from plasma or serum. The resulting supernatant is diluted and directly injected into the LC-MS/MS system. The analyte is separated from remaining matrix components on a reversed-phase column and quantified using Multiple Reaction Monitoring (MRM), which provides outstanding specificity by monitoring a specific precursor-to-product ion transition.

Experimental Workflow: Protein Precipitation for LC-MS/MS

LCMS_Workflow cluster_Prep Sample Preparation cluster_Analysis Analysis Sample Biological Sample (e.g., 100 µL Plasma) ISTD Add Internal Standard (e.g., 4-MHA-d5) Sample->ISTD PPT Add Precipitation Solvent (e.g., 300 µL Acetonitrile) ISTD->PPT Vortex Vortex to Mix PPT->Vortex Centrifuge Centrifuge (e.g., 10,000 x g, 5 min) Vortex->Centrifuge Dilute Transfer & Dilute Supernatant Centrifuge->Dilute LCMS Inject into LC-MS/MS System Dilute->LCMS Data Data Acquisition & Quantitation LCMS->Data

Caption: Streamlined 'protein precipitation' workflow for 4-MHA quantification by LC-MS/MS.

Detailed Protocol: Protein Precipitation
  • Sample Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of plasma or serum.

  • Internal Standard: Add an appropriate amount of deuterated internal standard (e.g., 4-MHA-d5).

  • Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.

  • Mixing: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Dilution & Transfer: Carefully transfer 100 µL of the clear supernatant to a new vial or 96-well plate. Add 900 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid) to dilute the sample. This step minimizes solvent effects and improves peak shape.

  • Analysis: Inject 5-10 µL into the LC-MS/MS system.

Instrumental Parameters and Validation Data

Table 3: Typical LC-MS/MS Instrumental Parameters

Parameter Setting Rationale
LC Column C18 or Biphenyl, 50 x 2.1 mm, < 3 µm particle size C18 is a versatile reversed-phase column. Biphenyl phases can offer unique selectivity for aromatic compounds through pi-pi interactions.[16]
Mobile Phase A 0.1% Formic Acid in Water The acidifier promotes analyte ionization (protonation) in positive ESI mode and improves peak shape.[17]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol Organic solvent for eluting the analyte from the reversed-phase column.
Flow Rate 0.4 mL/min Typical flow rate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 5 minutes A gradient elution is necessary to elute the analyte with a good peak shape in a reasonable time.
Column Temp. 40°C Elevated temperature reduces viscosity and can improve peak efficiency.
Ionization Mode Electrospray Ionization (ESI), Positive ESI is a soft ionization technique ideal for polar molecules. The amine group of 4-MHA is readily protonated in positive mode.
MRM Transition (4-MHA) Q1: 166.1 -> Q3: 121.1 (Quantifier), 149.1 (Qualifier) Precursor ion [M+H]+ is 166.1. Product ions result from fragmentation (e.g., loss of the ethylamine side chain).

| MRM Transition (4-MHA-d5) | Q1: 171.1 -> Q3: 121.1 (Quantifier), 154.1 (Qualifier) | Mass-shifted precursor ion for the deuterated internal standard. |

Table 4: Representative LC-MS/MS Method Validation Performance

Parameter Result FDA/ICH Guideline Target[14][15]
Linear Range 0.5 - 500 ng/mL Must cover expected concentration range.
Linearity (R²) > 0.998 ≥ 0.99
Limit of Detection (LOD) 0.2 ng/mL Signal-to-Noise ≥ 3
Limit of Quantification (LOQ) 0.5 ng/mL Signal-to-Noise ≥ 10; Precision & Accuracy within ±20%
Intra-day Precision (%RSD) < 6% < 15% (20% at LOQ)
Inter-day Precision (%RSD) < 9% < 15% (20% at LOQ)
Accuracy (% Recovery) 94 - 105% 85 - 115% (80 - 120% at LOQ)

| Matrix Effect (% Suppression/Enhancement) | 88 - 110% | Should be evaluated and demonstrated to be consistent. |

Key Considerations for Data Integrity

  • Metabolism: 4-MHA is primarily metabolized via O-demethylation to 4-hydroxyamphetamine (HMA), which is then excreted in both free and conjugated (glucuronide/sulfate) forms.[18] For urine analysis aiming to determine total intake, an enzymatic or acid hydrolysis step prior to extraction is necessary to cleave these conjugates and measure the total HMA metabolite.

  • Internal Standards: The use of a stable isotope-labeled internal standard (e.g., 4-MHA-d5) is critical. It co-elutes with the analyte and experiences similar extraction efficiencies and matrix effects, correcting for variations in sample preparation and instrument response, thereby ensuring the highest level of accuracy and precision.

  • Method Validation: All quantitative methods must be fully validated according to established guidelines from regulatory bodies like the FDA or scientific working groups.[14][15][19] This process demonstrates that the analytical procedure is suitable for its intended purpose, ensuring the reliability of the results.[20]

Conclusion: Selecting the Appropriate Method

Both GC-MS and LC-MS/MS are highly reliable and robust methods for the quantification of 4-MHA in complex biological samples.

  • GC-MS is a cost-effective and highly specific technique, particularly when using high-resolution columns. While it requires a more involved sample preparation with derivatization, it is less susceptible to matrix effects than LC-MS/MS.

  • LC-MS/MS offers superior sensitivity and higher throughput due to simplified sample preparation and the absence of a derivatization step. It is the preferred method for laboratories analyzing a large number of samples or requiring the lowest possible detection limits.

The choice of method will depend on the specific application, available instrumentation, required sensitivity, and desired sample throughput. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently and accurately quantify 4-MHA, contributing to a better understanding of its toxicology and impact.

References

  • Title: A Novel GC/MS Derivatization Method for Amphetamines Source: Journal of Analytical Toxicology / Oxford Academic URL: [Link]

  • Title: Improved GC Analysis of Derivatized Amphetamines Source: Restek URL: [Link]

  • Title: A novel GC/MS derivatization method for amphetamines Source: PubMed URL: [Link]

  • Title: Stereospecific Derivatization of Amphetamines, Phenol Alkylamines, and Hydroxyamines and Quantification of the Enantiomers by Capillary GC/MS Source: ACS Publications URL: [Link]

  • Title: Microextraction Techniques for Sample Preparation of Amphetamines in Urine: A Comprehensive Review Source: PubMed URL: [Link]

  • Title: Microextraction Techniques for Sample Preparation of Amphetamines in Urine: A Comprehensive Review Source: Taylor & Francis Online URL: [Link]

  • Title: Miniaturized Sample Preparation Method for Determination of Amphetamines in Urine Source: National Library of Medicine URL: [Link]

  • Title: Clean up Procedures for Determination of Amphetamine in Urine Samples Source: ResearchGate URL: [Link]

  • Title: SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine with Agilent Bond Elut Plexa PCX and Agilent Poroshell 120 Source: Agilent Technologies URL: [Link]

  • Title: (+-)-p-Methoxyamphetamine Source: PubChem - NIH URL: [Link]

  • Title: New designer drug p-methoxymethamphetamine: studies on its metabolism and toxicological detection in urine using gas chromatography-mass spectrometry Source: PubMed URL: [Link]

  • Title: para-Methoxymethamphetamine Source: Wikipedia URL: [Link]

  • Title: Determination of 4-hydroxy-3-methoxymethamphetamine as a metabolite of methamphetamine in rats and human liver microsomes using gas chromatography-mass spectrometry and liquid chromatography-tandem mass spectrometry Source: PubMed URL: [Link]

  • Title: Determination of the Content of 4-FMA in Rat Plasma Samples by HPLC-MS/MS Method Source: ResearchGate URL: [Link]

  • Title: p-METHOXYAMPHETAMINE Monograph Source: SWGDRUG.org URL: [Link]

  • Title: Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid Source: PMC - NIH URL: [Link]

  • Title: para-Methoxyamphetamine Source: Wikipedia URL: [Link]

  • Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry Source: FDA URL: [Link]

  • Title: LC-MS/MS Separation of MDMA and its Metabolites Using the Kinetex® 2.6 µm Biphenyl Column Source: Phenomenex URL: [Link]

  • Title: Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability Source: Federal Register URL: [Link]

  • Title: A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine Source: MDPI URL: [Link]

  • Title: Gas Chromatography–Mass Spectrometry Analysis of 4-Methylimidazole in Balsamic Vinegars and Processed Sauces Source: ResearchGate URL: [Link]

  • Title: Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples Source: MDPI URL: [Link]

  • Title: LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum Source: CORE URL: [Link]

  • Title: Assessment of Occupational Exposure to 4,4'-methylenedianiline by the Analysis of Urine and Blood Samples Source: PubMed URL: [Link]

  • Title: Development of analytical methods aimed at addressing specific aspects of post mortem cases using LC-MS/MS Source: ediss.sub.hamburg URL: [Link]

  • Title: US FDA guidelines for bioanalytical method validation Source: ResearchGate URL: [Link]

  • Title: Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish Source: Longdom Publishing URL: [Link]

  • Title: Nuclear magnetic resonance studies of blood plasma and urine from subjects with chronic renal failure: identification of trimethylamine-N-oxide Source: PubMed URL: [Link]

  • Title: Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics Source: Regulations.gov URL: [Link]

  • Title: GC-MS Method Development for Nitrosamine Testing Source: ResolveMass Laboratories Inc. URL: [Link]

  • Title: The Challenge of Post-Mortem GHB Analysis: Storage Conditions and Specimen Types Are Both Important Source: PubMed URL: [Link]

  • Title: Plasma and urinary amino acid metabolomic profiling in patients with different levels of kidney function Source: PubMed URL: [Link]

  • Title: Performance of Urine, Blood, and Integrated Metal Biomarkers in Relation to Birth Outcomes in a Mixture Setting Source: PMC - NIH URL: [Link]

  • Title: Analysis of reactive aldehydes in urine and plasma of type-2 diabetes mellitus patients through liquid chromatography-mass spectrometry Source: Frontiers URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Methoxyhippuric Acid (4-MHA) Extraction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the extraction of 4-methoxyhippuric acid (4-MHA). This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of 4-MHA sample preparation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve challenges in your own laboratory work.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction of 4-MHA, providing systematic approaches to identify and resolve them.

Question: Why is my 4-MHA recovery consistently low after Solid-Phase Extraction (SPE)?

Answer:

Low recovery of 4-MHA during SPE is a common issue that can typically be traced to one of four stages: sample pre-treatment, sample loading, washing, or elution.[1] Let's diagnose the problem by examining each step.

1. Inadequate Sample Pre-Treatment (pH Adjustment):

  • The Chemistry: 4-MHA is a carboxylic acid. For effective retention on a reversed-phase sorbent (like C18 or a hydrophilic-lipophilic balanced polymer), the carboxylic acid group must be in its neutral, protonated form (-COOH).[2][3] If the sample pH is too high (typically > pKa), the group becomes ionized (-COO⁻), making the molecule more polar and less likely to bind to the nonpolar sorbent. The molecule will then pass through the cartridge to the waste.

  • Troubleshooting Steps:

    • Verify Sample pH: Before loading, ensure your sample (e.g., diluted urine) is acidified to a pH of approximately 3-4.[4][5] This ensures the complete protonation of 4-MHA.

    • Check Buffer Capacity: If your sample matrix is heavily buffered, a small addition of acid may not be sufficient to lower the pH. Re-measure the pH after acid addition and adjust as necessary.

2. Incorrect Sample Loading Conditions:

  • The Physics: The binding of 4-MHA to the SPE sorbent is an equilibrium-driven process. If the flow rate is too high, the analyte may not have sufficient residence time to interact with and bind to the stationary phase, leading to breakthrough.[6]

  • Troubleshooting Steps:

    • Reduce Flow Rate: Load the sample onto the SPE cartridge slowly, using gravity flow or a gentle vacuum. A flow rate of ~1 mL/min is a good starting point.

    • Test for Breakthrough: To confirm if breakthrough is the issue, you can connect a second SPE cartridge below the first one during sample loading. Analyze the eluate from this second cartridge; if 4-MHA is present, your loading step is incomplete on the primary cartridge.[1]

3. Analyte Loss During the Washing Step:

  • The Balancing Act: The wash step is designed to remove endogenous interferences that are more polar than 4-MHA. However, if the wash solvent is too strong (i.e., contains too much organic solvent), it can prematurely elute your analyte of interest.

  • Troubleshooting Steps:

    • Evaluate Wash Solvent Composition: A typical wash solvent for reversed-phase SPE is a low percentage of organic solvent in acidified water (e.g., 5% methanol in water with 0.1% formic acid). If you are using a higher percentage, you may be losing the analyte.

    • Analyze the Wash Fraction: Collect and analyze the waste from your wash step. The presence of 4-MHA confirms that your wash solvent is too aggressive. Decrease the organic solvent percentage in your wash solution.

4. Incomplete Elution:

  • The Chemistry: Elution requires a solvent strong enough to disrupt the hydrophobic interactions between 4-MHA and the sorbent. If the elution solvent is too weak, the analyte will remain on the cartridge.

  • Troubleshooting Steps:

    • Increase Elution Solvent Strength: Ensure your elution solvent has sufficient organic content. Methanol or acetonitrile are common choices. If recovery is still low, try increasing the percentage of the organic solvent (e.g., from 70% to 90% methanol).[1]

    • Consider Secondary Interactions: On silica-based sorbents, secondary interactions between the analyte and residual silanol groups can occur.[7] Using an acidified or basified elution solvent (e.g., 98% methanol with 2% ammonium hydroxide) can disrupt these ionic interactions and improve recovery.[7]

    • Perform a Second Elution: Elute the cartridge a second time with fresh solvent and analyze this fraction separately. If a significant amount of 4-MHA is present, it indicates your initial elution volume or strength was insufficient.[1]

Question: I see new, unexpected peaks in my chromatogram when analyzing 4-MHA standards or samples. Could this be degradation?

Answer:

Yes, the appearance of unexpected peaks, especially those that grow over time or with sample manipulation, is a strong indicator of analyte degradation. For 4-MHA, the most probable degradation pathway under typical extraction conditions is hydrolysis of the amide bond.

  • The Degradation Pathway: The amide linkage in 4-MHA (an N-benzoylglycine derivative) can be hydrolyzed, particularly under harsh pH (strongly acidic or basic) and elevated temperature conditions, to yield 4-methoxybenzoic acid and glycine.[8][9]

G MHA 4-Methoxyhippuric Acid Products 4-Methoxybenzoic Acid + Glycine MHA->Products  Amide Hydrolysis (Strong Acid/Base, Heat)

Troubleshooting & Confirmation Steps:

  • Review Extraction Conditions:

    • pH: Are you using extreme pH values (e.g., >10 or <1) during any step? While acidic conditions are needed for retention, highly concentrated acids are generally unnecessary and can promote hydrolysis.[10] Analogs of similar compounds are known to be stable at pH 4 but degrade in neutral-to-basic solutions, with degradation rates increasing with pH.[10]

    • Temperature: Are you using heat during your solvent evaporation step?[11] High temperatures can significantly accelerate hydrolysis.[12] Try evaporating under a gentle stream of nitrogen at ambient temperature or under 40°C.

  • Perform a Forced Degradation Study: To confirm the identity of the degradation products, intentionally subject a clean standard of 4-MHA to harsh conditions (e.g., heat it in a solution of 0.1 M HCl or 0.1 M NaOH). Analyze the resulting solution by LC-MS. If the new peaks in your experimental samples match the retention time and mass of the degradation products from your forced degradation study, you have confirmed the issue.[13]

  • Mitigation Strategies:

    • Maintain pH within a moderate range (e.g., 3-7) wherever possible.

    • Keep samples cool throughout the process. Store stock solutions and prepared samples at 4°C for short-term use or frozen (-20°C to -80°C) for long-term storage.[14][15]

    • Minimize the time between sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for biological samples containing 4-MHA?

For optimal stability, samples should be stored frozen. General guidelines based on similar metabolites suggest:

  • Short-Term Storage (up to 48 hours): Refrigerate at 2-8°C.[14]

  • Long-Term Storage: Freeze at -20°C or, preferably, -80°C to minimize any potential degradation.[14][15] It is also considered best practice to aliquot samples into single-use vials before freezing to avoid repeated freeze-thaw cycles, which can degrade analytes.[16]

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for 4-MHA?

Both LLE and SPE are viable methods.[4][17] The choice depends on your laboratory's specific needs.

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Selectivity High (can be tailored with specific sorbents)Lower (relies on solvent partitioning)
Solvent Usage Significantly lowerHigh
Throughput High (amenable to automation)Lower (can be labor-intensive)
Extract Cleanliness Generally produces cleaner extracts[2]May have more matrix components
Cost Higher initial cost (cartridges)Lower cost per sample (solvents)[17][18]
Recovery Often higher and more reproducible[17][18]Can be variable
Q3: What is a reliable starting protocol for SPE of 4-MHA from urine?

This protocol is based on methods for hippuric acid derivatives and utilizes a common hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent.[2]

G

Detailed Protocol: SPE using a Polymeric Reversed-Phase Cartridge

  • Sample Pre-treatment:

    • Thaw urine sample to room temperature.

    • Vortex and centrifuge to pellet any precipitates.

    • Dilute 100 µL of the urine supernatant 10-fold with deionized water.[2]

    • Acidify the diluted sample to pH 3-4 with an acid like formic or hydrochloric acid.[2]

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the SPE cartridge.[6]

  • SPE Cartridge Equilibration:

    • Pass 1 mL of acidified deionized water (pH 3-4) through the cartridge. Do not let the sorbent bed go dry.[6]

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in acidified water to remove polar interferences.

  • Elution:

    • Elute the 4-MHA from the cartridge with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at ambient temperature or ≤ 40°C.[11]

    • Reconstitute the residue in a suitable mobile phase for your analytical method (e.g., 100 µL of 10% acetonitrile in water).

Q4: Can I use glass containers for storing and processing my samples?

While borosilicate glass is generally inert, some compounds can adsorb to the silanol groups on glass surfaces.[16] For trace-level analysis, it is prudent to test for adsorption.

  • Recommendation: Polypropylene or deactivated (silanized) glass vials are often preferred to minimize the risk of analyte loss due to adsorption.[16]

  • Verification: To check for adsorption, compare the recovery of a 4-MHA standard prepared in your chosen sample vial versus one prepared in a vial known to be inert (e.g., a silanized glass vial). A significant difference suggests adsorption is occurring.

References

  • Saito, K., et al. (2012). Degradation pathways of 4-methylmethcathinone in alkaline solution and stability of methcathinone analogs in various pH solutions. PubMed. Available at: [Link]

  • Moonen, H., et al. (2008). Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. SpringerLink. Available at: [Link]

  • Boscari, C. N., et al. (2017). Molecularly imprinted probe for solid-phase extraction of hippuric and 4-methylhippuric acids directly from human urine samples followed by MEKC analysis. PubMed. Available at: [Link]

  • Eyal, A. M., & Canari, R. (1995). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Industrial & Engineering Chemistry Research. Available at: [Link]

  • WelchLab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. Available at: [Link]

  • Wikipedia. (n.d.). Hippuric acid. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. ResearchGate. Available at: [Link]

  • Boscari, C. N., et al. (2017). Molecularly imprinted probe for solid-phase extraction of hippuric and 4-methylhippuric acids directly from human urine samples followed by MEKC analysis. Sci-Hub. Available at: [Link]

  • Kim, J., et al. (2022). Uncertainty Evaluation for the Quantification of Urinary Amphetamine and 4-Hydroxyamphetamine Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Tsikas, D. (2017). Analytical Methods for the Quantification of Histamine and Histamine Metabolites. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). The effect of pH on extraction of carboxylic acids. ResearchGate. Available at: [Link]

  • HPLC Troubleshooting Guide. (n.d.). Source not specified.
  • Mueller, K. M., et al. (2010). Ambient temperature effects on 3,4-methylenedioxymethamphetamine-induced thermodysregulation and pharmacokinetics in male monkeys. PubMed. Available at: [Link]

  • Snow, N. H. (2021). Turning Up the Heat – The Effect of Temperature on Analytical Extractions. Chromatography Online. Available at: [Link]

  • Eyal, A. M., & Canari, R. (1995). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. ACS Publications. Available at: [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Phenomenex. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Uncertainty Evaluation for the Quantification of Urinary Amphetamine and 4-Hydroxyamphetamine Using Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Extraction of Carboxylic Acids by Amine-Based Extractants. ResearchGate. Available at: [Link]

  • American Chemical Society. (2023). Hippuric acid. American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Determination of hippuric acid in biological fluids using single drop liquid–liquid-liquid microextraction. ResearchGate. Available at: [Link]

  • Mondal, P., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PMC - NIH. Available at: [Link]

  • Global Bioanalysis Consortium. (2016). Sample Management: Recommendation for Best Practices and Harmonization. PMC - PubMed Central. Available at: [Link]

  • Needle.Tube. (n.d.). Proper Handling And Storage Of Biological Samples: Best Practices And Quality Control Measures. Needle.Tube. Available at: [Link]

  • Rupa Health. (n.d.). 4-Methylhippuric Acid. Rupa Health. Available at: [Link]

  • The Healthcare Guys. (2023). Best Practices for Handling and Storing Medical Samples. Medigy. Available at: [Link]

  • ResearchGate. (n.d.). 3,4-Methylenedioxymethamphetamine Quantification via Benchtop 1H qNMR Spectroscopy. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Methylhippuric acid. Wikipedia. Available at: [Link]

  • Phenomenex. (n.d.). SAMPLE PREPARATION. Phenomenex. Available at: [Link]

  • ResearchGate. (n.d.). Proposed pathway of SMX degradation by strain HA-4. ResearchGate. Available at: [Link]

  • Biocompare. (2022). Best Practices for Biological Sample Storage and Management. Biocompare. Available at: [Link]

  • Hall, F. S., et al. (2020). High ambient temperature increases the toxicity and lethality of 3,4-methylenedioxymethamphetamine and methcathinone. PubMed. Available at: [Link]

  • LabHealth. (2020). Best Practices for Handling Clinical Specimens. LabHealth. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (n.d.). Efficient and Green Protocol for the Synthesis of Hippuric Acid. ijtsrd.com. Available at: [Link]

  • Purdue Agriculture. (2024). Breaking down the biochemical pathways of protein degradation. Purdue University. Available at: [Link]

  • Keire, D., et al. (2023). Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals. PubMed. Available at: [Link]

  • Mondal, P., et al. (2015). Liquid-Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. PubMed. Available at: [Link]

  • Student Theses Faculty of Science and Engineering. (2023). The extraction of hippuric acid from cow urine using Liquid/Liquid extraction. University of Groningen. Available at: [Link]

  • PMC - NIH. (n.d.). URINARY HIPPURIC ACID AFTER INGESTION OF EDIBLE FRUITS. PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Optimization of Fermentation Conditions for 4-MHA Production

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The microbial production of 4-methylcyclohexanecarboxylic acid (4-MHA) is an emerging field with limited specific literature. This guide is built upon established principles of fermentation science and metabolic engineering for organic acid production. The troubleshooting strategies and protocols provided are intended to serve as a foundational framework for researchers developing novel bioprocesses for 4-MHA.

Frequently Asked Questions (FAQs)

What is 4-methylcyclohexanecarboxylic acid (4-MHA) and what are its potential applications?

4-Methylcyclohexanecarboxylic acid is a C8 organic acid with a cyclic alkyl structure. While specific high-volume applications are still under exploration, its chemical structure suggests potential as a building block for polymers, specialty chemicals, and as a precursor for pharmaceuticals and agrochemicals. Microbial production offers a sustainable alternative to traditional chemical synthesis routes.[1]

What are the key factors influencing the fermentation of organic acids like 4-MHA?

The successful production of organic acids via fermentation is a multifactorial process. Key parameters that require careful optimization include:

  • Media Composition: The availability of carbon and nitrogen sources, as well as essential micronutrients and cofactors, directly impacts cell growth and product formation.

  • Physical Parameters: Temperature, pH, and dissolved oxygen levels must be maintained within the optimal range for the specific microbial host.[2]

  • Genetic Makeup of the Host Strain: The efficiency of the biosynthetic pathway, precursor supply, and the absence of competing metabolic pathways are critical for high yields and titers.[3][4][5]

  • Process Conditions: Inoculum size and quality, agitation rate, and feeding strategy (in fed-batch cultures) can significantly influence productivity.

What are common microbial hosts for producing organic acids?

Escherichia coli and Saccharomyces cerevisiae are the most common workhorses in metabolic engineering for the production of a wide range of chemicals, including organic acids.[3][4] Their well-characterized genetics and physiology, along with a vast array of available genetic tools, make them ideal platforms for engineering novel biosynthetic pathways. For the production of specific organic acids, other native producers or robust industrial strains may also be considered.

What are the typical phases of a microbial fermentation process?

A typical batch fermentation process follows four distinct phases:

  • Lag Phase: Microorganisms adapt to the new environment.

  • Exponential (Log) Phase: Cells grow and divide at a maximal rate.

  • Stationary Phase: Growth slows down due to nutrient limitation or the accumulation of toxic byproducts. Product formation is often maximal during this phase.

  • Death Phase: The number of viable cells decreases.

Understanding these phases is crucial for optimizing fermentation time and harvest point.

Troubleshooting Guide

This guide addresses common challenges encountered during the development and optimization of a fermentation process for 4-MHA production.

Issue 1: Low 4-MHA Titer

Q: My fermentation is producing very low concentrations of 4-MHA. What are the potential causes and how can I improve the titer?

A: Low titer is a common challenge in early-stage process development. The underlying causes can be broadly categorized into suboptimal culture conditions and inefficient cellular metabolism.

Potential Causes & Troubleshooting Workflow:

  • Suboptimal Media Composition:

    • Rationale: The carbon-to-nitrogen ratio, as well as the concentration of essential salts and trace metals, can significantly impact both cell growth and product synthesis. An imbalanced medium can lead to poor biomass accumulation or divert metabolic flux away from your desired product.

    • Experimental Protocol: Media Optimization using a Response Surface Methodology (RSM) Approach

      • Screening: Use a Plackett-Burman design to screen for the most significant media components (e.g., glucose, yeast extract, peptone, (NH₄)₂SO₄, KH₂PO₄, MgSO₄).

      • Optimization: Employ a central composite design (CCD) to determine the optimal concentrations of the most influential factors identified in the screening phase.

      • Validation: Conduct a fermentation run using the optimized medium to confirm the predicted improvement in 4-MHA titer.

  • Incorrect Physical Parameters:

    • Rationale: Every microorganism has an optimal range for temperature, pH, and dissolved oxygen (DO). Deviations from these optima can lead to metabolic stress, reduced enzyme activity, and consequently, lower product formation.[2]

    • Experimental Protocol: Optimization of Physical Parameters

      • Temperature: Test a range of temperatures (e.g., 25°C, 30°C, 37°C) in shake flask experiments or parallel bioreactors.

      • pH: Conduct fermentations with controlled pH at different setpoints (e.g., 6.0, 6.5, 7.0, 7.5). The production of acidic compounds will naturally lower the pH, so pH control is often crucial.[6]

      • Aeration: Vary the agitation speed and/or air flow rate to modulate the DO levels. For many organic acid pathways, microaerobic or anaerobic conditions in the production phase can be beneficial.

Table 1: General Starting Ranges for Fermentation Parameter Optimization in E. coli

ParameterRangeRationale
Temperature25 - 37 °CBalance between enzyme kinetics and protein stability.
pH6.0 - 7.5Maintain physiological pH and enzyme activity.
Dissolved Oxygen10 - 40% (growth phase)Ensure sufficient energy for biomass production.
Carbon Source (Glucose)20 - 100 g/LPrimary source of carbon and energy.
Nitrogen Source (Yeast Extract/Peptone)5 - 20 g/LProvides essential amino acids, vitamins, and nitrogen.

DOT Script for Troubleshooting Low Titer

Troubleshooting_Low_Titer Start Low 4-MHA Titer Media Optimize Media Composition Start->Media Physical Optimize Physical Parameters Start->Physical Analysis Analyze Metabolites Media->Analysis Physical->Analysis Genetic Strain Engineering High_Titer High 4-MHA Titer Genetic->High_Titer Analysis->Genetic If still low Analysis->High_Titer If improved

Caption: Workflow for troubleshooting low 4-MHA titer.

Issue 2: Low 4-MHA Yield

Q: While my cells are growing well, the conversion of substrate to 4-MHA is very low. How can I improve the yield?

A: Low yield, despite good cell growth, often points to issues within the metabolic network of your production host. The carbon flux may be directed towards competing pathways, or the supply of necessary precursors for 4-MHA synthesis might be limited.

Potential Causes & Troubleshooting Workflow:

  • Insufficient Precursor Supply:

    • Rationale: The biosynthesis of 4-MHA likely requires precursors from central carbon metabolism. If the expression of enzymes leading to these precursors is a bottleneck, the overall yield will be low.

    • Hypothetical Biosynthetic Pathway for 4-MHA: A plausible pathway could involve the condensation of a C4 and a C3 precursor from the TCA cycle and glycolysis, followed by cyclization, reduction, and methylation steps.

    • DOT Script for a Hypothetical 4-MHA Biosynthetic Pathway

    MHA_Pathway Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetyl-CoA Acetyl-CoA Glycolysis->Acetyl-CoA C3 Precursor C3 Precursor Glycolysis->C3 Precursor Pyruvate->Acetyl-CoA TCA_Cycle TCA_Cycle Acetyl-CoA->TCA_Cycle enters C4 Precursor C4 Precursor TCA_Cycle->C4 Precursor C4 PrecursorC3 Precursor C4 PrecursorC3 Precursor Linear C7 Intermediate Linear C7 Intermediate C4 PrecursorC3 Precursor->Linear C7 Intermediate Cyclic Intermediate Cyclic Intermediate Linear C7 Intermediate->Cyclic Intermediate Reduced Intermediate Reduced Intermediate Cyclic Intermediate->Reduced Intermediate Reduction 4-MHA 4-MHA Reduced Intermediate->4-MHA Methylation (SAM)

    Caption: A hypothetical biosynthetic pathway for 4-MHA.

    • Experimental Protocol: Precursor Enhancement

      • Identify Bottlenecks: Use metabolic modeling or literature on similar pathways to identify potential rate-limiting steps in precursor synthesis.

      • Overexpress Key Enzymes: Overexpress the genes encoding enzymes that catalyze the formation of the required precursors (e.g., enzymes from the TCA cycle or pentose phosphate pathway).

      • Precursor Feeding: Supplement the fermentation medium with the suspected precursor or a downstream intermediate to confirm if precursor availability is the limiting factor.

  • Competing Metabolic Pathways:

    • Rationale: Your microbial host has native metabolic pathways that compete for the same precursors required for 4-MHA synthesis. These pathways can lead to the formation of biomass or other byproducts like acetate, lactate, and ethanol.[2][3]

    • Experimental Protocol: Knockout of Competing Pathways

      • Identify Competing Pathways: Analyze the fermentation broth for major byproducts. Common competing pathways in E. coli for TCA cycle-derived precursors include those leading to acetate and lactate.

      • Gene Knockouts: Use CRISPR/Cas9 or other gene editing techniques to delete the genes encoding key enzymes in the identified competing pathways (e.g., ackA-pta for acetate formation, ldhA for lactate formation).

      • Evaluate Performance: Compare the 4-MHA yield of the knockout strain with the parent strain under the same fermentation conditions.

Issue 3: High Impurity Profile

Q: My fermentation broth contains a high concentration of other organic acids and byproducts, complicating downstream processing. How can I improve the purity of my 4-MHA?

A: A high impurity profile is often a result of the competing metabolic pathways discussed in the previous section. In addition to genetic modifications, process optimization can also help in reducing byproduct formation.

Potential Causes & Troubleshooting Workflow:

  • Overflow Metabolism:

    • Rationale: In the presence of excess glucose, E. coli can exhibit "overflow metabolism," leading to the production of acetate even under aerobic conditions. This diverts carbon away from the TCA cycle and your desired product.

    • Experimental Protocol: Fed-Batch Fermentation

      • Implement a Feeding Strategy: Instead of providing all the glucose at the beginning (batch mode), use a fed-batch strategy to maintain a low, growth-limiting concentration of glucose in the bioreactor.

      • DO-Stat or pH-Stat Feeding: Control the glucose feed rate based on the dissolved oxygen (DO-stat) or pH (pH-stat) signals, which can indicate the metabolic state of the culture.[7]

  • Suboptimal Analytical Methods:

    • Rationale: Accurate quantification of 4-MHA and its impurities is essential for process optimization. An inadequate analytical method may not be able to resolve and quantify all the relevant compounds.

    • Experimental Protocol: Analytical Method Development

      • Sample Preparation: Develop a robust sample preparation protocol to remove cells and proteins from the fermentation broth (e.g., centrifugation followed by filtration).

      • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is a common method for analyzing organic acids.[8][9][10] Use a suitable column (e.g., C18 or an ion-exchange column) and mobile phase to achieve good separation of 4-MHA from other organic acids.

      • Detection: A UV detector (at ~210 nm) or a mass spectrometer (LC-MS) can be used for detection and quantification.[9][11] LC-MS offers higher selectivity and sensitivity.[9]

      • Quantification: Use a calibration curve with a pure 4-MHA standard for accurate quantification.

Table 2: Common Analytical Techniques for Organic Acid Quantification

TechniquePrincipleAdvantagesDisadvantages
HPLC-UVSeparation by chromatography, detection by UV absorbanceRobust, widely availableLower sensitivity, potential for co-elution
HPLC-RIDSeparation by chromatography, detection by refractive indexUniversal detector for non-UV absorbing compoundsLower sensitivity, not compatible with gradient elution
GC-MSSeparation of volatile derivatives by gas chromatography, detection by mass spectrometryHigh sensitivity and selectivityRequires derivatization, not suitable for thermolabile compounds
LC-MSSeparation by liquid chromatography, detection by mass spectrometryHigh sensitivity and selectivity, provides structural informationHigher cost and complexity

References

  • Food Safety. (n.d.). Fermentation Troubleshooting Quick Guide. Retrieved from [Link]

  • Liu, P., & Jarboe, L. R. (2012). Metabolic engineering of biocatalysts for carboxylic acids production. Computational and Structural Biotechnology Journal, 3(4), e201210011.
  • Rodrigues, C. F., et al. (2017). Optimization of fermentation conditions for the production of curcumin by engineered Escherichia coli. Interface Focus, 7(4), 20160143.
  • Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids, esters and amides. Retrieved from [Link]

  • Wang, Y., et al. (2010). Determination of organic acids in propionic acid fermentation broth by reversed phase high performance liquid chromatography.
  • Frontiers in Bioengineering and Biotechnology. (2023). Advancements in metabolic engineering: unlocking the potential of key organic acids for sustainable industrial applications. Frontiers in Bioengineering and Biotechnology, 11, 1249130.
  • Taylor, D. G., & Trudgill, P. W. (1978). The Microbial Degradation of Cyclohexane Carboxylic Acid. Journal of General Microbiology, 107(2), 257-264.
  • Jarboe, L. R., et al. (2013). Organic acid toxicity, tolerance, and production in Escherichia coli biorefining applications. Biotechnology for Biofuels, 6(1), 135.
  • Chen, Y., et al. (2023). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 13(7), 834.
  • Chemistry LibreTexts. (2023). 20.5: Preparing Carboxylic Acids. Retrieved from [Link]

  • Comprehensive Troubleshooting Guide for Fermentation. (n.d.). Retrieved from [Link]

  • Zhang, X., et al. (2018). Metabolic engineering of Escherichia coli for biotechnological production of high-value organic acids and alcohols. Applied Microbiology and Biotechnology, 102(19), 8131-8143.
  • Foodgears. (2023). Troubleshooting Fermentation: Common Problems and How to Fix Them. Retrieved from [Link]

  • Kramer, K., & Lilly, C. (n.d.). 11.4 Synthesis of Carboxylic Acids. In Fundamentals of Organic Chemistry.
  • Liu, P., & Jarboe, L. R. (2012). Metabolic engineering of biocatalysts for carboxylic acids production. Computational and Structural Biotechnology Journal, 3(4), e201210011.
  • Galarza-Seecharan, R. A., et al. (2015). Quantification of Organic Acids in Fermented Shrimp Waste by HPLC. Food Technology and Biotechnology, 53(1), 83-88.
  • Valle, A., & Komes, J. (2014). Metabolic engineering of carbon and redox flow in the production of small organic acids. Current Opinion in Biotechnology, 28, 12-18.
  • Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Mountain Feed & Farm Supply. (n.d.). Tips & Troubleshooting for Fermentation Success. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexanecarboxylic acid. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1979). Stereochemistry of alkylation of carboxylic acid salt and ester .alpha. anions derived from cyclic systems. The Journal of Organic Chemistry, 44(22), 3872-3877.
  • Wang, Y., et al. (2021). Engineering robust microorganisms for organic acid production. Journal of Industrial Microbiology & Biotechnology, 48(9-10), kuab059.
  • Figaro Shakes. (n.d.). Troubleshooting Fermentation: Common Problems and Solutions. Retrieved from [Link]

  • Ruhr-Universität Bochum. (n.d.). Carboxylic Acids in Catalysis. Retrieved from [Link]

  • Galarza-Seecharan, R. A., et al. (2015). Quantification of Organic Acids in Fermented Shrimp Waste by HPLC. Food Technology and Biotechnology, 53(1), 83-88.
  • Kung, J. W., et al. (2014). Enzymes Involved in a Novel Anaerobic Cyclohexane Carboxylic Acid Degradation Pathway. Journal of Biological Chemistry, 289(40), 27687-27698.
  • Frontiers in Bioengineering and Biotechnology. (2023). Advancements in metabolic engineering: unlocking the potential of key organic acids for sustainable industrial applications. Frontiers in Bioengineering and Biotechnology, 11, 1249130.
  • Li, Y., et al. (2022). Efficient production of phenyllactic acid in Escherichia coli via metabolic engineering and fermentation optimization strategies. Frontiers in Bioengineering and Biotechnology, 10, 986423.
  • Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

Sources

Technical Support Center: Purification of 4-Methyl-3-hydroxyanthranilic acid (4,3-MHA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Methyl-3-hydroxyanthranilic acid (4,3-MHA). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable compound. As a key intermediate in the biosynthesis of actinomycin, the purity of 4,3-MHA is paramount for successful downstream applications.[1] This resource provides in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity and yield.

I. Understanding the Challenges: The Chemistry of 4,3-MHA

4-Methyl-3-hydroxyanthranilic acid is an aminobenzoic acid derivative.[2] Its structure, featuring both an amino and a hydroxyl group on the aromatic ring, makes it susceptible to oxidation, particularly under basic conditions or when heated.[3] This inherent reactivity is the primary source of many purification challenges, most notably discoloration of the final product. Understanding the stability of the parent compound, 3-hydroxyanthranilic acid, which is known to be unstable at room temperature and alkaline pH, provides insight into the handling of 4,3-MHA.[4]

II. Troubleshooting Guide: A Problem-Solving Approach

This section addresses common issues encountered during the purification of 4,3-MHA in a question-and-answer format.

A. Discoloration of the Final Product

Question 1: My purified 4,3-MHA is yellow, brown, or even black. What is causing this discoloration and how can I prevent it?

Answer:

Discoloration is the most frequently reported issue in the purification of anthranilic acid derivatives and is almost always due to oxidation. The phenolic hydroxyl group and the aromatic amine in 4,3-MHA are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions or basic conditions. This oxidation leads to the formation of highly colored quinone-imine or polymeric impurities. The parent compound, 3-hydroxyanthranilic acid, is known to auto-oxidize, and it is highly probable that 4,3-MHA behaves similarly.[3][5]

Troubleshooting Steps:

  • Inert Atmosphere: Whenever possible, perform purification steps, especially those involving heating, under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen.

  • Solvent Degassing: Use degassed solvents for recrystallization and chromatography. Solvents can be degassed by sparging with an inert gas, sonication, or through freeze-pump-thaw cycles.

  • Avoid High Temperatures: Prolonged heating can promote oxidation. When performing recrystallization, dissolve the compound at the lowest effective temperature and avoid lengthy reflux times.

  • pH Control: Avoid basic conditions, as they can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation. If an acid-base extraction is necessary, work quickly and keep the temperature low during the basification step.

  • Use of Antioxidants: In some cases, adding a small amount of a reducing agent or antioxidant, such as sodium bisulfite or ascorbic acid, to the recrystallization solvent can help prevent oxidation. However, this will require an additional purification step to remove the additive.

  • Activated Carbon Treatment: If your product is already discolored, a treatment with activated carbon during recrystallization can be effective in removing colored impurities. Use a minimal amount of charcoal to avoid significant loss of your product.

B. Low Yield During Recrystallization

Question 2: I am losing a significant amount of my product during recrystallization. How can I improve my yield?

Answer:

Low recovery from recrystallization is a common issue that can be attributed to several factors, including the choice of solvent, the volume of solvent used, and the cooling process. The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.[6]

Troubleshooting Steps:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excessive volume of solvent will result in a lower yield as more of the compound will remain in the mother liquor upon cooling.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals and minimizes the precipitation of impurities. Rapid cooling can trap impurities within the crystal lattice.

  • Mother Liquor Analysis: Before discarding the mother liquor, it's good practice to check it for the presence of your product by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). If a significant amount of product remains, you can concentrate the mother liquor and perform a second recrystallization to improve your overall yield.

  • Anti-Solvent Addition: If finding a suitable single solvent is challenging, using a solvent-antisolvent system can be effective.[6] Dissolve the 4,3-MHA in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly. A potential system for 4,3-MHA could be dissolving in methanol or ethanol and adding water as the anti-solvent.[9]

Table 1: Recommended Solvents for Recrystallization Screening of 4,3-MHA

Solvent SystemRationale
Water4,3-MHA has some polarity and may be soluble in hot water.[10]
Ethanol/WaterA common mixture for polar organic compounds.[7]
Methanol/WaterSimilar to ethanol/water, offers a different polarity profile.[7]
Acetone/WaterAnother effective mixture for moderately polar compounds.[7]
Ethyl Acetate/HeptaneA less polar option if the compound is less soluble in alcohols.[7]
C. Residual Impurities After Purification

Question 3: After purification, my 4,3-MHA still shows impurities by HPLC analysis. What are the likely impurities and how can I remove them?

Answer:

Impurities in the final product can originate from the starting materials, side reactions during synthesis, or degradation of the product. Common impurities in the synthesis of anthranilic acid derivatives can include unreacted starting materials, isomers, and by-products from side reactions.[11]

Potential Impurities:

  • Starting Materials: Unreacted 3-hydroxyanthranilic acid or the methylating agent.

  • Isomeric Impurities: Incomplete regioselectivity during methylation could lead to other methylated isomers.

  • Oxidation Products: As discussed previously, these are common culprits.

  • By-products: Depending on the synthetic route, other related compounds may be formed.[12]

Troubleshooting Steps:

  • Multi-Step Purification: If a single recrystallization is insufficient, a second recrystallization using a different solvent system may be effective.

  • Chromatographic Purification: For challenging separations, column chromatography is a powerful technique. Reversed-phase HPLC is a suitable method for the analysis and purification of polar aromatic compounds like 4,3-MHA. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile) is a good starting point.[11][13]

  • Acid-Base Extraction: An acid-base extraction can be used to separate acidic, basic, and neutral impurities. 4,3-MHA is amphoteric and its solubility will change with pH. This technique should be performed carefully to avoid degradation, as mentioned earlier.

III. Experimental Protocols

A. Recrystallization Workflow

Recrystallization_Workflow A Dissolve Crude 4,3-MHA in Minimal Hot Solvent B Hot Filtration (if insoluble impurities are present) A->B C Slow Cooling to Room Temperature B->C D Cooling in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Cold Solvent E->F G Dry Crystals under Vacuum F->G

Caption: A generalized workflow for the recrystallization of 4,3-MHA.

Detailed Protocol for Recrystallization:

  • Solvent Selection: Choose a suitable solvent or solvent pair from Table 1 based on preliminary solubility tests.

  • Dissolution: Place the crude 4,3-MHA in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (typically 1-2% by weight of the solute) and swirl the flask. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

B. HPLC Analysis Workflow

HPLC_Analysis_Workflow A Prepare Mobile Phase (e.g., A: 0.1% Formic Acid in Water, B: Acetonitrile) C Equilibrate HPLC System with Initial Mobile Phase Composition A->C B Prepare Sample Solution (dissolve 4,3-MHA in mobile phase) D Inject Sample B->D C->D E Run Gradient Elution D->E F Detect at Appropriate Wavelength (e.g., 254 nm or a UV max of 4,3-MHA) E->F G Analyze Chromatogram for Purity and Impurities F->G

Caption: A typical workflow for the HPLC analysis of 4,3-MHA purity.

Table 2: Starting Conditions for HPLC Method Development for 4,3-MHA

ParameterRecommended Starting Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or scan for λmax. The related 3-HAA has a λmax at 298 nm.[14] A UV-Vis spectrum of 3-hydroxyanthranilic acid shows absorption maxima at 212 nm, 310 nm, and 342 nm.[15]
Injection Volume 10 µL

IV. Frequently Asked Questions (FAQs)

Q1: Can I store 4,3-MHA in solution? A1: It is generally not recommended to store 4,3-MHA in solution for extended periods, especially if the solvent is protic or the solution is not protected from light and air. The stability of the related 3-hydroxyanthranilic acid is known to be poor in aqueous solutions.[3] If storage in solution is necessary, use a degassed aprotic solvent, store at low temperatures (e.g., -20 °C), and protect from light.

Q2: My 4,3-MHA is an oil and will not crystallize. What should I do? A2: "Oiling out" instead of crystallizing can occur if the compound is impure or if the solution is too concentrated. Try redissolving the oil in a minimal amount of a good solvent and then adding a poor solvent dropwise while vigorously stirring. Scratching the inside of the flask with a glass rod at the liquid-air interface can also help induce crystallization. Seeding with a small crystal of pure 4,3-MHA, if available, is also a very effective method.

Q3: How do I confirm the purity of my final product? A3: A combination of techniques should be used to assess purity. HPLC is excellent for detecting and quantifying minor impurities. Melting point analysis is a good indicator of purity; a sharp melting point range close to the literature value suggests high purity. Spectroscopic methods such as ¹H NMR and ¹³C NMR can confirm the structure and identify any residual solvents or impurities.

Q4: What safety precautions should I take when working with 4,3-MHA and the solvents? A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for 4-methyl-3-hydroxyanthranilic acid and all solvents used for specific handling and disposal information.

V. References

  • Weissbach, H., et al. (1965). Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. Journal of Biological Chemistry, 240(8), 3013-3018. Available at: [Link]

  • Verzele, M., & De Potter, M. (1986). Analysis of anthranilic acid by liquid chromatography. Talanta, 33(8), 657-660. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • ChemBK. (n.d.). 4-methyl-3-hydroxyanthranilic acid. Available at: [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Available at: [Link]

  • Global Substance Registration System. (n.d.). 4-METHYL-3-HYDROXYANTHRANILIC ACID. Available at: [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476). Available at: [Link]

  • Smith, A. J., et al. (2010). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International Journal of Tryptophan Research, 3, 51–59. Available at: [Link]

  • Goldstein, J. L., & Brown, M. S. (1990). Regulation of the mevalonate pathway. Nature, 343(6257), 425-430.

  • Wikipedia. (n.d.). 3-Hydroxyanthranilic acid. Available at: [Link]

  • Grokipedia. (n.d.). 3-hydroxyanthranilate 4-C-methyltransferase. Available at: [Link]

  • Braidy, N., et al. (2023). Stability Studies of Kynurenine Pathway Metabolites in Blood Components Define Optimal Blood Processing Conditions. Metabolites, 13(12), 1189. Available at: [Link]

  • Perez-Koldenkova, V., & Perez-Koldenkova, V. (2002). 3-Hydroxykynurenine and 3-Hydroxyanthranilic Acid Generate Hydrogen Peroxide and Promote R-Crystallin Cross-Linking by Metal Ion. Biochemistry, 41(51), 15349-15357. Available at: [Link]

  • Vescia, A., & di Prisco, G. (1962). Studies on Purified 3-Hydroxyanthranilic Acid Oxidase. Journal of Biological Chemistry, 237(7), 2318-2324. Available at: [Link]

  • The Good Scents Company. (n.d.). 3-hydroxyanthranilic acid. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 3-Hydroxyanthranilic Acid. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Available at: [Link]

  • precisionFDA. (n.d.). 4-METHYL-3-HYDROXYANTHRANILIC ACID. Available at: [Link]

  • Verweij, A. M. (1992). Impurities in Illicit Drug Preparations: 3,4-(Methylenedioxy)amphetamine and 3,4-(Methylenedioxy)methylamphetamine. Forensic Science Review, 4(2), 137-146. Available at: [Link]

  • Google Patents. (n.d.). CN112745240A - Recrystallization method of high-selectivity pregabalin intermediate. Available at:

  • Google Patents. (n.d.). Method for recycling anthranilic acid from methyl anthranilate wastewater. Available at:

  • Taylor & Francis Online. (n.d.). 3-Hydroxyanthranilic acid – Knowledge and References. Available at: [Link]

  • ResearchGate. (2021). 3-hydroxyanthranilic acid - a new metabolite for healthy lifespan extension. Available at: [Link]

  • ResearchGate. (n.d.). Purification and inactivation of 3-hydroxyanthranilic acid 3,4-dioxygenase from beef liver. Available at: [Link]

  • PubMed. (n.d.). Purification and inactivation of 3-hydroxyanthranilic acid 3,4-dioxygenase from beef liver. Available at: [Link]

Sources

Technical Support Center: Stability of 4-Methyl-3-hydroxyanthranilic acid (4,3-MHA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Methyl-3-hydroxyanthranilic acid (4,3-MHA). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of 4,3-MHA in various solvent systems. As a critical intermediate in the biosynthesis of actinomycin, understanding its stability is paramount for reproducible experimental outcomes and the development of robust formulations.[1][2][3] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 4,3-MHA in solution?

The stability of 4,3-MHA, like many phenolic and aminobenzoic acid compounds, is influenced by several environmental factors.[4][5] Key considerations include:

  • pH: The acidity or basicity of the solution can significantly impact the ionization state of the carboxylic acid, amino, and hydroxyl groups, potentially altering reactivity and degradation pathways.

  • Light Exposure: Aromatic compounds, especially those with electron-donating groups like hydroxyl and amino functions, can be susceptible to photodegradation.[4] It is advisable to handle solutions of 4,3-MHA in amber vials or under low-light conditions to minimize this risk.

  • Temperature: Elevated temperatures generally accelerate the rate of chemical degradation.[4][5] For long-term storage, maintaining solutions at low temperatures (e.g., 2-8 °C or frozen) is recommended.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to the degradation of the electron-rich aromatic ring of 4,3-MHA. The related compound, 3-hydroxyanthranilic acid, is known to be unstable in aqueous solutions due to auto-oxidation.[6]

  • Solvent Choice: The nature of the solvent can influence the stability of 4,3-MHA. Protic solvents may participate in degradation reactions, while the purity of the solvent (e.g., presence of peroxide impurities in ethers) can also be a factor.

Q2: What are the recommended storage conditions for solid 4,3-MHA and its solutions?

For solid 4,3-MHA, the recommended storage is in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

For solutions, the optimal storage conditions will depend on the solvent and the intended duration of storage. As a general guideline:

Storage ConditionRecommended UseRationale
Short-term (≤ 48 hours) 2-8 °C in a sealed, light-protected container.To minimize short-term degradation for immediate experimental use.
Long-term (> 48 hours) -20 °C or -80 °C in a sealed, light-protected container.To significantly slow down potential degradation pathways for archival purposes.

It is crucial to perform a solution stability study under your specific experimental conditions to confirm the viability of your storage protocol.[9]

Q3: Which solvents are commonly used for 4,3-MHA, and are there any known incompatibilities?

While specific stability data for 4,3-MHA in a wide range of organic solvents is not extensively published, based on its structure, common solvents for similar aromatic acids include:

  • Protic Solvents: Methanol, Ethanol

  • Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)

A Note on Solvent Selection: The choice of solvent should be guided by the requirements of your downstream application. For biological assays, DMSO is a common choice, but its concentration should be carefully controlled to avoid cellular toxicity. For chromatographic analysis, a solvent that is compatible with the mobile phase is essential.

Troubleshooting Guide

Scenario 1: I've prepared a solution of 4,3-MHA, and it has changed color. What does this indicate?

A change in color, often to a yellowish or brownish hue, is a common indicator of degradation, particularly oxidative degradation, for phenolic compounds.

dot

Caption: Potential cause of color change in 4,3-MHA solutions.

Troubleshooting Steps:

  • Protect from Light: Immediately switch to using amber vials or wrap your containers in aluminum foil.

  • De-gas Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon to remove dissolved oxygen.

  • Use Fresh Solvents: Ensure you are using high-purity solvents from a freshly opened bottle to avoid contaminants like peroxides that can initiate oxidation.

  • Consider Antioxidants: For bulk preparations or long-term storage, the inclusion of a small amount of an antioxidant may be beneficial, but this should be validated for compatibility with your assay.

Scenario 2: I am seeing unexpected peaks in my chromatogram when analyzing 4,3-MHA. How can I determine if these are degradation products?

The appearance of new peaks in your chromatogram (e.g., HPLC-UV) is a strong indication that your sample has degraded. A systematic approach is needed to confirm this.

dot

Sources

Technical Support Center: Refining HPLC Separation of 4-MHA and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the analytical challenges surrounding 4-methylcyclohexanecarboxylic acid (4-MHA). As researchers and drug development professionals, you understand that the precise separation and quantification of isomers are not merely analytical hurdles but foundational requirements for ensuring product safety, efficacy, and quality. 4-MHA, with its geometric (cis/trans) and potential chiral centers, presents a classic separation challenge that demands a nuanced and systematic approach.

This guide is structured from my field experience to move beyond generic advice. We will explore the causal relationships between chromatographic parameters and separation outcomes, providing you with the foundational knowledge to troubleshoot effectively and develop robust, self-validating HPLC methods.

Frequently Asked Questions (FAQs)

This section provides rapid, direct answers to the most common initial queries regarding the separation of 4-MHA isomers.

Q1: What are the primary isomers of 4-MHA I need to separate?

A1: 4-methylcyclohexanecarboxylic acid has two main types of isomers. First are the geometric isomers, cis and trans, which differ in the spatial arrangement of the methyl and carboxyl groups relative to the cyclohexane ring.[1] These are diastereomers. Second, because of a chiral carbon, both the cis and trans isomers exist as pairs of enantiomers. Your specific analytical goal will determine whether you need to separate the geometric isomers, the enantiomers, or all four stereoisomers.

Q2: Can I separate the cis and trans isomers of 4-MHA on a standard C18 column?

A2: Yes, separating the cis/trans diastereomers on a standard achiral column like a C18 is often feasible.[2] The key is to exploit the subtle differences in their polarity and hydrophobicity. This typically requires careful optimization of the mobile phase, particularly the pH.[3][4]

Q3: Why is mobile phase pH so critical for separating 4-MHA isomers?

A3: The pH is the most powerful tool for controlling the retention of 4-MHA.[5] As a carboxylic acid, 4-MHA can exist in a neutral (protonated, -COOH) or an ionized (deprotonated, -COO⁻) state. The neutral form is more hydrophobic and will be retained longer on a reversed-phase column. By adjusting the mobile phase pH to be well below the pKa of the carboxylic acid group (typically setting pH < 3.5), you "suppress" ionization, maximizing retention and often revealing the selectivity differences between the cis and trans isomers.[5][6][7]

Q4: Do I need a special "chiral" column to separate all 4-MHA isomers?

A4: To separate the enantiomers (e.g., the two cis isomers from each other), you absolutely need a chiral stationary phase (CSP) or a chiral mobile phase additive.[8][9] Standard achiral columns cannot distinguish between enantiomers. However, you can often separate the two pairs of enantiomers (i.e., cis pair from trans pair) on an achiral column.

Q5: My peaks are tailing badly. What is the most likely cause?

A5: For an acidic compound like 4-MHA, the most common cause of peak tailing is secondary interaction with acidic silanol groups on the silica surface of the HPLC column.[10] This is especially problematic at mid-range pH values where the silanols become ionized. The best solution is to lower the mobile phase pH (e.g., to 2.5-3.0) and use a modern, high-purity, end-capped column.[10]

Troubleshooting Guide: From Co-elution to Baseline Stability

This section provides a systematic, in-depth approach to resolving common experimental issues. Each problem is broken down into its likely causes and a series of actionable, experience-based solutions.

Problem 1: Poor or No Resolution Between Cis and Trans Isomers

Co-elution of the cis and trans isomers is the most frequent initial challenge. The goal is to manipulate the chromatography to enhance the selectivity (α) between these two peaks.

Below is a diagram outlining the decision-making process when tackling poor resolution of geometric isomers.

G cluster_0 Troubleshooting: Poor Resolution of Cis/Trans Isomers Start Initial Observation: Poor Resolution / Co-elution Step1 Step 1: Mobile Phase pH Optimization Is the mobile phase buffered and at low pH? Start->Step1 Step2 Step 2: Organic Modifier Screening Have you tried both ACN and MeOH? Step1->Step2 Yes Action1 Action: Implement Ion Suppression - Set pH to 2.5-3.0 - Use a 20-50mM buffer (e.g., Phosphate, Formate) Step1->Action1 No Step3 Step 3: Stationary Phase Screening Is the C18 providing enough selectivity? Step2->Step3 Yes Action2 Action: Switch Organic Modifier - Re-run method with Methanol if Acetonitrile was used (or vice-versa) Step2->Action2 No End Resolution Achieved Step3->End Yes Action3 Action: Change Column Chemistry - Try Phenyl-Hexyl or Cyano (CN) phase for alternative selectivities Step3->Action3 No Action1->Step1 Re-evaluate Action2->Step2 Re-evaluate Action3->End

Caption: Workflow for troubleshooting poor resolution of geometric isomers.

1. Causality: Suboptimal Mobile Phase pH

  • The "Why": The cis and trans isomers have slightly different three-dimensional shapes, which affects their interaction with the C18 stationary phase. These differences are often most pronounced when the carboxyl group is in its neutral, non-ionized state. An unbuffered or improperly pH-adjusted mobile phase can lead to inconsistent ionization, masking the subtle differences between the isomers and causing poor reproducibility.[6][11]

  • Protocol: Systematic pH Screening

    • Prepare Buffers: Prepare 50mM stock solutions of potassium phosphate monobasic and phosphoric acid.

    • Mobile Phase A: Create three aqueous mobile phases (A1, A2, A3) by blending the stock solutions to achieve pH values of 2.5, 3.0, and 3.5. Filter each through a 0.22 µm filter.

    • Mobile Phase B: Use HPLC-grade Acetonitrile (ACN).

    • Execution: Using a standard C18 column, run a simple isocratic or shallow gradient method with each aqueous phase (e.g., 60% A, 40% B).

    • Analysis: Compare the chromatograms. Observe the changes in retention time and, most importantly, the resolution between the two isomer peaks. Select the pH that provides the best separation.

2. Causality: Insufficient Stationary Phase Selectivity

  • The "Why": While C18 is a good starting point, its selectivity is based primarily on hydrophobicity. Sometimes this is not enough to resolve isomers with very similar hydrophobic character. Other stationary phases can introduce alternative interaction mechanisms. For example, a Phenyl-Hexyl phase can provide π-π interactions with the molecule, while a Cyano (CN) phase offers dipole-dipole interactions.[12]

  • Action Plan: Column Screening If pH optimization on a C18 column fails, screening alternative column chemistries is the logical next step.

Parameter Strategy 1: C18 (Baseline) Strategy 2: Phenyl-Hexyl Strategy 3: Cyano (CN)
Primary Interaction HydrophobicHydrophobic + π-π InteractionsDipole-Dipole & Hydrophobic
Rationale Standard starting point for reversed-phase.Offers alternative selectivity for compounds with cyclic structures.Provides different selectivity, especially useful if isomers have different dipole moments.
Starting Mobile Phase 50:50 ACN:Water w/ 0.1% Formic Acid (pH ~2.7)50:50 ACN:Water w/ 0.1% Formic Acid (pH ~2.7)70:30 ACN:Water w/ 0.1% Formic Acid (pH ~2.7)

3. Causality: Choice of Organic Modifier

  • The "Why": Acetonitrile and Methanol have different solvent properties and can alter the selectivity of a separation.[4][13] Methanol is a protic solvent and can engage in hydrogen bonding differently than the aprotic Acetonitrile. This can change how the isomers interact with the stationary phase, sometimes dramatically improving resolution.

  • Action Plan: Solvent Swap If your current method uses Acetonitrile, recreate the mobile phase with Methanol, adjusting the concentration to achieve similar retention times (you will likely need more Methanol). Conversely, if you started with Methanol, try Acetonitrile.

Problem 2: Failure to Separate Enantiomers

This is a common point of failure when the goal is to resolve all four stereoisomers. It stems from a fundamental principle of chromatography.

G cluster_1 Separation Strategy: Isomer Type Start What is the Separation Goal? Decision Separating Geometric Isomers (Cis vs. Trans) or Enantiomers? Start->Decision Achiral Geometric (Diastereomers) Decision->Achiral Geometric Chiral Enantiomers Decision->Chiral Enantiomeric AchiralPath Use Achiral Column (e.g., C18, Phenyl) Optimize Mobile Phase (pH, Organic Modifier) Achiral->AchiralPath ChiralPath Use Chiral Stationary Phase (CSP) Screen different CSPs (e.g., Anion-Exchanger, Macrocyclic Glycopeptide) Chiral->ChiralPath

Caption: Decision framework for selecting an achiral vs. chiral separation strategy.

1. Causality: Use of an Achiral Stationary Phase

  • The "Why": Enantiomers have identical physical properties (solubility, polarity, etc.) in a non-chiral environment. Therefore, an achiral stationary phase like C18 cannot distinguish between them. Separation requires creating a chiral environment where the two enantiomers form transient diastereomeric complexes with different energies, leading to different retention times.[14] This is achieved with a Chiral Stationary Phase (CSP).

  • Protocol: Chiral Column Screening The selection of a CSP is often empirical, but for acidic compounds, certain types are known to be more successful.

    • Select Candidate Columns: Obtain CSPs known for resolving acidic compounds. Good candidates include anion-exchange phases and macrocyclic glycopeptide phases.

    • Follow Manufacturer Protocols: Chiral separations are highly specific. Use the mobile phases recommended by the column manufacturer as a starting point. This is critical, as CSPs can be damaged by incompatible solvents.

    • Screening: Inject the 4-MHA standard on each column with its recommended mobile phase and evaluate the separation.

CSP Type Example Column Name Typical Mobile Phase Mechanism
Anion-Exchanger CHIRALPAK QN-AX / QD-AXMethanol with acid/base additives (e.g., Acetic Acid & Ammonia)Ion-pairing between the protonated selector and the anionic analyte, plus other interactions.[15]
Macrocyclic Glycopeptide Chirobiotic TPolar Ionic Mode (e.g., ACN/MeOH/Acetic Acid/TEA)Multiple interactions including ionic, hydrogen bonding, and inclusion complexation.[14]
Polysaccharide-based CHIRALPAK AD / ASNormal Phase (Hexane/IPA) or Reversed Phase ModifiersComplexation within the chiral grooves of the derivatized polysaccharide backbone.
References
  • Exploring the Role of pH in HPLC Separ
  • What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes - PharmaGuru.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separ
  • Exploring the Role of pH in HPLC Separ
  • Technical Support Center: Optimizing HPLC Separ
  • Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - NIH.
  • HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes - MSU Chemistry.
  • Separation of cis/trans isomers - Chrom
  • Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance - Mastelf.
  • HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH.
  • Chiral HPLC separation: str
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC?
  • Enantiomer separation of acidic compounds - Daicel Chiral Technologies.
  • 4-Methylcyclohexanecarboxylic acid | C8H14O2 | CID 20330 - PubChem - NIH.

Sources

minimizing by-product formation in 4-MHA synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Purity in 4-Methyl-2-Hexenoic Acid (4-MHA) Synthesis

4-Methyl-2-hexenoic acid (4-MHA) is a key intermediate in various research and development applications. Achieving high purity is critical, yet its synthesis is often plagued by the formation of closely-related by-products that can be difficult to separate and may compromise downstream applications. This guide provides in-depth troubleshooting advice, optimized protocols, and the mechanistic reasoning behind key process decisions to empower researchers in minimizing by-product formation and maximizing yield.

This document is structured as a dynamic troubleshooting guide. We will first explore the common synthetic pathways and their inherent challenges, followed by a detailed FAQ section to address specific problems you may encounter in the lab.

Part 1: Common Synthetic Routes & Inherent By-Product Risks

The synthesis of 4-MHA, an α,β-unsaturated carboxylic acid, typically involves carbon-carbon bond formation followed by dehydration. The choice of reaction significantly influences the by-product profile.

Synthetic RouteCore ReagentsCommon By-ProductsMechanistic Origin of By-Products
Knoevenagel-Doebner Condensation Butan-2-one, Malonic Acid, Weak Base (e.g., Piperidine, Pyridine)Self-condensation product of butan-2-one, Michael adducts, Incomplete decarboxylation productUse of an overly strong base can favor ketone self-condensation[1]. The product, 4-MHA, is an electrophile that can react with the nucleophilic malonate enolate via Michael addition.
Reformatsky Reaction Butan-2-one, α-haloacetate (e.g., Ethyl bromoacetate), Zincβ-hydroxy ester intermediate, Wurtz-type coupling productsIncomplete acid-catalyzed dehydration during workup leaves the β-hydroxy ester[2][3][4]. Reaction of the organozinc reagent with another molecule of α-haloacetate can lead to coupling by-products.
Horner-Wadsworth-Emmons (HWE) Reaction Butan-2-one, Phosphonate ester (e.g., Triethyl phosphonoacetate)(Z)-isomer of 4-MHA ester, Unreacted starting materialsThe HWE reaction strongly favors the formation of the (E)-alkene, but improper reaction conditions or sterically hindered substrates can lead to minor amounts of the (Z)-isomer.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during 4-MHA synthesis.

Q1: My reaction mixture is turning into a complex mess with many spots on TLC, and the yield of 4-MHA is very low. I'm using a base-catalyzed condensation. What is the likely cause?

Answer: This is a classic sign of uncontrolled side reactions, most commonly the self-condensation of your ketone starting material (butan-2-one). This occurs when the enolate of butan-2-one attacks another molecule of butan-2-one instead of your desired electrophile.

Core Problem: The chosen base is likely too strong. Strong bases (e.g., NaOH, KOH) can induce the self-condensation of aldehydes and ketones that possess α-hydrogens[1].

Troubleshooting Steps:

  • Switch to a Milder Base: The Knoevenagel condensation is specifically designed to avoid this issue by using a weak amine base like piperidine or pyridine[1][5]. These bases are strong enough to deprotonate the highly acidic active methylene compound (e.g., malonic acid) but not the less acidic α-hydrogens of the ketone.

  • Control the Order of Addition: In crossed aldol reactions, a key strategy is to control which compound forms the enolate[6]. By using a method like the Knoevenagel-Doebner, you ensure that only the malonic acid forms the reactive nucleophile.

  • Monitor Temperature: Exothermic reactions can accelerate side product formation. Maintain the recommended reaction temperature, using an ice bath if necessary, especially during the initial addition of reagents.

Q2: I'm performing a Knoevenagel-Doebner reaction with butan-2-one and malonic acid, but I'm isolating a significant amount of a higher molecular weight dicarboxylic acid. How can I fix this?

Answer: You are likely observing two potential by-products: the Michael addition product or the intermediate before the final decarboxylation step.

  • Michael Addition: The α,β-unsaturated product (4-MHA) is an excellent Michael acceptor. A portion of your malonic acid enolate can add to the product in a 1,4-fashion instead of reacting with the starting ketone.

  • Incomplete Decarboxylation: The Doebner modification relies on the condensation being accompanied by decarboxylation, which is often driven by heat[1]. Insufficient temperature or reaction time can leave the intermediate, 4-methyl-2-hexenedioic acid.

Troubleshooting & Optimization:

  • Ensure Sufficient Heating for Decarboxylation: After the initial condensation, ensure the reaction is heated to a temperature sufficient to drive off CO₂ (typically refluxing in pyridine). Monitor gas evolution as an indicator of reaction progress.

  • Use Stoichiometric Control: Avoid a large excess of the malonic acid nucleophile. Using a ratio closer to 1:1 (Ketone:Malonic Acid) can help minimize the concentration of the nucleophile available for side reactions once the product begins to form.

  • Optimize the Catalyst: The choice of amine and its concentration can influence the relative rates of condensation and Michael addition. A systematic variation of the catalyst may be required.

Q3: My synthesis via the Reformatsky reaction results in a good yield of the β-hydroxy ester, but the final dehydration step to 4-MHA is inefficient. How can I improve this?

Answer: The Reformatsky reaction correctly produces a β-hydroxy ester as the primary product[7][8]. The subsequent elimination of water to form the α,β-unsaturated product is a separate dehydration step that requires optimization.

Troubleshooting Steps:

  • Acidic Workup: The standard workup for a Reformatsky reaction involves adding acid to protonate the alkoxide and remove zinc salts[3][4]. Using a stronger acid or gently heating during the workup can promote dehydration in situ. A common method is treatment with 10% H₂SO₄[8].

  • Post-Isolation Dehydration: If an in-situ dehydration is not clean, isolate the crude β-hydroxy ester first. Then, subject it to standard dehydration conditions. Common reagents include:

    • Iodine in refluxing toluene.

    • p-Toluenesulfonic acid (p-TsOH) in benzene or toluene with a Dean-Stark trap to remove water.

    • Phosphorus oxychloride (POCl₃) in pyridine.

Q4: I am attempting a Reformatsky reaction, but the conversion is very low, and I recover most of my starting ketone. What is going wrong?

Answer: Low conversion in a Reformatsky reaction almost always points to an issue with the zinc metal. The reaction relies on the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester, which requires an active zinc surface[2][7]. Commercial zinc dust is often coated with a passivating layer of zinc oxide.

Zinc Activation Protocols:

  • Acid Wash: Briefly wash the zinc dust with dilute HCl, followed by sequential washes with deionized water, ethanol, and finally diethyl ether, then dry thoroughly under vacuum.

  • Copper-Zinc Couple: Create a more reactive zinc-copper couple by treating the zinc dust with a solution of copper(II) acetate[4].

  • TMSCl Treatment: Exposure to trimethylsilyl chloride (TMSCl) is another effective method for activating the zinc surface[4].

  • Initiators: A small crystal of iodine is often added to the reaction pot. The iodine chemically etches the zinc surface, exposing fresh, reactive metal to initiate the reaction.

Part 3: Optimized Experimental Protocol (Knoevenagel-Doebner)

This protocol is designed to maximize the yield of (E)-4-methyl-2-hexenoic acid while minimizing by-product formation.

Objective: Synthesize 4-MHA from butan-2-one and malonic acid.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1.0 eq).

  • Solvent & Catalyst Addition: Add anhydrous pyridine (2-3 mL per gram of malonic acid) to the flask. The malonic acid should dissolve. Add piperidine (0.1 eq) as the catalyst.

  • Ketone Addition: Slowly add butan-2-one (1.0 eq) to the stirred solution at room temperature. A slight exotherm may be observed.

  • Initial Condensation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the disappearance of butan-2-one by TLC.

  • Decarboxylation: Once the initial condensation is complete (as judged by TLC), heat the reaction mixture to reflux (approx. 115°C). Vigorous gas (CO₂) evolution should be observed. Maintain reflux for 3-4 hours or until gas evolution ceases.

  • Workup - Acidification: Cool the mixture to room temperature and then chill in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and an excess of concentrated HCl (e.g., 3-4 volumes relative to the pyridine used). This will neutralize the pyridine and precipitate the product.

  • Extraction: Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel chromatography or distillation under reduced pressure to yield pure 4-methyl-2-hexenoic acid.

Part 4: Visualization & Workflow Diagrams

Troubleshooting Workflow for Low Yield in Condensation Reactions

This diagram outlines a logical sequence for diagnosing and solving issues related to low product yield.

G cluster_analysis By-Product Identification cluster_solutions Corrective Actions start Low Yield of 4-MHA Detected tlc Analyze Crude Mixture by TLC/GC-MS start->tlc unreacted High Levels of Starting Material? tlc->unreacted side_products Multiple Unidentified Spots? tlc->side_products sol_inactive Revisit Reagent Activity (e.g., Activate Zinc) unreacted->sol_inactive Yes sol_conditions Optimize Reaction Conditions (Temp, Time, Catalyst) unreacted->sol_conditions No, conversion is high sol_base Switch to Milder Base (e.g., Pyridine/Piperidine) side_products->sol_base Yes, likely self-condensation sol_stoich Adjust Stoichiometry side_products->sol_stoich Yes, likely Michael Adduct end Re-run Optimized Reaction sol_inactive->end sol_conditions->end sol_base->end sol_stoich->end

Caption: Troubleshooting decision tree for low-yield 4-MHA synthesis.

Synthetic Strategy Selection Guide

This diagram helps in choosing an appropriate synthetic route based on available resources and desired outcomes.

G start Goal: Synthesize 4-MHA q1 Key Priority? High Stereoselectivity (E-isomer) Directness / Atom Economy Handling Sensitive Reagents start->q1 route_hwe Use Horner-Wadsworth-Emmons (HWE) Reaction q1:f1->route_hwe HWE offers excellent E-selectivity route_knd Use Knoevenagel-Doebner Condensation q1:f2->route_knd K-D is very direct to the acid route_ref Consider Reformatsky Reaction (Requires Dehydration) q1:f3->route_ref Avoids strong bases like n-BuLi (used in some Wittig preps)

Sources

Technical Support Center: Enhancing 4-MHA Activating Enzyme Activity In Vitro

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 4-MHA activating enzyme system. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the in vitro assay, enhance enzymatic activity, and troubleshoot common experimental hurdles. We provide in-depth, field-proven insights to ensure the integrity and success of your experiments.

Section 1: Foundational Knowledge & Assay Principles

Understanding the 4-MHA Activation Pathway

The enzymatic activation of 4-methoxy-N-methyl-2-(methylamino)benzamide (4-MHA) is a critical first step in its downstream biological effects. While the precise enzyme can vary depending on the biological system, a common activation mechanism is hydroxylation, often catalyzed by a member of the Cytochrome P450 superfamily or a related oxidoreductase. This guide will assume the activating enzyme is a hydroxylase, hereafter referred to as "4-MHA-H," which utilizes NADPH as a cofactor.

The fundamental reaction is as follows:

4-MHA + O₂ + NADPH + H⁺ → Activated 4-MHA (e.g., 4-MHA-OH) + NADP⁺ + H₂O

Our standard assay quantifies enzyme activity by monitoring the rate of NADPH consumption, which can be measured by the decrease in fluorescence at an emission wavelength of ~460 nm (excitation ~340 nm).

cluster_reactants Reactants cluster_products Products 4-MHA 4-MHA Enzyme 4-MHA Activating Enzyme (4-MHA-H) 4-MHA->Enzyme NADPH NADPH NADPH->Enzyme O2 O₂ O2->Enzyme Activated 4-MHA Activated 4-MHA NADP NADP⁺ H2O H₂O Enzyme->Activated 4-MHA Enzyme->NADP Enzyme->H2O

Caption: Hypothetical enzymatic activation pathway of 4-MHA by a hydroxylase (4-MHA-H).

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the 4-MHA-H enzyme assay? A1: Most enzymes derived from mesophilic organisms are optimally active at moderate temperatures, typically between 25°C and 40°C.[1] We recommend starting at 37°C, but the optimal temperature should be empirically determined for your specific enzyme preparation, as stability can be a concern at higher temperatures.

Q2: My enzyme activity is declining over the course of my experiment. Why? A2: Enzyme instability is a primary cause of declining activity.[2] This can be due to several factors: thermal denaturation, presence of proteases in a crude lysate, or oxidation. Ensure your assay buffer contains appropriate stabilizing agents (see Section 4) and avoid repeated freeze-thaw cycles of the enzyme stock.[3]

Q3: What are the key components of the assay buffer? A3: A typical starting buffer is a phosphate or Tris buffer at pH 7.4. Critical components include a reducing agent like DTT to maintain a reducing environment, a metal chelator like EDTA if divalent cations inhibit the enzyme, and potentially a stabilizing agent like glycerol.

Q4: How do I determine the kinetic parameters (Kₘ and Vₘₐₓ) for my enzyme? A4: To determine the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), you must perform a substrate titration experiment.[2][4] Keep the enzyme concentration constant and measure the initial reaction velocity across a range of 4-MHA concentrations. The data can then be fitted to the Michaelis-Menten equation or visualized using a Lineweaver-Burk plot.[4][5][6]

Section 3: Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you quickly diagnose and resolve experimental problems.

cluster_low Low Signal Checks cluster_high High Background Checks cluster_repro Reproducibility Checks Start Start Assay CheckSignal Problem with Signal? Start->CheckSignal LowSignal Low / No Signal CheckSignal->LowSignal Yes HighBG High Background CheckSignal->HighBG Yes PoorRepro Poor Reproducibility CheckSignal->PoorRepro No, but... Success Assay OK CheckSignal->Success No Enzyme Enzyme Inactive? LowSignal->Enzyme NoEnzymeCtrl No-Enzyme Control High? HighBG->NoEnzymeCtrl Pipetting Pipetting Error? PoorRepro->Pipetting Reagents Reagent Issue? Enzyme->Reagents Settings Instrument Settings? Reagents->Settings BufferAuto Buffer Autofluorescence? NoEnzymeCtrl->BufferAuto Mixing Inconsistent Mixing? Pipetting->Mixing Temp Temperature Fluctuation? Mixing->Temp

Caption: A logical flowchart for troubleshooting common in vitro enzyme assay issues.

Problem 1: No or Very Low Signal (Low Rate of NADPH Consumption)

Q: I've assembled my reaction but see little to no change in fluorescence. What's wrong?

A: This is a common issue that can point to problems with the enzyme, reagents, or assay setup. Follow these diagnostic steps.

  • Potential Cause 1: Inactive Enzyme. The enzyme may have lost activity due to improper storage, handling, or degradation.[2]

    • Solution:

      • Run a Positive Control: If available, use a batch of enzyme known to be active.

      • Check Storage: Confirm the enzyme was stored at the correct temperature (typically -80°C) and that freeze-thaw cycles were minimized.[3] Aliquoting the enzyme upon receipt is best practice.

      • Assess Purity: If using a crude lysate, proteases may be degrading your enzyme. Consider adding a protease inhibitor cocktail.

  • Potential Cause 2: Incorrect Reagent Concentration or Omission. A critical component may be missing or at the wrong concentration.

    • Solution:

      • Verify Reagent Addition: Systematically review your protocol to ensure all components (enzyme, 4-MHA, NADPH, buffer) were added in the correct order and volume.[2]

      • Check Substrate Concentration: If the 4-MHA concentration is too far below the enzyme's Kₘ, the reaction rate will be very low.[2] Try increasing the substrate concentration.

      • Confirm Cofactor Integrity: NADPH is sensitive to degradation. Use a freshly prepared solution and confirm its concentration spectrophotometrically (A₃₄₀).

  • Potential Cause 3: Incorrect Instrument Settings. The plate reader may not be configured correctly for NADPH detection.

    • Solution:

      • Wavelengths: Ensure the excitation wavelength is set to ~340 nm and the emission wavelength is ~460 nm.[3]

      • Gain Settings: If the signal is truly low, the instrument's gain setting might be too low. Measure a well with NADPH alone to ensure the baseline signal is within the instrument's dynamic range.

Problem 2: High Background Signal (High Initial Fluorescence or Non-Enzymatic Signal Decrease)

Q: My "no-enzyme" control wells show a significant decrease in fluorescence. How do I fix this?

A: High background can mask the true enzymatic signal and is often caused by non-enzymatic reactions or interfering substances.

  • Potential Cause 1: Autoxidation of NADPH. NADPH can be unstable and oxidize non-enzymatically, especially in the presence of certain buffer components or contaminants.

    • Solution: Run a control reaction containing only buffer and NADPH. If you observe a signal decrease, consider preparing the buffer with higher purity water or testing alternative buffer systems.

  • Potential Cause 2: Interference from Assay Components. The 4-MHA compound or other additives may be fluorescent at the assay wavelengths or may quench NADPH fluorescence.

    • Solution:

      • Component Scans: Measure the fluorescence of each individual component (buffer, 4-MHA, etc.) at the assay wavelengths to identify the source of interference.

      • Sample Preparation: Some substances in impure samples can interfere with assays.[3] If your enzyme is in a crude lysate, consider a partial purification step (e.g., ammonium sulfate cut or size-exclusion chromatography).

  • Potential Cause 3: Contaminated Reagents. Reagents may be contaminated with enzymes that consume NADPH.

    • Solution: Use fresh, high-purity reagents. Ensure dedicated labware is used for this assay to prevent cross-contamination.

Problem 3: Poor Reproducibility (High Well-to-Well Variability)

Q: My replicate wells show very different activity rates. What is causing this inconsistency?

A: Poor reproducibility undermines data confidence and typically points to technical errors in assay execution.

  • Potential Cause 1: Inaccurate Pipetting. Small volume errors, especially of the enzyme, can lead to large variations in reaction rates.

    • Solution:

      • Calibrate Pipettes: Ensure all pipettes are properly calibrated.[3]

      • Use Master Mixes: Prepare a master mix of common reagents (buffer, NADPH, 4-MHA) to be dispensed into all wells, reducing pipetting steps and improving consistency.[3] The reaction should be initiated by adding the enzyme last.

      • Avoid Small Volumes: Avoid pipetting volumes below 2 µL, as they are inherently less accurate.[3]

  • Potential Cause 2: Inadequate Mixing. If reagents are not mixed thoroughly upon addition, the reaction will not start uniformly across the well.

    • Solution: After adding the final reagent, gently mix the plate on an orbital shaker for 10-15 seconds before the first read. Avoid introducing bubbles.[3]

  • Potential Cause 3: Temperature Gradients. Inconsistent temperature across the microplate can cause different reaction rates in different wells.

    • Solution: Ensure all reagents and the plate itself are equilibrated to the assay temperature before starting the reaction.[3][7] Avoid stacking plates during incubation.[7]

Section 4: Protocol Optimization for Enhanced Activity

Enhancing enzyme activity involves systematically altering reaction conditions to find the enzyme's preferred environment.[8][9]

Buffer pH and Composition

The pH of the reaction buffer is critical. Most cytoplasmic enzymes have a pH optimum around 7.0-7.5, but this can vary significantly.

Protocol: pH Optimization

  • Prepare a series of buffers (e.g., MES, PIPES, HEPES, Tris) spanning a pH range from 6.0 to 9.0 in 0.5 unit increments.

  • Set up the standard assay in each buffer, keeping all other parameters constant.

  • Measure the initial velocity for each pH value.

  • Plot activity versus pH to determine the optimum.

Ionic Strength and Additives

The presence of salts and other small molecules can significantly impact enzyme structure and function.

Protocol: Additive Screening

  • Prepare stock solutions of various additives.

  • Set up the standard assay, each time including one additive at a final target concentration.

  • Measure the activity and compare it to the standard assay without additives.

  • If a positive "hit" is found, perform a dose-response experiment to find the optimal concentration of that additive.

AdditiveTypical Concentration RangePotential Effect on 4-MHA-HRationale
Glycerol 5 - 20% (v/v)IncreaseStabilizes protein structure by favorably altering hydration shells.
DTT / BME 1 - 5 mMIncreaseMaintains a reducing environment, preventing oxidation of key cysteine residues.
NaCl / KCl 25 - 250 mMVariableModulates ionic interactions; can be stabilizing or destabilizing depending on the enzyme.
EDTA 0.5 - 2 mMVariableChelates divalent metal ions, which can be inhibitory or essential cofactors.[3]
Detergents (e.g., Tween-20) 0.01 - 0.1% (v/v)VariableCan prevent protein aggregation but may denature some enzymes at higher concentrations.[3]
Advanced Strategies: Enzyme Engineering

For long-term development, enhancing the intrinsic properties of the enzyme itself is a powerful strategy. Techniques like directed evolution or rational design can be used to create enzyme variants with improved catalytic efficiency (k_cat/K_m), stability, or altered substrate specificity.[1][9][10] This involves mutagenesis (e.g., error-prone PCR) to generate a library of enzyme variants, followed by high-throughput screening to identify mutants with enhanced activity.[1]

Section 5: Detailed Experimental Protocols

Protocol 5.1: Standard In Vitro 4-MHA-H Activity Assay

This protocol provides a starting point for measuring 4-MHA-H activity.

A 1. Prepare Master Mix (Buffer, 4-MHA) B 2. Add NADPH to Master Mix A->B C 3. Aliquot Mix to Plate Wells B->C D 4. Equilibrate Plate to 37°C C->D E 5. Initiate Reaction (Add Enzyme Solution) D->E F 6. Mix Plate Gently E->F G 7. Read Fluorescence (Kinetic Mode, Ex340/Em460) F->G

Caption: Standard workflow for the 4-MHA-H in vitro fluorescence assay.

Materials:

  • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4, 1 mM DTT, 10% Glycerol.

  • 4-MHA stock solution (e.g., 10 mM in DMSO).

  • NADPH stock solution (e.g., 10 mM in Assay Buffer, prepare fresh).

  • 4-MHA-H enzyme solution.

  • Black, clear-bottom 96-well microplate (for fluorescence).[3]

Procedure:

  • Prepare the Reaction Master Mix: For each reaction, prepare a master mix containing Assay Buffer and 4-MHA at 2x the final desired concentration.

  • Add Cofactor: Just before use, add NADPH to the master mix to achieve a 2x final concentration (e.g., final concentration of 100 µM).

  • Aliquot to Plate: Dispense 50 µL of the master mix into the wells of the 96-well plate. Include "no-enzyme" control wells containing the complete master mix.

  • Equilibrate: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate Reaction: Add 50 µL of the 4-MHA-H enzyme solution (diluted to a 2x concentration in Assay Buffer) to the appropriate wells. For "no-enzyme" controls, add 50 µL of Assay Buffer.

  • Mix: Gently shake the plate for 10 seconds.

  • Measure: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence (Ex: 340 nm, Em: 460 nm) every 60 seconds for 30 minutes.

  • Analyze Data: Calculate the initial reaction velocity (v₀) by determining the linear slope of the fluorescence decay curve over time. Express activity as RFU/min or convert to µmol/min/mg using an NADPH standard curve.

References

  • Kumari, A., & Kumar, R. (2019). In vitro Engineering of Novel Bioactivity in the Natural Enzymes. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]

  • Pino, C., & Bornscheuer, U. T. (2018). In vitro evolution of enzymes. Portland Press. Retrieved from [Link]

  • Zymvol. (n.d.). 5 enzyme properties you can improve with enzyme engineering. Retrieved from [Link]

  • Infinita Biotech. (n.d.). How To Improve The Stability Of An Enzyme. Retrieved from [Link]

  • Sharma, M., & Sharma, V. (2010). Strategies for discovery and improvement of enzyme function: state of the art and opportunities. Microbial Cell Factories. Retrieved from [Link]

  • Scribd. (2020). Enzyme Kinetics Problems. Retrieved from [Link]

  • Ansh Labs. (n.d.). Troubleshooting Immunoassays. Retrieved from [Link]

  • Let's Talk Academy. (n.d.). CSIR NET Life Science Previous Year Questions and Solution on Enzymes Kinetics. Retrieved from [Link]

  • LearnChemE. (n.d.). Enzyme Kinetics Example Problems. Retrieved from [Link]

  • NPTEL IIT Kharagpur. (2020). Lecture 18 : Problems on Enzyme Kinetics and Enzyme Inhibition. YouTube. Retrieved from [Link]

  • Varsity Tutors. (n.d.). Enzyme Kinetics and Models - Biochemistry. Retrieved from [Link]

  • Paolillo, M., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. MDPI. Retrieved from [Link]

Sources

troubleshooting low incorporation of 4-MHA into actinomycin

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for actinomycin production. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the fermentative production of actinomycin, with a specific focus on challenges related to the incorporation of the 4-methyl-3-hydroxyanthranilic acid (4-MHA) precursor.

Understanding the 'Why': The Science of Actinomycin Biosynthesis and 4-MHA Incorporation

Actinomycins are a class of potent chromopeptide lactone antibiotics produced by various Streptomyces species, such as Streptomyces antibioticus and Streptomyces chrysomallus[1][2]. Their structure features a phenoxazinone chromophore derived from two molecules of 4-MHA, which is attached to two identical pentapeptide lactone rings[1][3]. The incorporation of 4-MHA is, therefore, a critical step in the biosynthesis of the final active compound.

4-MHA is synthesized from the amino acid L-tryptophan through a specialized metabolic pathway that runs parallel to the primary tryptophan catabolism[1][4]. This dedicated pathway ensures a sufficient supply of the precursor for antibiotic production. The key steps involve the conversion of tryptophan to 3-hydroxyanthranilic acid (3-HA), which is then methylated to form 4-MHA[5][6][7]. This entire process is governed by a specific gene cluster responsible for actinomycin biosynthesis[1][4][8]. The final assembly of actinomycin occurs through the oxidative condensation of two 4-MHA pentapeptide lactone molecules[1][3].

Understanding this biosynthetic pathway is fundamental to troubleshooting low incorporation rates of exogenously supplied 4-MHA or its precursors.

Visualizing the Biosynthetic Pathway

Actinomycin_Biosynthesis cluster_0 Endogenous 4-MHA Synthesis cluster_1 Actinomycin Assembly L-Tryptophan L-Tryptophan Kynurenine Kynurenine L-Tryptophan->Kynurenine Tryptophan dioxygenase 3-Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->3-Hydroxykynurenine Kynurenine 3-monooxygenase 3-Hydroxyanthranilic acid (3-HA) 3-Hydroxyanthranilic acid (3-HA) 3-Hydroxykynurenine->3-Hydroxyanthranilic acid (3-HA) Kynureninase 4-MHA 4-MHA 3-Hydroxyanthranilic acid (3-HA)->4-MHA 3-HA 4-C-methyltransferase (EC 2.1.1.97) 4-MHA_PPL 4-MHA Pentapeptide Lactone Monomer 4-MHA->4-MHA_PPL Actinomycin Synthetases (NRPS) Amino_Acids L-Thr, D-Val, L-Pro, L-Sar, L-N-MeVal Actinomycin Actinomycin 4-MHA_PPL->Actinomycin Oxidative Dimerization Exogenous_4MHA Exogenous 4-MHA Feeding Exogenous_4MHA->4-MHA

Caption: Biosynthetic pathway of actinomycin showing endogenous synthesis of 4-MHA and its incorporation.

Troubleshooting Low 4-MHA Incorporation: A Step-by-Step Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter.

Category 1: Precursor Bioavailability & Feeding Strategy

Question 1: I'm adding 4-MHA to my Streptomyces culture, but the actinomycin titer is not increasing. What could be the problem?

Answer: Low incorporation of exogenously fed precursors is a common challenge in fermentation processes[9]. The issue often lies with the bioavailability of the precursor. Here are the primary aspects to investigate:

  • Solubility of 4-MHA: 4-methyl-3-hydroxyanthranilic acid has limited solubility in aqueous media, especially at neutral pH. If the precursor is not fully dissolved, it cannot be taken up by the cells.

    • Troubleshooting Action: Prepare a concentrated stock solution of 4-MHA in a suitable solvent like DMSO or ethanol before adding it to the fermentation medium. Ensure the final solvent concentration in the culture is low (typically <1%) to avoid toxicity to the Streptomyces.

  • Feeding Schedule: The timing of precursor addition is critical. Adding it too early might lead to its degradation or consumption in other metabolic pathways. Adding it too late may miss the optimal production phase of the culture.

    • Troubleshooting Action: Implement a fed-batch strategy. Start feeding the 4-MHA solution at the onset of the stationary phase, when the secondary metabolism, including antibiotic production, is typically induced. Monitor the culture's growth curve (OD600) to determine the optimal feeding start time.

  • Precursor Concentration: High concentrations of 4-MHA or the solvent used to dissolve it can be toxic to the cells, inhibiting growth and, consequently, actinomycin production[10].

    • Troubleshooting Action: Perform a dose-response experiment to determine the optimal concentration of 4-MHA. Test a range of final concentrations (e.g., 0.1 mM to 5 mM) and monitor both cell growth and actinomycin production.

Question 2: Should I be concerned about the stability of 4-MHA in my fermentation medium?

Answer: Yes, the stability of the precursor in the culture medium can be a factor. 4-MHA, being an aminophenol derivative, can be susceptible to oxidation, especially in a well-aerated fermentation environment. This can lead to the formation of inactive byproducts.

  • Troubleshooting Action:

    • pH Control: Maintain a stable pH in your fermentation. The optimal pH for actinomycin production by Streptomyces is typically around 7.0[11]. Fluctuations in pH can affect both the stability of 4-MHA and the overall metabolic activity of the cells.

    • Fresh Stock Solutions: Always use freshly prepared stock solutions of 4-MHA for feeding. Avoid prolonged storage of diluted solutions.

Category 2: Cellular Uptake and Transport

Question 3: How can I be sure that the 4-MHA I'm adding is getting inside the Streptomyces cells?

Answer: Cellular uptake can be a significant bottleneck. If the precursor is not efficiently transported across the cell membrane, it cannot be utilized by the biosynthetic machinery.

  • Troubleshooting Action:

    • Analytical Verification: To confirm uptake, you can perform a depletion assay. This involves measuring the concentration of 4-MHA in the culture supernatant over time. A decrease in the extracellular concentration of 4-MHA would suggest that it is being consumed by the cells. This can be quantified using High-Performance Liquid Chromatography (HPLC).

    • Permeabilizing Agents: In some cases, very low concentrations of non-ionic surfactants (e.g., Tween 80) or organic solvents can be used to increase membrane permeability. However, this must be carefully optimized to avoid cell lysis.

Category 3: Metabolic and Enzymatic Limitations

Question 4: Even with optimized feeding, the incorporation of 4-MHA is low. Could there be a metabolic issue?

Answer: Yes, several metabolic factors can limit the incorporation of 4-MHA into actinomycin.

  • Competing Pathways: The exogenously supplied 4-MHA, or its intracellular derivatives, might be shunted into other metabolic pathways, reducing the pool available for actinomycin synthesis[12].

    • Troubleshooting Action: Analyze the culture broth for potential shunt products or degradation products of 4-MHA using techniques like LC-MS.

  • Enzyme Activity and Regulation: The enzymes responsible for activating 4-MHA and incorporating it into the pentapeptide chain (actinomycin synthetases) might be the rate-limiting step[3]. The expression of these enzymes is tightly regulated and often influenced by the composition of the fermentation medium.

    • Troubleshooting Action:

      • Medium Optimization: The composition of the fermentation medium, particularly the carbon and nitrogen sources, can significantly impact the expression of secondary metabolite gene clusters[13][14]. For instance, some carbon sources like glucose can cause catabolite repression, inhibiting antibiotic production[15]. Experiment with different carbon sources (e.g., starch, glycerol) and nitrogen sources (e.g., peptone, yeast extract) to find the optimal conditions for actinomycin production[16][17].

      • Tryptophan Supplementation: Since the endogenous 4-MHA pathway originates from tryptophan, ensuring an adequate supply of this amino acid in the medium can sometimes enhance the overall production machinery[14].

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow cluster_Precursor Precursor Bioavailability cluster_Uptake Cellular Uptake cluster_Metabolism Metabolic & Enzymatic Factors Start Low 4-MHA Incorporation Check_Solubility Is 4-MHA fully dissolved? (Check for precipitates) Start->Check_Solubility Optimize_Feeding Is the feeding strategy optimal? (Timing & Concentration) Check_Solubility->Optimize_Feeding Yes Verify_Uptake Is 4-MHA entering the cells? (Perform depletion assay) Optimize_Feeding->Verify_Uptake Yes Check_Medium Is the fermentation medium optimized? (Carbon/Nitrogen sources) Verify_Uptake->Check_Medium Yes Consider_Regulation Is the biosynthetic machinery active? (Check for catabolite repression) Check_Medium->Consider_Regulation Yes Solution Improved Actinomycin Titer Consider_Regulation->Solution Resolved

Caption: A logical workflow for troubleshooting low 4-MHA incorporation in actinomycin fermentation.

Experimental Protocols

Protocol 1: Preparation of 4-MHA Stock Solution
  • Objective: To prepare a sterile, concentrated stock solution of 4-MHA for feeding experiments.

  • Materials:

    • 4-methyl-3-hydroxyanthranilic acid (CAS 552-14-7)[18]

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

    • Sterile syringe filter (0.22 µm)

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of 4-MHA powder into a sterile tube.

    • Add sterile DMSO to achieve a high concentration stock (e.g., 100 mM).

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Store the stock solution at -20°C, protected from light. Use within one week for best results.

Protocol 2: HPLC Analysis of Actinomycin and 4-MHA
  • Objective: To quantify the concentration of actinomycin in the culture broth and 4-MHA in the supernatant.

  • Sample Preparation:

    • Actinomycin (Whole Broth):

      • Take 1 mL of the culture broth.

      • Add 1 mL of ethyl acetate and vortex vigorously for 2 minutes.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Carefully transfer the upper organic layer to a new tube.

      • Evaporate the solvent to dryness under a stream of nitrogen or in a vacuum concentrator.

      • Reconstitute the residue in a known volume (e.g., 200 µL) of mobile phase or methanol.

      • Filter through a 0.22 µm syringe filter before injection.

    • 4-MHA (Supernatant):

      • Take 1 mL of culture broth and centrifuge at 13,000 rpm for 15 minutes to pellet the mycelium[17].

      • Collect the supernatant and filter it through a 0.22 µm syringe filter.

      • The sample is now ready for injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm)[19][20].

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is commonly used. For example, a linear gradient from 20% to 80% acetonitrile over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 240 nm for 4-MHA and 440 nm for the actinomycin chromophore.

    • Quantification: Use a standard curve prepared with pure standards of 4-MHA and actinomycin D.

Data Summary Table

ParameterRecommended RangeRationalePotential Issue if Deviated
4-MHA Stock Conc. 50-200 mM in DMSOEnsures solubility and minimizes solvent addition to culture.Precipitation of 4-MHA; solvent toxicity.
Final 4-MHA Conc. 0.1 - 5 mMBalances precursor availability with potential toxicity.Insufficient precursor supply; cell growth inhibition.
Feeding Start Time Early to mid-stationary phaseCoincides with the onset of secondary metabolism.Precursor degradation; missed production window.
Fermentation pH 6.8 - 7.2Optimal for Streptomyces growth and enzyme activity.Reduced enzyme activity; 4-MHA instability.
Carbon Source Starch, Glycerol (1-2% w/v)Avoids catabolite repression often seen with glucose.Inhibition of actinomycin biosynthetic genes.
Nitrogen Source Peptone, Yeast Extract, Soybean MealProvides essential amino acids and nutrients.Limiting growth and precursor synthesis.

References

  • Keller, U., Lang, M., & Crnovčić, I. (2010). The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry. Journal of Bacteriology.
  • Jones, G. H. (1985). Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. Journal of Bacteriology.
  • Crnovčić, I., Keller, U., & Semsary, S. (2011). The Actinomycin Biosynthetic Gene Cluster of Streptomyces chrysomallus: a Genetic Hall of Mirrors for Synthesis of a Molecule with Mirror Symmetry. American Society for Microbiology.
  • Waksman, S. A., & Woodruff, H. B. (1941). Streptomyces antibioticus. Wikipedia.
  • Liu, Z., et al. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. MDPI.
  • Proposed biosynthetic pathway for actinomycin L.
  • Liu, Z., et al. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. Semantic Scholar.
  • Al-Mutafin, S., et al. (2021). New from old: discovery of the novel antibiotic actinomycin L in Streptomyces sp. MBT27.
  • Structure of actinomycin and 4-MHA pentapeptide lactone and scheme of their assembly by the actinomycin synthetases.
  • Xiong, Z., et al. (2008). Optimization of medium composition for actinomycin X2 production by Streptomyces spp JAU4234 using response surface methodology. Semantic Scholar.
  • Jones, G. H. (1985). Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. PubMed.
  • Liu, Z., et al. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. PubMed Central.
  • Hamza, A. A., et al. (2013). Optimization of fermentation conditions for actinomycin D production by a newly isolated Streptomyces sp. AH 11.4. E3 Journals.
  • Kim, Y. P., et al. (1994). Identification of actinomycins by high performance liquid chromatography and fast atom bombardment mass spectrometry. PubMed.
  • Singh, V., et al. (2016). Strategies for Fermentation Medium Optimization: An In-Depth Review. Frontiers in Microbiology.
  • Wu, H., et al. (2015). Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T. PubMed Central.
  • Singh, V., et al. (2016). Strategies for Fermentation Medium Optimization: An In-Depth Review. PubMed Central.
  • van der Meij, A., et al. (2017). Discovery of actinomycin L, a new member of the actinomycin family of antibiotics. PubMed.
  • den Hartigh, J., et al. (2009). Validated assay for the simultaneous quantification of total vincristine and actinomycin-D concentrations in human EDTA plasma and of vincristine concentrations in human plasma ultrafiltrate by high-performance liquid chromatography coupled with tandem mass spectrometry. PubMed.
  • Praveen, V., et al. (2008).
  • Kim, Y. P., et al. (1994). Identification of actinomycins by high performance liquid chromatography and fast atom bombardment mass spectrometry. Semantic Scholar.
  • Formation of actinomycin D (IV) from actinomycin halves and formation...
  • Antibiotics Analysis by HPLC. Nacalai Tesque.
  • Actinomycin D structure and possible pathways of 4-MHA formation in...
  • Goldberg, I. H., et al. (1962). Basis of actinomycin action, i. dna binding and inhibition of rna-polymerase synthetic reaction. PNAS.
  • Durham, N. N., & Ferguson, D. V. (1971). Molecular Specificity Associated with Alleviation of Actinomycin D Inhibition of Protein Synthesis. Portland Press.
  • Liu, Z., et al. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. MDPI.
  • Veal, G. J., et al. (2006). A liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of actinomycin-D and vincristine in children with cancer. PubMed.
  • Ladoire, S., et al. (2021). Inhibition of transcription by dactinomycin reveals a new characteristic of immunogenic cell stress. PubMed Central.
  • Pharmacology of Dactinomycin (Actinomycin D); Pharmacokinetics, Mechanism of Action, Uses, Effects. YouTube.
  • Strategic Mechanistic Precision for Transl... - Actinomycin D.
  • Synthesis of N-(4-hydroxy-3-methoxycinnamoyl)anthranilic acid. PrepChem.com.
  • 3-hydroxyanthranil
  • Méndez-Hernández, J. E., et al. (2023).
  • 4-methyl-3-hydroxyanthranilic acid. ChemBK.
  • Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Ferment
  • Durham, N. N., & Ferguson, D. V. (1971). Molecular specificity associated with alleviation of actinomycin D inhibition of protein synthesis. PubMed Central.
  • Actinomycin. Chemistry and mechanism of action. Chemical Reviews.
  • Troubleshooting - Slow, Stuck, or Stalled Yeast Ferment
  • Fermentation problems and how to solve them. Ingenza Ltd.
  • Actinomycin D as a Precision Engine for Transl
  • Hou, J. Q., et al. (2009). Novel molecular mechanism for actinomycin D activity as an oncogenic promoter G-quadruplex binder. PubMed.
  • Méndez-Hernández, J. E., et al. (2023). Strategies for Supplying Precursors to Enhance the Production of Secondary Metabolites in Solid-State Fermentation.
  • Novel Molecular Mechanism for Actinomycin D Activity as an Oncogenic Promoter G-Quadruplex Binder.
  • On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid R

Sources

Technical Support Center: Process Improvement for Continuous Production of 4-MHA Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the continuous production of 4-methoxy-N-hydroxyaniline (4-MHA) precursors. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions encountered during the continuous synthesis of this critical intermediate. Our focus is on the primary and most industrially relevant synthetic route: the selective catalytic hydrogenation of 4-nitroanisole in a continuous flow system.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable steps for resolution.

Issue 1: Low Selectivity - Over-reduction to 4-Methoxyaniline

Question: My continuous hydrogenation of 4-nitroanisole is producing a significant amount of the undesired by-product, 4-methoxyaniline. How can I improve the selectivity towards the desired 4-methoxy-N-hydroxyaniline (4-MHA)?

Answer: Over-reduction to the corresponding aniline is a common challenge in the synthesis of N-arylhydroxylamines.[1][2] The desired hydroxylamine is an intermediate in the reduction of a nitro group to an amine, and precise control is necessary to halt the reaction at this stage. The activation energy for the hydrogenation of the N-arylhydroxylamine to the aniline is often comparable to or lower than that of the initial nitroarene reduction, making it a competitive process.[1]

Causality and Solutions:

  • Excessive Catalyst Activity: Standard hydrogenation catalysts like Platinum on Carbon (Pt/C) can be too active, promoting the full reduction to the aniline.

    • Solution: Introduce a catalyst inhibitor or modifier. Dimethyl sulfoxide (DMSO) is a commonly used inhibitor that can significantly increase the selectivity for the N-arylhydroxylamine, although it may decrease the overall reaction rate.[1][3] Alternatively, additives like 4-(dimethylamino)pyridine (DMAP) have been shown to enhance both activity and selectivity in some systems.[1][3][4][5]

  • High Reaction Temperature: Higher temperatures generally favor over-reduction.

    • Solution: Lower the reaction temperature. The optimal temperature for selective N-arylhydroxylamine formation is often in the range of 25-45°C.[1][3]

  • Long Residence Time: A longer residence time in the reactor increases the probability of the intermediate 4-MHA being further reduced.

    • Solution: Increase the liquid flow rate to decrease the residence time. This can be optimized to find a balance between high conversion of the starting material and minimal over-reduction.[1][3]

  • High Hydrogen Pressure: Elevated hydrogen pressure can also drive the reaction towards the fully reduced product.

    • Solution: Reduce the hydrogen pressure to the minimum required for efficient reaction.

Experimental Protocol for Optimization:

A Design of Experiments (DoE) approach is highly recommended to systematically optimize the reaction parameters. A factorial design could investigate the interplay between temperature, residence time, and inhibitor concentration.

Issue 2: Formation of Azo and Azoxy By-products

Question: I am observing the formation of colored impurities in my product stream, which I suspect are azo and azoxy compounds. What causes this and how can I prevent it?

Answer: The formation of azo and azoxy by-products is a known side reaction pathway in the reduction of nitroarenes.[1][2] These impurities arise from the condensation reaction between the intermediate nitroso species (formed during the initial reduction of the nitro group) and the desired N-arylhydroxylamine.[2]

Causality and Solutions:

  • Sub-optimal Mixing: Poor mixing can lead to localized high concentrations of the nitroso intermediate and the hydroxylamine, promoting their condensation.

    • Solution: Ensure efficient mixing in your flow reactor. For packed-bed reactors, ensure uniform flow distribution. The use of static mixers before the reactor can also be beneficial.

  • Inappropriate Solvent: The choice of solvent can influence the reaction pathway.

    • Solution: Tetrahydrofuran (THF) is often the preferred solvent for the selective synthesis of N-arylhydroxylamines as it has been shown to minimize the formation of azoxy intermediates compared to solvents like acetone or ether.[1]

  • Reaction pH: The pH of the reaction medium can play a role in the stability of the intermediates.

    • Solution: While not always straightforward to control in a continuous organic-phase reaction, the addition of small amounts of a base or ensuring the absence of acidic impurities in the starting materials can sometimes mitigate these side reactions.

Issue 3: Reactor Clogging or Blockage

Question: My continuous flow reactor, particularly a packed-bed microreactor, is experiencing frequent clogging. What are the likely causes and how can I resolve this?

Answer: Reactor clogging is a significant operational issue in continuous flow chemistry, especially when dealing with heterogeneous catalysis or reactions that may produce solid by-products.

Causality and Solutions:

  • Catalyst Bed Compaction or Fines Migration: The solid catalyst in a packed-bed reactor can compact over time, or fine particles can break off and block the flow path.

    • Solution: Ensure the catalyst is packed uniformly and not too tightly. Using a catalyst with a larger and more uniform particle size can help. Installing an inline filter after the reactor can catch fines before they block downstream tubing or equipment.

  • Precipitation of Starting Materials or Products: If the concentration of a reactant or product exceeds its solubility in the reaction solvent under the operating conditions, it can precipitate and cause a blockage.[6]

    • Solution:

      • Lower the concentration of the starting material.

      • Choose a solvent in which all components are highly soluble.

      • Increase the temperature to improve solubility, but be mindful of the impact on selectivity (see Issue 1).

  • Formation of Insoluble By-products: As discussed in Issue 2, some side reactions can produce insoluble oligomeric or polymeric materials.

    • Solution: Address the root cause of by-product formation through optimization of reaction conditions.

Issue 4: Runaway Reaction or Poor Temperature Control

Question: I am observing significant temperature fluctuations or "hot spots" in my reactor, raising concerns about a potential runaway reaction. What are the immediate steps and long-term solutions?

Answer: Hydrogenation reactions are highly exothermic, and poor heat transfer can lead to localized temperature increases, which can accelerate the reaction rate uncontrollably, leading to a dangerous runaway condition.[7][8] Continuous flow reactors generally offer superior heat transfer compared to batch reactors due to their high surface-area-to-volume ratio, but issues can still arise.

Causality and Solutions:

  • Inadequate Heat Exchange: The reactor's cooling system may not be sufficient to dissipate the heat generated by the reaction, especially at high concentrations or flow rates.

    • Immediate Action: Immediately stop the reactant and hydrogen flow and increase the coolant flow to the reactor jacket.

    • Long-Term Solution:

      • Reduce the concentration of the 4-nitroanisole feed.

      • Lower the reaction temperature setpoint.

      • Decrease the flow rate to reduce the rate of heat generation.

      • Improve the heat transfer by using a reactor with a higher heat exchange capacity or by ensuring good thermal contact between the reactor and the cooling medium.

  • Instrument Failure: A faulty thermocouple or temperature controller can lead to a loss of temperature control.[9]

    • Solution: Regularly calibrate and maintain all temperature monitoring and control instrumentation. Implement redundant temperature sensors for critical processes.

  • Loss of Coolant Flow: An interruption in the coolant supply will quickly lead to a temperature spike.

    • Solution: Install interlocks that automatically shut down the reactant and hydrogen feeds if the coolant flow rate or temperature deviates from the setpoint.

Safety Workflow for Exothermic Reactions:

G cluster_0 Process Monitoring cluster_1 Control Logic cluster_2 Normal Operation T_monitor Monitor Reactor Temperature (T_process) T_check T_process > T_limit? T_monitor->T_check P_monitor Monitor Reactor Pressure (P_process) P_check P_process > P_limit? P_monitor->P_check T_check->P_check No Emergency_Stop Emergency Shutdown: - Stop Reactant & H2 Pumps - Maximize Coolant Flow - Vent Reactor (if applicable) T_check->Emergency_Stop Yes P_check->Emergency_Stop Yes Continue Continue Process P_check->Continue No

Caption: Safety interlock logic for exothermic continuous hydrogenation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the continuous production of 4-MHA?

The most common and economically viable precursor for 4-MHA is 4-nitroanisole. The synthesis involves the selective reduction of the nitro group to a hydroxylamine functionality.

Q2: What type of continuous reactor is best suited for this process?

A packed-bed reactor (PBR) is often used for this three-phase (gas-liquid-solid) hydrogenation. The solid catalyst (e.g., Pt/C) is packed into a column, and the liquid reactant (4-nitroanisole solution) and gas (hydrogen) are passed through it. This setup allows for good catalyst retention and efficient contacting of the three phases.

Q3: How can I monitor the reaction in real-time to ensure product quality?

Process Analytical Technology (PAT) is crucial for real-time monitoring and control of continuous processes.[10][11][12] For the synthesis of 4-MHA, the following PAT tools are highly effective:

  • In-line or On-line High-Performance Liquid Chromatography (HPLC): This is one of the most powerful techniques for this application. An automated sampling system can periodically draw a sample from the reactor outlet, dilute it, and inject it into an HPLC system. This allows for the direct quantification of the starting material (4-nitroanisole), the desired product (4-MHA), and key by-products (4-methoxyaniline, azo/azoxy compounds).

  • UV/Vis Spectroscopy: A flow cell equipped with a UV/Vis spectrometer can be placed in-line after the reactor. While it may not provide the same level of detail as HPLC, it can be used to monitor the disappearance of the highly conjugated 4-nitroanisole and the appearance of the product. Chemometric models can be built to correlate the spectral data with the concentrations of the different species.

  • Raman or FTIR Spectroscopy: These techniques can also be implemented in-line to monitor the reaction progress by tracking the characteristic vibrational bands of the functional groups involved (e.g., the nitro group).

PAT Implementation Workflow:

cluster_0 Continuous Reactor cluster_1 Real-Time Analysis (PAT) cluster_2 Process Control Reactor Packed-Bed Reactor (4-Nitroanisole + H2 -> 4-MHA) PAT In-line/On-line Sensor (e.g., HPLC, UV/Vis) Reactor->PAT Product Stream Control Control System (Adjusts Flow Rate, Temp, etc.) PAT->Control Real-time Data (Concentration, Purity) Control->Reactor Feedback Control Signal

Caption: Integration of PAT for feedback control in continuous 4-MHA synthesis.

Q4: What are the key process parameters to control for a robust and reproducible synthesis?

Based on Quality by Design (QbD) principles, the following are often identified as Critical Process Parameters (CPPs) for this reaction:

Critical Process Parameter (CPP)Impact on Critical Quality Attributes (CQAs)Typical Range
Reaction Temperature Affects reaction rate and selectivity (over-reduction).25 - 60 °C
Hydrogen Pressure Influences reaction rate and can impact selectivity.1 - 10 bar
Reactant Flow Rate (Residence Time) Determines conversion and selectivity.0.1 - 2.0 mL/min (depending on reactor volume)
Reactant Concentration Impacts reaction rate, heat generation, and solubility.0.1 - 0.5 M
Inhibitor/Promoter Concentration Directly controls catalyst activity and selectivity.0.01 - 0.1 M (for DMAP) or % v/v for DMSO

Q5: What are the safety considerations for scaling up the continuous production of 4-MHA?

Scaling up any chemical process requires a thorough safety assessment. For the continuous hydrogenation of 4-nitroanisole, key considerations include:

  • Hydrogen Safety: Hydrogen is highly flammable. The system must be designed to prevent leaks, and adequate ventilation and hydrogen detectors are essential.

  • Exothermic Reaction Management: As discussed in Troubleshooting Issue 4, the potential for a thermal runaway must be carefully managed. The scale-up design must ensure that the heat removal capacity of the reactor scales appropriately with the increased heat generation.

  • Hazardous Materials Handling: 4-nitroanisole and its derivatives have associated toxicities. Appropriate personal protective equipment (PPE) and containment strategies are required.

  • Process Control and Automation: A robust process control system with automated safety interlocks is critical for safe and reliable operation at scale.[13]

References

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Molecules. [Link]

  • Solutions to common failures of reactors. JCT Machinery. [Link]

  • Hydrogenation Reactor Run Away Conditions. Slideshare. [Link]

  • Hydrogenation reactor catastrophic failure. Energy Institute. [Link]

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. MDPI. [Link]

  • Selective nitroarene reduction in the flow setup a Plot of TOF versus... - ResearchGate. [Link]

  • Process Control and Monitoring for Continuous Production of Biopharmaceuticals. BioProcess International. [Link]

  • Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. RSC Publishing. [Link]

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. Semantic Scholar. [Link]

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. ResearchGate. [Link]

  • Failure Scenarios For Reactors. Scribd. [Link]

  • HOLISTIC CONTROL STRATEGIES FOR CONTINUOUS MANUFACTURING. ICH. [Link]

  • Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI. [Link]

  • The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. Semantic Scholar. [Link]

  • PAT Sensors for Real-Time Reaction Monitoring in Pharma. IntuitionLabs. [Link]

  • Continuous Hydrogenation: Triphasic System Optimization at Kilo Lab Scale Using a Slurry Solution. Frontiers. [Link]

  • Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. ACS Publications. [Link]

  • Synthesis of N-arylhydroxylamines by Pd-catalyzed coupling. ResearchGate. [Link]

  • Developing Process Control Strategies for Continuous Bioprocesses. BioProcess International. [Link]

  • Current PAT Landscape in the Downstream Processing of Biopharmaceuticals. PMC. [Link]

  • The selective reduction of nitroarenes to N-arylhydroxylamines using Zn in a CO2/H2O system. RSC Publishing. [Link]

  • Metal-free para-selective C-H amination and azidation of N-arylhydroxylamines. ResearchGate. [Link]

  • Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. NIH. [Link]

  • Continuous Flow-Mode Synthesis of Aromatic Amines in a 3D-Printed Fixed Bed Reactor Loaded with Amino Sugar-Stabilized Re Apparent Nanoparticles. MDPI. [Link]

  • Continuous-Flow Hydrogenation of Nitroaromatics in Microreactor with Mesoporous Pd@SBA-15. MDPI. [Link]

  • 3 key approaches to control strategy in pharma manufacturing. NNE. [Link]

  • Desulfurdioxidative N-N Coupling of N-Arylhydroxylamines and N-Sulfinylanilines: Reaction Development and Mechanism. ChemRxiv. [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. NIH. [Link]

  • Hydrogenation troubleshooting. Reddit. [Link]

  • Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene. RSC Publishing. [Link]

  • Process analytical technology (PAT) as a versatile tool for real-time monitoring and kinetic evaluation of photocatalytic reactions. RSC Publishing. [Link]

  • CONTINUOUS MANUFACTURING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q13. ICH. [Link]

  • Process Analytical Technology (PAT) Implementation for Real-Time Monitoring and Control in Continuous Drug Manufacturing. IJRPR. [Link]

  • A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. ResearchGate. [Link]

  • Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. ResearchGate. [Link]

  • Analytical Methods for the Quantification of Pharmaceuticals. ResearchGate. [Link]

  • Structurally Diverse Nitrogen-Rich Scaffolds via Continuous Photo-Click Reactions. PMC. [Link]

  • Kinetic study of catalytic hydrogenation of O-nitroanisole to O-anisidine in a microchannel reactor. Stevens Institute of Technology. [Link]

  • Scale-up and Optimization of a Continuous Flow Synthesis of an α-Thio-β-chloroacrylamide. University College Cork. [Link]

  • Precursor recommendation for inorganic synthesis by machine learning materials similarity from scientific literature. PMC. [Link]

  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. MDPI. [Link]

Sources

Validation & Comparative

A Comparative Guide to Confirming the Purity of Synthetic 4-Methyl-3-hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity for a Bioactive Precursor

4-Methyl-3-hydroxyanthranilic acid is not just another synthetic intermediate; it is a key biosynthetic precursor to potent antitumor antibiotics like actinomycin.[1] In the realm of drug development and biomedical research, the purity of such a starting material is paramount. The presence of even minute quantities of impurities—be they unreacted starting materials, regioisomers, or synthesis by-products—can have profound downstream consequences. These can range from altered reaction kinetics and reduced yields in subsequent synthetic steps to the introduction of potentially toxic components in a final active pharmaceutical ingredient (API).[2][3]

This guide provides an in-depth comparison of orthogonal analytical techniques for robustly confirming the purity of synthetic 4-Methyl-3-hydroxyanthranilic acid (MHA). We will move beyond mere procedural descriptions to explore the underlying scientific rationale for each method, empowering researchers to not only execute protocols but also to critically interpret the resulting data. Our approach is built on a foundation of self-validating systems, where multiple, distinct analytical perspectives converge to build an unassailable purity profile.

Melting Point Analysis: The Fundamental First Pass

Before deploying more sophisticated instrumentation, a classical melting point determination serves as an invaluable, rapid, and inexpensive preliminary assessment of purity.[4]

Causality and Rationale

The principle of melting point depression is a fundamental colligative property.[5][6] A pure, crystalline solid melts at a sharp, defined temperature. Impurities disrupt the crystal lattice, weakening the intermolecular forces and thereby lowering the energy required to transition from a solid to a liquid state.[5] Consequently, an impure sample will exhibit both a depressed melting point and a broader melting range (e.g., 145-148°C) compared to the sharp range of a pure sample (e.g., 149.5-150°C).

Limitations

While excellent as a screening tool, melting point analysis is not quantitative and may fail to detect impurities that form a eutectic mixture or are present in very small amounts. It should never be used as a standalone method for final purity confirmation.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Industry Workhorse

For quantitative purity analysis and the detection of non-volatile organic impurities, RP-HPLC is the gold standard in the pharmaceutical industry.[7] Its high sensitivity and resolving power make it ideal for separating the target analyte from structurally similar impurities.

Expertise in Method Design: A Self-Validating Approach

An effective HPLC method must be designed to separate the main compound from all potential and actual impurities. The causality behind our parameter selection is as follows:

  • Column Chemistry: A C18 (octadecylsilane) column is selected for its hydrophobic stationary phase, which provides excellent retention and selectivity for moderately polar aromatic compounds like MHA.

  • Mobile Phase: A gradient elution is employed, starting with a high percentage of aqueous buffer and gradually increasing the organic solvent (acetonitrile or methanol). This ensures that highly polar impurities elute early, while more non-polar, "greasy" by-products are effectively washed from the column, providing a comprehensive impurity profile in a single run.

  • pH Control: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is critical. It maintains a consistent low pH, suppressing the ionization of MHA's carboxylic acid group. This prevents peak tailing and ensures sharp, symmetrical peaks, which are essential for accurate integration and quantification.

  • Detection: A Photodiode Array (PDA) detector is superior to a simple UV detector. It not only quantifies the analyte at its absorption maximum (λ-max) but also captures the UV-Vis spectrum across the entire peak. This allows for "peak purity" analysis, a self-validating check to see if a single chromatographic peak consists of more than one co-eluting compound. For anthranilic acid derivatives, detection is typically effective in the 210-350 nm range.[8]

Workflow for HPLC Purity Determination

Caption: Workflow for RP-HPLC Purity Analysis of MHA.

Experimental Protocol: HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Deionized Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile (HPLC Grade).

  • Standard/Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthetic MHA sample.

    • Dissolve in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • PDA Detection: 254 nm for quantification, with spectral scanning from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

  • Data Analysis:

    • Integrate all peaks with an area greater than 0.05% of the total area.

    • Calculate the purity of MHA using the area percent formula.

    • Verify the spectral homogeneity of the main peak using the PDA detector's peak purity algorithm.

Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Structural & Quantitative Tool

While HPLC is excellent for separation, Quantitative ¹H NMR (qNMR) offers an orthogonal, powerful method for purity assessment that is often considered a primary analytical method.[9] It provides structural confirmation and can quantify the analyte against a certified internal standard without needing reference standards for the impurities themselves.

Causality and Rationale

The fundamental principle of qNMR is that the integrated area of a specific NMR signal is directly proportional to the number of protons giving rise to that signal. By adding a known mass of a high-purity internal standard with a known structure, one can use the ratio of integrals to determine the absolute quantity of the analyte in the sample.[9]

This technique is exceptionally powerful for identifying and quantifying isomeric impurities, which may have identical UV spectra and similar retention times, making them difficult to resolve or even detect by HPLC.

Workflow for qNMR Purity Determination

Sources

A Comparative Guide for Researchers: 4-Methyl-3-hydroxyanthranilic Acid vs. 3-hydroxyanthranilic Acid as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed comparison of 3-hydroxyanthranilic acid (3-HAA) and its synthetic analog, 4-Methyl-3-hydroxyanthranilic acid (4-M-3-HAA), as substrates for enzymes, with a primary focus on 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO). While 3-HAA is a well-established endogenous substrate within the kynurenine pathway, evidence suggests that the addition of a methyl group at the 4-position significantly alters its interaction with 3-HAO, likely transitioning it from a substrate to an inhibitor. This guide will delve into the biochemical context of these molecules, present the available data, and provide a robust experimental protocol for their direct comparison in a laboratory setting.

Introduction

3-Hydroxyanthranilic acid (3-HAA) is a crucial intermediate in the kynurenine pathway, the primary route for tryptophan catabolism in mammals.[1][2] This pathway is not merely a degradative route but produces a host of bioactive molecules that are implicated in neurobiology, immunology, and cellular energy metabolism.[1][2] 3-HAA itself exhibits antioxidant properties and can modulate immune responses.[1][3] Its enzymatic conversion is a critical regulatory node in the pathway.

The principal enzyme responsible for the metabolism of 3-HAA is 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO, EC 1.13.11.6).[4][5] This non-heme iron-dependent enzyme catalyzes the oxidative cleavage of the aromatic ring of 3-HAA to produce 2-amino-3-carboxymuconate semialdehyde (ACMS).[4][5][6] ACMS is an unstable intermediate that can spontaneously cyclize to form quinolinic acid, a precursor for NAD+ synthesis and a known NMDA receptor agonist, or be further metabolized to picolinic acid.[1][4][7]

4-Methyl-3-hydroxyanthranilic acid (4-M-3-HAA) is a structural analog of 3-HAA. In nature, it is known as an intermediate in the biosynthesis of actinomycin antibiotics in Streptomyces species, where it is synthesized from 3-HAA by the enzyme 3-hydroxyanthranilate 4-C-methyltransferase.[8][9] Given its structural similarity to 3-HAA, 4-M-3-HAA presents an interesting case for its potential interaction with mammalian enzymes that process 3-HAA, most notably 3-HAO. This guide will explore the functional consequences of the C4-methylation on its role as an enzyme substrate.

Enzymatic Processing: A Comparative Analysis

The key determinant of whether these molecules can serve as effective enzyme substrates lies in their ability to bind to the active site of an enzyme in a conformation conducive to catalysis. The primary enzyme of interest for this comparison is 3-HAO.

3-Hydroxyanthranilic Acid (3-HAA) as the Native Substrate

3-HAA is the natural and efficient substrate for 3-HAO. The enzyme binds 3-HAA and molecular oxygen, facilitating the cleavage of the aromatic ring between carbons 3 and 4.[1][7] The reaction is critical for the downstream production of quinolinic acid and, subsequently, NAD+.[7] The kinetic parameters for this reaction have been characterized, though they can vary depending on the source of the enzyme and assay conditions. For instance, rat forebrain 3-HAO exhibits a Km of approximately 3.6 µM for 3-HAA.

4-Methyl-3-hydroxyanthranilic Acid (4-M-3-HAA): A Tale of Steric Hindrance

Direct experimental data on the kinetic parameters of 4-M-3-HAA as a substrate for 3-HAO is scarce in the published literature. However, we can infer its likely behavior based on studies of other 4-substituted 3-HAA analogs.

Research has shown that substitutions at the 4-position of the anthranilate ring can lead to potent inhibition of 3-HAO. For example, 4-chloro-3-hydroxyanthranilic acid has been demonstrated to be a mechanism-based inactivator of 3-HAO.[6] Similarly, 4-halo-substituted 3-hydroxyanthranilic acids (F, Cl, Br) act as potent competitive inhibitors of the enzyme.[10]

The crystal structure of human 3-HAO reveals a precisely shaped active site. The addition of a bulky methyl group at the 4-position, adjacent to the site of oxygen attack (C3-C4), would likely introduce significant steric hindrance. This could prevent the optimal positioning of the substrate within the active site, thereby impeding the catalytic steps necessary for ring cleavage. It is therefore highly probable that 4-M-3-HAA is a poor substrate for 3-HAO and may act as a competitive inhibitor, binding to the active site but failing to be turned over efficiently.

Experimental Data Summary

The following table summarizes the known and inferred properties of 3-HAA and 4-M-3-HAA in the context of their interaction with 3-HAO.

Parameter3-Hydroxyanthranilic Acid (3-HAA)4-Methyl-3-hydroxyanthranilic Acid (4-M-3-HAA)
Role with 3-HAO Native SubstrateLikely a Poor Substrate / Competitive Inhibitor (Inferred)
Known Biological Source Tryptophan metabolism (Kynurenine Pathway) in various organisms.[1]Intermediate in actinomycin biosynthesis in Streptomyces.
Product of 3-HAO Reaction 2-amino-3-carboxymuconate semialdehyde (ACMS).[4]Not reported; likely no significant product formation.
Supporting Evidence Extensive literature on its role in the kynurenine pathway and as a 3-HAO substrate.[1][4][7]Studies on 4-halo-substituted analogs show potent inhibition of 3-HAO, suggesting steric hindrance at the C4 position is detrimental to catalysis.[6]

Visualizing the Metabolic Context

The following diagram illustrates the position of 3-HAA in the kynurenine pathway and the enzymatic step catalyzed by 3-HAO, where 4-M-3-HAA is proposed to act as an inhibitor.

Kynurenine_Pathway cluster_enzymes Enzymatic Steps Tryptophan Tryptophan IDO_TDO IDO/TDO Tryptophan->IDO_TDO Kynurenine Kynurenine KMO KMO Kynurenine->KMO Three_HK 3-Hydroxykynurenine KYNU Kynureninase Three_HK->KYNU Three_HAA 3-Hydroxyanthranilic acid (3-HAA) Three_HAO 3-HAO Three_HAA->Three_HAO ACMS 2-Amino-3-carboxymuconate semialdehyde (ACMS) Quinolinic_Acid Quinolinic Acid ACMS->Quinolinic_Acid spontaneous NAD NAD+ Quinolinic_Acid->NAD multi-step Four_M_3_HAA 4-Methyl-3-hydroxy- anthranilic acid (4-M-3-HAA) Four_M_3_HAA->Three_HAO Inhibition (Predicted) IDO_TDO->Kynurenine KMO->Three_HK KYNU->Three_HAA Three_HAO->ACMS

Caption: The Kynurenine Pathway highlighting the role of 3-HAA and the predicted inhibitory action of 4-M-3-HAA on 3-HAO.

Protocols for Comparative Enzymatic Assays

To empirically determine and compare the substrate efficiency of 3-HAA and 4-M-3-HAA, a direct enzymatic assay using purified 3-HAO is recommended. The following protocol is based on a well-established spectrophotometric method.

Principle

The activity of 3-HAO is monitored by measuring the rate of formation of its product, 2-amino-3-carboxymuconate semialdehyde (ACMS), which has a strong absorbance at 360 nm (ε = 47,500 M⁻¹cm⁻¹).[7] By comparing the reaction rates at various concentrations of 3-HAA and 4-M-3-HAA, their relative performance as substrates can be determined.

Materials
  • Purified 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO)

  • 3-hydroxyanthranilic acid (3-HAA)

  • 4-Methyl-3-hydroxyanthranilic acid (4-M-3-HAA)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • UV/Vis Spectrophotometer capable of reading at 360 nm

  • Quartz cuvettes (1 cm path length)

Procedure
  • Preparation of Reagents:

    • Prepare a stock solution of 3-HAA (e.g., 10 mM) in the assay buffer.

    • Prepare a stock solution of 4-M-3-HAA (e.g., 10 mM) in the assay buffer.

    • Dilute the purified 3-HAO enzyme in assay buffer to a suitable working concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 60 seconds with the native substrate.

  • Assay Setup:

    • Set the spectrophotometer to 360 nm and maintain the temperature at 25°C or 37°C.

    • Prepare a reaction mixture in a quartz cuvette containing:

      • Potassium phosphate buffer (to a final volume of 1 mL)

      • A specific concentration of the substrate (3-HAA or 4-M-3-HAA). It is recommended to test a range of concentrations (e.g., 0.5 µM to 50 µM) to determine kinetic parameters.

    • Blank the spectrophotometer with the reaction mixture without the enzyme.

  • Initiation of Reaction and Data Collection:

    • Initiate the reaction by adding a small volume of the diluted 3-HAO enzyme to the cuvette.

    • Immediately start recording the absorbance at 360 nm for a period of 1-5 minutes, taking readings every few seconds.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law:

      • v₀ (M/s) = (ΔA₃₆₀/Δt) / ε

      • Where ΔA₃₆₀/Δt is the initial rate of change in absorbance, and ε is the molar extinction coefficient of ACMS (47,500 M⁻¹cm⁻¹).

    • Plot the initial velocities against the substrate concentrations to generate a Michaelis-Menten curve.

    • Determine the kinetic parameters (Km and Vmax) for each compound by fitting the data to the Michaelis-Menten equation.

Controls
  • Negative Control: A reaction mixture without the enzyme to ensure there is no non-enzymatic degradation of the substrate that absorbs at 360 nm.

  • Positive Control: A reaction with a known concentration of 3-HAA to confirm the activity of the enzyme.

Discussion and Field-Proven Insights

The comparison between 3-HAA and its 4-methylated analog is a classic example of how minor structural modifications can have profound effects on enzyme-substrate interactions. The rationale for choosing a spectrophotometric assay is its simplicity, continuous nature, and high sensitivity, allowing for real-time monitoring of product formation.

Based on the available literature on 4-halo-substituted inhibitors, it is anticipated that the experimental protocol will reveal a significantly higher Km and a much lower Vmax for 4-M-3-HAA compared to 3-HAA. It is even possible that no discernible product formation will be observed for 4-M-3-HAA, confirming its role as a competitive inhibitor rather than a substrate.

For researchers in drug development, understanding the substrate specificity of enzymes like 3-HAO is paramount. The active site of 3-HAO is a potential target for modulating the levels of quinolinic acid, which has been implicated in neurodegenerative diseases. The likely inhibitory nature of 4-M-3-HAA suggests that the 4-position of the anthranilate ring is a critical location for designing specific and potent inhibitors of 3-HAO.

Conclusion

References

  • Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. PubMed Central. [Link]

  • Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens. PNAS. [Link]

  • The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1. PubMed. [Link]

  • 3-Hydroxykynurenine – Knowledge and References. Taylor & Francis. [Link]

  • The mechanism of inactivation of 3-hydroxyanthranilate-3,4-dioxygenase by 4-chloro-3-hydroxyanthranilate. PubMed. [Link]

  • Dynamic changes in metabolites of the kynurenine pathway in Alzheimer's disease, Parkinson's disease, and Huntington's disease: A systematic Review and meta-analysis. Frontiers. [Link]

  • HAAO - Wikipedia. Wikipedia. [Link]

  • Crystal structures of human 3-hydroxyanthranilate 3,4-dioxygenase with native and non-native metals bound in the active site. PubMed Central. [Link]

  • HAAO - 3-hydroxyanthranilate 3,4-dioxygenase. WikiGenes. [Link]

  • Crystal structures of human 3-hydroxyanthranilate 3,4-dioxygenase with native and non-native metals bound in the active site. PubMed. [Link]

  • HAAO - 3-hydroxyanthranilate 3,4-dioxygenase - Homo sapiens (Human). UniProtKB. [Link]

  • HAAO Enzyme, 3-Hydroxyanthranilate 3,4-Dioxygenase. Syd Labs. [Link]

  • Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens. PubMed. [Link]

  • 4-halo-3-hydroxyanthranilic acids: potent competitive inhibitors of 3-hydroxy-anthranilic acid oxygenase in vitro. PubMed. [Link]

  • Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens. PubMed Central. [Link]

  • 23498 - Gene Result HAAO 3-hydroxyanthranilate 3,4-dioxygenase [ (human)]. NCBI. [Link]

  • 4-Methyl-3-hydroxyanthranilic acid-activating enzyme from actinomycin-producing Streptomyces chrysomallus. ACS Publications. [Link]

  • 3-hydroxyanthranilate 4-C-methyltransferase. Grokipedia. [Link]

  • 4-methyl-3-hydroxyanthranilic acid. ChemBK. [Link]

  • On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. PubMed Central. [Link]

  • 3-hydroxyanthranilic acid – a new metabolite for healthy lifespan extension. bioRxiv. [Link]

  • A four-enzyme pathway for 3,5-dihydroxy-4-methylanthranilic acid formation and incorporation into the antitumor antibiotic sibiromycin. PubMed. [Link]

  • (PDF) 3-hydroxyanthranilic acid - a new metabolite for healthy lifespan extension. ResearchGate. [Link]

  • Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens. PNAS. [Link]

  • 3-Hydroxyanthranilic acid – Knowledge and References. Taylor & Francis. [Link]

  • O-aminophenol-type tryptophan metabolites: 3-hydroxykynurenine, 3-hydroxyanthranilic acid, and theirrole in living organisms. ResearchGate. [Link]

  • 3-hydroxyanthranilate 4-C-methyltransferase - Wikipedia. Wikipedia. [Link]

Sources

A Comparative Guide to 4-Methyl-3-hydroxyanthranilic Acid (4-MHA) Biosynthesis: From Native Streptomycetes to Engineered Platforms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-MHA

4-Methyl-3-hydroxyanthranilic acid (4-MHA) is a non-proteinogenic amino acid of significant biochemical interest. It serves as the crucial chromophoric precursor for the biosynthesis of actinomycins, a class of potent chromopeptide lactone antibiotics with well-established anticancer properties.[1][2] The production of actinomycin, and therefore 4-MHA, is a hallmark of various soil-dwelling bacteria belonging to the genus Streptomyces.[1] Understanding and comparing the biosynthetic routes to 4-MHA across different strains is paramount for researchers aiming to improve antibiotic yields through metabolic engineering or to create novel bioactive compounds.

This guide provides an in-depth comparative analysis of the known native biosynthetic pathways of 4-MHA in different Streptomyces strains. Furthermore, leveraging established principles of synthetic biology, we will present a logical framework and hypothetical pathway designs for engineering robust production of 4-MHA in industrially relevant microbial chassis such as Escherichia coli and Pseudomonas putida.

Part 1: Native Biosynthetic Pathways of 4-MHA in Streptomyces

The biosynthesis of 4-MHA is a specialized branch of the L-tryptophan catabolism pathway, specifically repurposed for secondary metabolism.[1][3] The core pathway involves the conversion of L-tryptophan to 3-hydroxyanthranilic acid (3-HA) via the kynurenine pathway, followed by a key C-methylation step. The primary point of divergence and comparison between different actinomycin-producing strains, such as Streptomyces chrysomallus and Streptomyces antibioticus, lies in the precise timing of this methylation.[4][5]

The initial steps are conserved and involve three key enzymes often found within the actinomycin biosynthetic gene cluster (BGC):

  • Tryptophan-2,3-dioxygenase (TDO): Oxidatively cleaves the indole ring of L-tryptophan to yield N-formylkynurenine.[6]

  • Kynurenine formamidase (KFA): Hydrolyzes N-formylkynurenine to produce L-kynurenine.[1]

  • Kynurenine-3-monooxygenase (KMO): Hydroxylates L-kynurenine to form 3-hydroxykynurenine (3-HK).[7]

From the intermediate 3-hydroxykynurenine, the pathways diverge.

Pathway A: "Early Methylation" in Streptomyces chrysomallus

In S. chrysomallus, the methylation event occurs prior to the final cleavage of the kynurenine side chain.[5]

  • 3-hydroxykynurenine C-methyltransferase: An S-adenosyl-L-methionine (SAM)-dependent enzyme methylates 3-hydroxykynurenine (3-HK) to form 4-methyl-3-hydroxykynurenine (4-MHK).[5]

  • Hydroxykynureninase: This enzyme then cleaves the alanine side chain from 4-MHK to yield the final product, 4-MHA.[4]

Pathway B: "Late Methylation" in Streptomyces antibioticus

Conversely, S. antibioticus employs a "methylate-last" strategy.[5][8]

  • Hydroxykynureninase: The enzyme first acts on the unmethylated 3-hydroxykynurenine (3-HK) to produce 3-hydroxyanthranilic acid (3-HA).[4]

  • 3-hydroxyanthranilate 4-C-methyltransferase: A specific SAM-dependent methyltransferase (EC 2.1.1.97) then adds a methyl group to the 4-position of 3-HA to form 4-MHA.[8][9][10]

Native_4MHA_Pathways cluster_common Common Upstream Pathway cluster_A Pathway A (S. chrysomallus) cluster_B Pathway B (S. antibioticus) Trp L-Tryptophan NFK N-Formylkynurenine Trp->NFK TDO Kyn L-Kynurenine NFK->Kyn KFA HK 3-Hydroxykynurenine Kyn->HK KMO MHK 4-Methyl-3-hydroxykynurenine HK->MHK Methyltransferase HA 3-Hydroxyanthranilic acid HK->HA Hydroxykynureninase MHA_A 4-MHA MHK->MHA_A Hydroxykynureninase MHA_B 4-MHA HA->MHA_B Methyltransferase

Figure 1: Divergent native biosynthetic pathways for 4-MHA production in different Streptomyces species.

Comparative Analysis of Native Pathways

The choice between an early or late methylation strategy is a fascinating example of evolutionary divergence in secondary metabolism. While both pathways yield the same final product, the substrate specificity of the respective methyltransferases and hydroxykynureninases is the key determinant. From a metabolic engineering perspective, neither pathway has a clear stoichiometric advantage. However, the substrate specificity and kinetic properties of the enzymes could influence the overall flux and potential accumulation of pathway intermediates.

FeaturePathway A (S. chrysomallus)Pathway B (S. antibioticus)Rationale & Implications
Methylation Substrate 3-Hydroxykynurenine (3-HK)3-Hydroxyanthranilic acid (3-HA)The methyltransferase in S. chrysomallus must recognize the full kynurenine structure, while the S. antibioticus enzyme acts on the smaller anthranilate ring. This has implications for heterologous expression, as host-native enzymes may have competing activity on these intermediates.
Kynureninase Substrate 4-Methyl-3-hydroxykynurenine3-HydroxykynurenineThe kynureninase in S. chrysomallus must tolerate a C4-methylated substrate, a potentially rare trait. The S. antibioticus pathway can utilize a more conventional kynureninase.
Key Enzymes C-methyltransferase (acts on 3-HK), Hydroxykynureninase (acts on 4-MHK)Hydroxykynureninase (acts on 3-HK), 4-C-methyltransferase (acts on 3-HA)When selecting genes for heterologous expression, it is critical to source a compatible pair of enzymes. Mixing a methyltransferase from Pathway B with a kynureninase from Pathway A would likely result in a non-functional pathway.
Potential Bottlenecks Inefficient methylation of 3-HK could lead to it being shunted into the host's primary metabolism.Accumulation of 3-HA, which can be cytotoxic or diverted into other metabolic routes (e.g., NAD+ synthesis in some organisms).[5]Understanding the metabolic context of the production host is crucial for predicting and mitigating potential bottlenecks.

Note: Quantitative data on 4-MHA titers and yields from wild-type Streptomyces strains is scarce in the literature, as most studies focus on the final actinomycin product.

Part 2: Engineering 4-MHA Production in Heterologous Hosts

The slow growth and complex genetic manipulation of Streptomyces make common microbial chassis like E. coli and P. putida attractive targets for heterologous production.[11] Both organisms have well-developed genetic tools and can be engineered to overproduce L-tryptophan, the primary precursor.[12][13]

A Hypothetical Engineered Pathway in E. coli

E. coli is a workhorse for metabolic engineering and has been extensively engineered for high-level production of tryptophan and other aromatic compounds.[14][15] A logical strategy to produce 4-MHA would involve two main modules: an Upstream Module to enhance precursor supply and a Heterologous Module containing the core 4-MHA pathway.

Module 1: Precursor Supply Enhancement (Endogenous E. coli Pathway)

  • Overexpress feedback-resistant versions of AroG (DAHP synthase) and TrpE (anthranilate synthase) to increase carbon flux into the aromatic amino acid pathway and specifically towards tryptophan.[16]

  • Knock out tnaA to prevent the degradation of tryptophan to indole.[16]

  • Optimize the central carbon metabolism to increase the availability of precursors phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P).[12]

Module 2: Heterologous 4-MHA Pathway (Genes from Streptomyces)

  • Introduce the core enzymatic cascade from either S. chrysomallus (Pathway A) or S. antibioticus (Pathway B). The choice depends on enzyme expression and activity in the E. coli cytosol. The "late methylation" Pathway B may be advantageous as it allows the host's native tryptophan catabolism to potentially assist in producing the 3-HA intermediate, though this would require careful balancing.

  • Ensure SAM availability: The methylation step requires S-adenosyl-L-methionine (SAM). Overexpression of SAM synthetase (metK) may be necessary to support high flux.

  • Codon optimization: Streptomyces genes have a high GC content compared to E. coli. Codon-optimizing the heterologous genes for expression in E. coli is a critical step to prevent translational issues.[17]

Engineered_Ecoli_Pathway Hypothetical 4-MHA Pathway in E. coli cluster_host Host Metabolism (E. coli) cluster_heterologous Heterologous Pathway (Streptomyces Genes) Glucose Glucose PEP_E4P PEP + E4P Glucose->PEP_E4P Glycolysis / PPP Chorismate Chorismate PEP_E4P->Chorismate aroG_fbr ↑ Trp L-Tryptophan Chorismate->Trp trpE_fbr ↑ Indole Indole (Degradation) Trp->Indole tnaA ✗ HK 3-Hydroxykynurenine Trp->HK TDO, KFA, KMO HA 3-Hydroxyanthranilic acid HK->HA Hydroxykynureninase MHA 4-MHA (Product) HA->MHA Methyltransferase SAH SAH HA->SAH SAM SAM SAM->HA

Sources

A Comparative Guide to the Synthesis of 4-Methyl-3-hydroxyanthranilic Acid: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Methyl-3-hydroxyanthranilic acid (4-MHA) is a crucial precursor in the biosynthesis of actinomycin D, a potent anticancer agent. The choice of synthetic route for 4-MHA can significantly impact yield, purity, cost, and environmental footprint. This guide provides an in-depth comparison of traditional chemical synthesis and modern enzymatic methods for producing 4-MHA, offering insights to inform your research and development strategies.

Introduction to 4-Methyl-3-hydroxyanthranilic Acid (4-MHA)

4-Methyl-3-hydroxyanthranilic acid is an aromatic amine and a key building block in the non-ribosomal peptide synthesis of actinomycin D.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, an amino group, and a methyl group on the benzene ring, makes it a valuable synthon in medicinal chemistry. The efficient production of high-purity 4-MHA is a critical step in the overall synthesis of actinomycin D and its analogues.

Chemical Synthesis of 4-MHA: A Plausible Multi-Step Approach

While a standardized, high-yield chemical synthesis of 4-MHA is not extensively documented in readily available literature, a plausible multi-step pathway can be devised based on fundamental principles of organic synthesis. This representative route would likely involve the functionalization of a substituted toluene or aniline precursor.

A potential, though not definitively established, chemical synthesis could start from a readily available substituted toluene. The synthesis would likely involve a series of reactions such as nitration, reduction of the nitro group to an amine, hydroxylation, and finally, carboxylation. Each of these steps requires specific reagents and conditions, and the overall yield would be the product of the efficiencies of each individual step.

Key Stages in a Representative Chemical Synthesis:

  • Nitration: Introduction of a nitro group onto the aromatic ring.

  • Reduction: Conversion of the nitro group to an amino group.

  • Hydroxylation: Introduction of a hydroxyl group.

  • Carboxylation: Addition of a carboxylic acid group.

The purification of the final product would likely involve techniques such as crystallization or chromatography to remove byproducts and unreacted starting materials.

Enzymatic Synthesis of 4-MHA: Nature's Elegant Solution

The enzymatic synthesis of 4-MHA is a testament to the efficiency and specificity of biocatalysis. In nature, 4-MHA is produced as an intermediate in the biosynthetic pathway of actinomycin D in Streptomyces species.[1][2] This pathway begins with the amino acid L-tryptophan and involves a series of enzymatic transformations.

The key step in the formation of 4-MHA is the methylation of 3-hydroxyanthranilic acid (3-HAA). This reaction is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase.[2]

The Enzymatic Pathway to 4-MHA

The biosynthesis of 4-MHA is a multi-enzyme cascade:

  • Tryptophan 2,3-dioxygenase: Opens the indole ring of L-tryptophan.

  • Kynurenine formamidase: Converts N-formylkynurenine to kynurenine.

  • Kynurenine 3-monooxygenase: Hydroxylates kynurenine to 3-hydroxykynurenine.

  • Kynureninase: Cleaves 3-hydroxykynurenine to 3-hydroxyanthranilic acid (3-HAA).

  • 3-hydroxyanthranilate 4-methyltransferase (4-MHA synthase): This crucial enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the C4 position of 3-HAA to yield 4-MHA.[2]

Enzymatic_Pathway_of_4_MHA Tryptophan L-Tryptophan N_Formylkynurenine N-Formylkynurenine Tryptophan->N_Formylkynurenine Tryptophan 2,3-dioxygenase Kynurenine Kynurenine N_Formylkynurenine->Kynurenine Kynurenine formamidase Hydroxykynurenine 3-Hydroxykynurenine Kynurenine->Hydroxykynurenine Kynurenine 3-monooxygenase HAA 3-Hydroxyanthranilic Acid Hydroxykynurenine->HAA Kynureninase MHA 4-Methyl-3-hydroxyanthranilic Acid HAA->MHA 4-MHA Synthase (Methyltransferase)

Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis

The choice between chemical and enzymatic synthesis of 4-MHA involves a trade-off between various factors. The following table provides a comparative overview:

FeatureChemical SynthesisEnzymatic Synthesis
Specificity Lower; risk of regio- and stereoisomers.High; enzymes are highly specific, leading to a pure product.[3]
Reaction Conditions Often harsh (high temperatures, pressures, extreme pH).[4]Mild (physiological temperature, pressure, and pH).[3]
Solvents Often requires organic solvents, which can be hazardous.[5]Typically performed in aqueous media.[3]
Byproducts Can generate significant amounts of hazardous waste.Minimal byproducts, often biodegradable.[3]
Yield & Purity Overall yield can be low due to multiple steps; purity depends on extensive purification.Potentially high yields with high purity, reducing downstream processing.
Environmental Impact Higher environmental footprint due to harsh conditions and waste generation.Greener and more sustainable approach.[6]
Catalyst Often uses heavy metal catalysts or strong acids/bases.Uses biodegradable enzymes.[6]
Scalability Well-established for large-scale chemical production.Can be challenging, but bioreactor technology is advancing.[7]

Experimental Protocols: A Glimpse into the Lab

Representative Chemical Synthesis Protocol for an Analogous Aromatic Amine

The following is a generalized protocol for the synthesis of a substituted aromatic amine, illustrating the typical steps involved in a chemical synthesis that could be adapted for 4-MHA.

Step 1: Nitration

  • Dissolve the starting aromatic compound in concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.

  • Stir the reaction for several hours.

  • Pour the reaction mixture over ice to precipitate the nitro-aromatic product.

  • Filter, wash with cold water, and dry the product.

Step 2: Reduction

  • Suspend the nitro-aromatic compound in a suitable solvent (e.g., ethanol).

  • Add a reducing agent (e.g., tin(II) chloride or catalytic hydrogenation).

  • Reflux the mixture for several hours.

  • Neutralize the reaction mixture to precipitate the aromatic amine.

  • Extract the product with an organic solvent.

  • Dry the organic layer and evaporate the solvent to obtain the crude product.

Subsequent steps of hydroxylation and carboxylation would follow, each with its own set of reagents and purification procedures.

Enzymatic Synthesis of 4-MHA: A Laboratory-Scale Protocol

This protocol outlines the key steps for the enzymatic synthesis of 4-MHA using a purified 4-MHA synthase.

Step 1: Expression and Purification of 4-MHA Synthase

  • Clone the gene for 4-MHA synthase from a Streptomyces species into an expression vector.

  • Transform the vector into a suitable host, such as E. coli.

  • Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Harvest the cells and lyse them to release the enzyme.

  • Purify the His-tagged 4-MHA synthase using nickel-affinity chromatography.[8]

  • Verify the purity and concentration of the enzyme.

Step 2: Enzymatic Reaction

  • Prepare a reaction buffer (e.g., phosphate buffer, pH 7.5).

  • Add the substrates: 3-hydroxyanthranilic acid and S-adenosyl-L-methionine.

  • Initiate the reaction by adding the purified 4-MHA synthase.

  • Incubate the reaction at an optimal temperature (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reaction using HPLC or LC-MS.

Step 3: Product Purification

  • Terminate the reaction by denaturing the enzyme (e.g., by adding acid or heat).

  • Remove the denatured enzyme by centrifugation.

  • Purify 4-MHA from the reaction mixture using techniques such as solid-phase extraction or preparative HPLC.

Lab_Workflow

Conclusion: The Future is Green

For the synthesis of 4-MHA, the enzymatic route presents a compelling alternative to traditional chemical methods. While chemical synthesis offers established methodologies, it often comes with the baggage of harsh reaction conditions, significant waste generation, and lower specificity. In contrast, enzymatic synthesis, mirroring nature's own processes, provides a highly specific, efficient, and environmentally friendly path to this valuable precursor.[3][6]

As the pharmaceutical industry increasingly embraces green chemistry, the development and optimization of enzymatic pathways for the production of key intermediates like 4-MHA will be crucial. For researchers and drug development professionals, investing in biocatalytic approaches not only aligns with sustainability goals but also holds the promise of producing higher quality products with greater efficiency.

References

  • Perlman, D., & Weissbach, H. (1963). Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. Journal of Biological Chemistry, 238(11), PC3532-PC3533. [Link]

  • Keller, U., & Schauwecker, F. (2003). The actinomycin biosynthetic gene cluster of Streptomyces chrysomallus. Journal of Biological Chemistry, 278(8), 6257-6265. [Link]

  • Liu, Z., et al. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. Marine Drugs, 17(4), 243. [Link]

  • Gómez, Á., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 10, 832863. [Link]

  • BenchChem. (n.d.). Enzymatic Synthesis of 4-Hydroxypentanoic Acid: Application Notes and Protocols.
  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
  • VITO. (2022, September 14). Enzymes help chemical industry to become greener. [Link]

  • Galvão, T. L. S., et al. (2023). Upstream and Downstream Bioprocessing in Enzyme Technology. Processes, 11(12), 3369. [Link]

  • D'Alessandro, W., et al. (2021). Bioreactor and Bioprocess Design Issues in Enzymatic Hydrolysis of Lignocellulosic Biomass. Processes, 9(6), 945. [Link]

  • Marie, A. (2024). Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry. Chemical Science Journal, 15(2). [Link]

  • Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43.
  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Ciriminna, R., & Pagliaro, M. (2010). Industrial applications of green chemistry. Green Chemistry, 12(11), 1905-1914.

Sources

A Comparative Guide to 4-Methyl-3-hydroxyanthranilic Acid and Its Structural Analogs for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of secondary metabolite biosynthesis, 4-Methyl-3-hydroxyanthranilic acid (4,3-MHA) stands out as a pivotal precursor to the potent actinomycin class of antibiotics. Its unique structure, an aminophenol derived from tryptophan, serves as the foundational building block for the formation of the phenoxazinone chromophore, a reaction of significant interest in enzymology and drug development. This guide provides an in-depth comparison of 4,3-MHA with its key structural analogs, offering researchers a comprehensive understanding of the structure-activity relationships that govern their biological functions. We will delve into their roles as substrates for phenoxazinone synthase, explore their broader biological activities, and provide detailed experimental protocols for their comparative analysis.

The Central Role of 4-Methyl-3-hydroxyanthranilic Acid (4,3-MHA)

4,3-MHA is an intermediate in the biosynthetic pathway of actinomycin D, a clinically utilized anticancer agent produced by Streptomyces species.[1][2] The biosynthesis initiates from the amino acid L-tryptophan, which undergoes a series of enzymatic transformations to yield 4,3-MHA. The defining step in actinomycin synthesis is the oxidative dimerization of two 4,3-MHA moieties, which are attached to pentapeptide lactone chains, to form the characteristic phenoxazinone chromophore.[2] This crucial reaction is catalyzed by the copper-containing enzyme, phenoxazinone synthase.[3]

The structure of 4,3-MHA, with its ortho-aminophenol core, is primed for this oxidative coupling. The electron-donating amino and hydroxyl groups facilitate the oxidation, while the methyl and carboxyl groups influence its solubility, stability, and interaction with the enzyme's active site. Understanding how modifications to this structure affect its function is key to unlocking new therapeutic agents and biocatalytic pathways.

Biosynthetic Pathway of 4,3-MHA

The formation of 4,3-MHA from L-tryptophan is a multi-step enzymatic cascade. While slight variations exist between different actinomycin-producing strains, a general pathway has been elucidated.[1]

4,3-MHA Biosynthesis tryptophan L-Tryptophan n_formylkynurenine N-Formylkynurenine tryptophan->n_formylkynurenine Tryptophan-2,3-dioxygenase kynurenine L-Kynurenine n_formylkynurenine->kynurenine Kynurenine formamidase hydroxykynurenine 3-Hydroxykynurenine kynurenine->hydroxykynurenine Kynurenine 3-monooxygenase methylkynurenine 4-Methyl-3-hydroxykynurenine hydroxykynurenine:n->methylkynurenine:n SAM-dependent methyltransferase mha 4-Methyl-3-hydroxyanthranilic acid (4,3-MHA) methylkynurenine->mha Kynureninase Phenoxazinone Synthase Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Reaction Buffer (e.g., 50mM K-Phosphate, pH 6.5) add_reagents Combine Buffer and Substrate in Cuvette prep_buffer->add_reagents prep_substrate Prepare Substrate Stock (e.g., 10mM in DMSO) prep_substrate->add_reagents prep_enzyme Prepare Enzyme Solution initiate Initiate with Enzyme prep_enzyme->initiate equilibrate Equilibrate at 25°C for 5 min add_reagents->equilibrate equilibrate->initiate monitor Monitor Absorbance Increase (e.g., at 433 nm) initiate->monitor calc_rate Calculate Initial Rate (V₀) from linear slope monitor->calc_rate plot_data Plot V₀ vs. [Substrate] calc_rate->plot_data fit_model Fit to Michaelis-Menten Equation plot_data->fit_model determine_params Determine Km and Vmax fit_model->determine_params

Caption: Workflow for the phenoxazinone synthase activity assay.

Conclusion and Future Directions

The comparative analysis of 4-Methyl-3-hydroxyanthranilic acid and its structural analogs reveals a fascinating interplay between chemical structure and biological function. The C4-methyl group is a critical determinant for its specialized role as a substrate in actinomycin biosynthesis, directing the oxidative coupling reaction catalyzed by phenoxazinone synthase. In contrast, the unmethylated parent compound, 3-hydroxyanthranilic acid, exhibits a broader range of activities related to redox modulation in other biological systems.

This guide provides a foundational framework for researchers interested in this class of compounds. Future studies should focus on obtaining direct comparative kinetic data for phenoxazinone synthase with a wider range of systematically designed analogs. Furthermore, exploring the potential anti-inflammatory, antioxidant, and neuro-modulatory activities of 4,3-MHA and its derivatives could open new avenues for therapeutic development, bridging the gap between microbial secondary metabolism and human health.

References
  • Liu, T., Xu, T., Hu, C., Sun, D., & Zhou, G. (2024). Hemiactinomycin, an undescribed intermediate of actinomycin biosynthesis from an actinomycetes strain Streptomyces antibioticus H41-55. Natural Product Research, 38(9), 1613-1620. [Link]

  • Nguyen, T. H. L., et al. (2024). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Pharmaceutical Chemistry Journal, 58(1), 1-17. [Link]

  • Li, Y., et al. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. Marine Drugs, 17(4), 243. [Link]

  • Woolley, S. M., et al. (2021). Discovery of actinomycin L, a new member of the actinomycin family of antibiotics. Journal of Industrial Microbiology & Biotechnology, 48(5-6), kuab032. [Link]

  • Li, Y., et al. (2019). Identification of the Actinomycin D Biosynthetic Pathway from Marine-Derived Streptomyces costaricanus SCSIO ZS0073. Marine Drugs, 17(4), 243. [Link]

  • Zafar, H., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

  • Crnovčić, I., Vater, J., & Keller, U. (2013). Occurrence and biosynthesis of C-demethylactinomycins in actinomycin-producing Streptomyces chrysomallus and Streptomyces parvulus. The Journal of Antibiotics, 66(4), 211-218. [Link]

  • Zafar, H., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

  • Bouachrine, M., et al. (2024). Exploring Phenoxazinone Synthase Activities. Physical Chemistry Research, 12(4), 859-868. [Link]

  • Barry, C. E., Nayar, P. G., & Begley, T. P. (1989). Phenoxazinone synthase: mechanism for the formation of the phenoxazinone chromophore of actinomycin. Biochemistry, 28(15), 6323-6333. [Link]

  • Ali, A., et al. (2023). Synthesis and Biological Evaluation of p‐Aminophenol Derivatives Applying In Vivo, Ex Vivo, and In Silico Approach. Chemistry & Biodiversity, 20(10), e202300898. [Link]

  • Zafar, H., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352. [Link]

  • Wang, Z., et al. (2024). New synthetic approaches for the construction of 2-aminophenoxazinone architectures. RSC Advances, 14(18), 12599-12621. [Link]

  • Katz, E., & Weissbach, H. (1963). Actinomycin synthesis in Streptomyces antibioticus: enzymatic conversion of 3-hydroxyanthranilic acid to 4-methyl-3-hydroxyanthranilic acid. Journal of Biological Chemistry, 238(2), 666-671. [Link]

  • Dey, S. K., & Mukherjee, A. (2015). Catechol Oxidase and Phenoxazinone Synthase: Biomimetic Functional Models and Mechanistic Studies. Accounts of Chemical Research, 48(9), 2493-2503. [Link]

  • Jana, A., et al. (2018). Synthesis, structure and phenoxazinone synthase-like activity of three unprecedented alternating CoII–CoIII 1D chains. New Journal of Chemistry, 42(22), 18241-18252. [Link]

  • Li, W., et al. (2011). A four-enzyme pathway for 3,5-dihydroxy-4-methylanthranilic acid formation and incorporation into the antitumor antibiotic sibiromycin. Journal of the American Chemical Society, 133(30), 11577-11585. [Link]

  • Keller, U., et al. (1988). 3-hydroxyanthranilate 4-C-methyltransferase from Streptomyces antibioticus. Biochemistry, 27(16), 6164-6170. [Link]

  • Darlington, L. G., et al. (2010). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International Journal of Tryptophan Research, 3, 41-52. [Link]

  • Todd, K. G., & Carpenter, E. (2016). 3-Hydroxyanthranilic acid. In Encyclopedia of Signaling Molecules (pp. 1-6). Springer, New York, NY. [Link]

  • Darlington, L. G., et al. (2010). On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio. International Journal of Tryptophan Research, 3, 41-52. [Link]

  • Williams, B. J., et al. (2021). 3-hydroxyanthranilic acid–a new metabolite for healthy lifespan extension. bioRxiv. [Link]

  • Stipsan, D., et al. (2016). Iron chelation and redox chemistry of anthranilic acid and 3-hydroxyanthranilic acid: A comparison of two structurally related kynurenine pathway metabolites to obtain improved insights into their potential role in neurological disease development. Journal of Inorganic Biochemistry, 161, 14-22. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of 4-Methoxyamphetamine (4-MHA) Quantification: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and forensic toxicology, the precise and reliable quantification of analytes is paramount. This guide provides an in-depth comparative analysis of two prevalent analytical techniques for the quantification of 4-methoxyamphetamine (4-MHA), a controlled substance of the amphetamine class: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is structured to provide not just procedural steps, but a foundational understanding of the principles governing each method, the rationale behind experimental choices, and a robust framework for cross-validation. Our objective is to empower researchers, scientists, and drug development professionals to make informed decisions when selecting and validating an analytical method for 4-MHA that is fit for its intended purpose, adhering to the principles outlined in the ICH Q2(R1) guidelines.[1][2][3]

The Analytical Challenge: 4-Methoxyamphetamine (4-MHA)

4-Methoxyamphetamine, also known as para-methoxyamphetamine (PMA), is a psychoactive substance that requires accurate quantification for both clinical and forensic investigations. The choice of analytical methodology is critical and is often dictated by the required sensitivity, selectivity, and the complexity of the sample matrix.

Principle of Separation and Detection: A Tale of Two Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of analytical chemistry, relying on the separation of components in a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a molecule like 4-MHA, a reverse-phase C18 column is typically employed, where the nonpolar stationary phase retains the analyte, and a polar mobile phase elutes it.

The detection by UV spectrophotometry is based on the principle that molecules with chromophores absorb light at specific wavelengths. N-substituted 4-methoxyamphetamines have been shown to exhibit a UV absorption maximum around 274 nm, providing a basis for quantification.[4] While some methods for related compounds have utilized lower wavelengths like 210 nm, a wavelength at or near the absorption maximum of the specific analyte, such as 274 nm, generally offers better selectivity and sensitivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically via electrospray ionization (ESI), creating charged molecules.

The mass spectrometer then acts as a highly specific detector. In tandem MS, a precursor ion (the charged molecule of 4-MHA) is selected in the first quadrupole, fragmented through collision with an inert gas, and a specific product ion is monitored in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity, as it is highly unlikely that another compound will have the same retention time, precursor ion mass, and product ion mass. For paramethoxymethamphetamine (PMMA), a related compound, a precursor ion of m/z 180 and a product ion of m/z 149 have been reported.[5] A similar fragmentation pattern would be expected for 4-MHA.

Comparative Performance: A Head-to-Head Analysis

The choice between HPLC-UV and LC-MS/MS for 4-MHA quantification hinges on the specific analytical requirements. The following table summarizes the anticipated performance characteristics of each method.

ParameterHPLC-UVLC-MS/MSRationale
Linearity (R²) > 0.995> 0.998Both techniques can achieve excellent linearity, but LC-MS/MS often demonstrates a wider dynamic range.
Accuracy (% Recovery) 95 - 105%98 - 102%LC-MS/MS is less prone to matrix interference, often leading to higher accuracy.
Precision (%RSD) < 5%< 3%The high signal-to-noise ratio in LC-MS/MS typically results in better precision.
Limit of Detection (LOD) ~10-50 ng/mL~0.1-1 ng/mLLC-MS/MS is inherently more sensitive, allowing for the detection of trace amounts of the analyte.
Limit of Quantification (LOQ) ~50-150 ng/mL~0.5-5 ng/mLThe higher sensitivity of LC-MS/MS translates to a lower limit of quantification.
Selectivity ModerateHighHPLC-UV can be susceptible to co-eluting compounds with similar UV absorbance. The MRM capability of LC-MS/MS provides superior selectivity.
Matrix Effect Prone to interferenceMinimized with specific transitionsCo-eluting matrix components can interfere with UV detection, while in LC-MS/MS, specific precursor-product ion transitions largely mitigate this.
Throughput HighModerate to HighHPLC-UV methods can often have shorter run times, but modern LC-MS/MS systems are also capable of high throughput.
Cost LowerHigherThe initial investment and maintenance costs for an LC-MS/MS system are significantly higher than for an HPLC-UV system.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point for the development and validation of analytical methods for 4-MHA.

Sample Preparation: The Foundation of Accurate Quantification

For biological matrices such as plasma or urine, proper sample preparation is crucial to remove interfering substances and concentrate the analyte. Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are viable options.

This protocol is adapted from established methods for the extraction of organic compounds from urine.[4][6][7]

  • Sample Aliquoting: Transfer 1.0 mL of urine into a clean glass test tube.

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., 4-MHA-d5).

  • pH Adjustment: Add 100 µL of 5 M NaOH to basify the sample to a pH > 10. This ensures that 4-MHA is in its free base form, which is more soluble in organic solvents.

  • Extraction: Add 5 mL of a non-polar organic solvent (e.g., a mixture of dichloromethane and isopropanol, 9:1 v/v).

  • Mixing: Vortex the mixture for 2 minutes to ensure efficient partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for injection into the analytical system.

This protocol utilizes a mixed-mode SPE cartridge for a clean extraction of amphetamines from plasma.[8][9][10]

  • Sample Pre-treatment: To 0.5 mL of plasma, add 1.0 mL of 100 mM phosphate buffer (pH 6.0) and vortex. This step dilutes the sample and adjusts the pH for optimal binding to the SPE sorbent.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 3 mL of methanol followed by 3 mL of 100 mM phosphate buffer (pH 6.0).

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.

  • Washing:

    • Wash with 3 mL of deionized water to remove polar interferences.

    • Wash with 3 mL of 0.1 M acetic acid to remove weakly basic interferences.

    • Wash with 3 mL of methanol to remove lipids and other non-polar interferences.

  • Drying: Dry the SPE cartridge under high vacuum for 5 minutes.

  • Elution: Elute the analyte with 2 mL of a freshly prepared mixture of dichloromethane:isopropanol:ammonium hydroxide (78:20:2 v/v/v). The basic nature of this elution solvent disrupts the interaction between the analyte and the SPE sorbent.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

HPLC-UV Method

This proposed method is designed to provide good resolution and sensitivity for 4-MHA.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of 0.1% formic acid in water (A) and acetonitrile (B) (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 274 nm

LC-MS/MS Method

This method is designed for high sensitivity and selectivity.

  • Column: C18 reverse-phase, 2.1 x 100 mm, 3.5 µm particle size

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)

    • Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 2 min.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode

  • MRM Transitions:

    • 4-MHA: Precursor ion m/z 166.1 -> Product ion m/z 121.1 (quantifier), 166.1 -> 91.1 (qualifier)

    • Internal Standard (4-MHA-d5): Precursor ion m/z 171.1 -> Product ion m/z 126.1

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Plasma or Urine Sample Extraction SPE or LLE Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation (C18 Column) Reconstitution->HPLC UV_Detector UV Detector (274 nm) HPLC->UV_Detector Data_Acquisition Data Acquisition & Processing UV_Detector->Data_Acquisition

Caption: Experimental workflow for 4-MHA quantification by HPLC-UV.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma or Urine Sample Extraction SPE or LLE Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC ESI Electrospray Ionization (ESI) LC->ESI MSMS Tandem Mass Spectrometer (MRM Mode) ESI->MSMS Data_Acquisition Data Acquisition & Processing MSMS->Data_Acquisition

Caption: Experimental workflow for 4-MHA quantification by LC-MS/MS.

Cross-Validation: Ensuring Method Concordance

When transitioning from one analytical method to another or when comparing results from different laboratories, a cross-validation study is essential to demonstrate that the two methods provide equivalent results. The objective of validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1][2]

Cross_Validation_Logic Define_Criteria Define Acceptance Criteria (e.g., ±20% agreement) Sample_Set Select a Set of Samples (n ≥ 20, covering the analytical range) Define_Criteria->Sample_Set Analyze_HPLC Analyze Samples by Validated HPLC-UV Method Sample_Set->Analyze_HPLC Analyze_LCMS Analyze Samples by Validated LC-MS/MS Method Sample_Set->Analyze_LCMS Compare_Results Compare Results Analyze_HPLC->Compare_Results Analyze_LCMS->Compare_Results Pass Methods are Correlated Compare_Results->Pass Criteria Met Fail Investigate Discrepancies Compare_Results->Fail Criteria Not Met

Caption: Logical workflow for the cross-validation of two analytical methods.

Cross-Validation Protocol
  • Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the agreement between the two methods. A common criterion is that the results from the two methods should not differ by more than 20% for at least 80% of the samples.

  • Sample Selection: Select a minimum of 20 real samples with 4-MHA concentrations that span the analytical range of both methods.

  • Analysis: Analyze each sample in duplicate using both the validated HPLC-UV and LC-MS/MS methods.

  • Data Evaluation:

    • Plot the results from the HPLC-UV method against the results from the LC-MS/MS method.

    • Perform a linear regression analysis and determine the correlation coefficient (R²) and the slope of the regression line. An ideal correlation would have an R² value close to 1.0 and a slope close to 1.0.

    • Calculate the percentage difference for each sample: [(Result_HPLC - Result_LCMSMS) / mean(Result_HPLC, Result_LCMSMS)] * 100.

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC-UV and LC-MS/MS for the quantification of 4-MHA is a decision that must be guided by the specific needs of the analysis. HPLC-UV offers a cost-effective and robust solution for routine analysis where high concentrations of 4-MHA are expected and the sample matrix is relatively clean. In contrast, LC-MS/MS provides unparalleled sensitivity and selectivity, making it the method of choice for applications requiring the detection of trace levels of 4-MHA, analysis in complex biological matrices, and for confirmatory analysis in forensic toxicology.

A thorough method validation, in accordance with ICH guidelines, is imperative for both techniques to ensure the generation of reliable and defensible data.[1][2][3] When transitioning between methods, a well-designed cross-validation study is the cornerstone of demonstrating the interchangeability of the analytical results.

References

  • PubMed. (n.d.). Validation of an HPLC method for quantitation of MDMA in tablets. Retrieved from [Link]

  • Cody, J. T., & Schwarzhoff, R. (1993). Liquid Chromatographic and Mass Spectral Analysis of N-Substituted Analogues of 4-Methoxyamphetamine. Journal of Analytical Toxicology, 17(6), 321–326.
  • Helin, H. J. (2009). Analysis of 3,4-methylenedioxymethamphetamine (MDMA) and its metabolites in plasma and urine by HPLC-DAD and GC-MS. ResearchGate. Retrieved from [Link]

  • D'Urso, A., & Rundo, F. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(19), 6649.
  • Phenomenex. (n.d.). Solid Phase Extraction for Clinical Research. Retrieved from [Link]

  • Pinu, F. R., & Villas-Boas, S. G. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Metabolites, 10(8), 329.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of MDMA. Retrieved from [Link]

  • Lin, H.-R., et al. (2022). A New Method for Enantiomeric Determination of 3,4-Methylenedioxymethamphetamine and p-Methoxymethamphetamine in Human Urine. Molecules, 27(3), 856.
  • ResearchGate. (n.d.). (PDF) Determination of 3, 4-methylenedioxymethamphetamine (MDMA) in Confiscated Tablets by High-Performance Liquid Chromatography (HPLC) with Diode Array…. Retrieved from [Link]

  • De Letter, E. A., et al. (2003). Determination of paramethoxyamphetamine and other amphetamine-related designer drugs by liquid chromatography/sonic spray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 17(20), 2335-2342.
  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Ramírez Fernández, M. M., et al. (2009). High-throughput analysis of amphetamines in blood and urine with online solid-phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 33(9), 578-586.
  • de Souza, D. Z., et al. (2014). Simultaneous Analysis of Amphetamine-type Stimulants in Plasma by Solid-phase Microextraction and Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Pinu, F. R., & Villas-Boas, S. G. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Papac-Miličević, N., et al. (2012). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 36(7), 489–497.
  • Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Comparison of Supported Liquid Extraction and Solid Phase Extraction for Methamphetamine in Urine.
  • Barman, S., et al. (2015). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 30(2), 208–212.
  • Agilent. (n.d.). Drug Analysis in Human Urine Using Agilent Chem Elut S Supported Liquid Extraction by LC/MS/MS. Retrieved from [Link]

  • Thiele, B., et al. (2008). Precursor and product ions for liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS-MS) analysis of 20 underivatized amino acids and d 2 -Phe (internal standard) with their optimized values for collision energy and tube lens voltage. ResearchGate. Retrieved from [Link]

  • AMS Bio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

Sources

A Comparative Guide to the Inhibitory Effects of 4-MHA Analogs on Actinomycin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the inhibitory and competitive effects of various 4-methyl-3-hydroxyanthranilic acid (4-MHA) analogs on the biosynthesis of actinomycin. Designed for researchers, scientists, and drug development professionals, this document delves into the underlying biochemical mechanisms, provides detailed experimental protocols, and presents comparative data to inform the rational design of novel actinomycin-based therapeutics through precursor-directed biosynthesis.

Introduction: The Central Role of 4-MHA in Actinomycin Biosynthesis

Actinomycins are a class of potent chromopeptide lactone antibiotics produced by various species of Streptomyces. Their biological activity, including their well-known anticancer properties, stems from their ability to intercalate into DNA, a function mediated by their planar phenoxazinone chromophore. This critical chromophore is assembled from two molecules of the precursor, 4-methyl-3-hydroxyanthranilic acid (4-MHA).

The biosynthesis of actinomycin is a complex process involving a non-ribosomal peptide synthetase (NRPS) system. The pathway begins with the synthesis of 4-MHA from L-tryptophan. Two major pathways for 4-MHA formation have been identified in different Streptomyces species, differing in the timing of the methylation step. Subsequently, the NRPS machinery assembles two pentapeptide lactone side chains onto two separate 4-MHA molecules. The final and crucial step is the oxidative condensation of these two 4-MHA-pentapeptide lactone monomers to form the dimeric actinomycin molecule, a reaction catalyzed by the enzyme phenoxazinone synthase (PHS).

By introducing structural analogs of 4-MHA into the fermentation culture of a Streptomyces strain, it is possible to competitively inhibit the incorporation of the natural 4-MHA and instead drive the synthesis of novel actinomycin congeners. This technique, known as precursor-directed biosynthesis or mutasynthesis when combined with genetic engineering, opens up avenues for creating actinomycin derivatives with potentially improved therapeutic properties, such as enhanced target specificity and reduced toxicity.

This guide will compare the efficiency of various halogenated and methoxy-substituted 4-MHA analogs in this process, providing a framework for understanding their structure-activity relationships as competitive substrates in actinomycin synthesis.

The Actinomycin Biosynthesis Pathway and Points of Inhibition

The biosynthesis of actinomycin can be conceptually divided into three main stages, each presenting a potential point of intervention for 4-MHA analogs.

Actinomycin_Biosynthesis cluster_0 Stage 1: 4-MHA Synthesis cluster_1 Stage 2: Pentapeptide Lactone Assembly (NRPS) cluster_2 Stage 3: Dimerization L-Tryptophan L-Tryptophan Intermediate_1 Intermediate_1 L-Tryptophan->Intermediate_1 Multiple enzymatic steps 4-MHA 4-MHA Intermediate_1->4-MHA Methylation & other steps 4-MHA_PPL 4-MHA_PPL 4-MHA->4-MHA_PPL NRPS machinery (acylation & peptide bond formation) Actinomycin Actinomycin 4-MHA_PPL->Actinomycin Phenoxazinone Synthase (PHS) (Oxidative Condensation) 4-MHA_PPL->Actinomycin Inhibition of PHS Amino_Acids Amino_Acids Amino_Acids->4-MHA_PPL 4-MHA_Analogs 4-MHA_Analogs 4-MHA_Analogs->4-MHA Competitive Inhibition (Targeting 4-MHA synthesis enzymes) 4-MHA_Analogs->4-MHA_PPL Competitive Substrates (Incorporation by NRPS) caption Figure 1: Overview of Actinomycin Biosynthesis and Potential Inhibition Points for 4-MHA Analogs.

Caption: Figure 1: Overview of Actinomycin Biosynthesis and Potential Inhibition Points for 4-MHA Analogs.

4-MHA analogs can exert their effects through several mechanisms:

  • Inhibition of 4-MHA Synthesis: Analogs may act as inhibitors of the enzymes involved in the conversion of L-tryptophan to 4-MHA.

  • Competitive Substrates for NRPS: The NRPS machinery may recognize and incorporate 4-MHA analogs, leading to the formation of novel actinomycin derivatives. The efficiency of this incorporation reflects the analog's ability to compete with endogenous 4-MHA.

  • Inhibition of Phenoxazinone Synthase (PHS): Analogs, either as free molecules or incorporated into pentapeptide lactones, may inhibit the final dimerization step catalyzed by PHS.

This guide focuses on the second mechanism, as it provides a direct measure of an analog's ability to be utilized by the actinomycin biosynthetic machinery, a critical factor in precursor-directed biosynthesis.

Comparative Analysis of 4-MHA Analog Utilization

The most direct way to compare the efficacy of 4-MHA analogs is to measure their incorporation into the actinomycin scaffold in a Streptomyces strain that is incapable of producing its own 4-MHA. This "mutasynthesis" approach provides a clear readout of how well the biosynthetic enzymes, particularly the NRPS system, tolerate the modified precursors.

A key study in this area utilized a genetically engineered strain of Streptomyces costaricanus SCSIO ZS0073 with a deletion of the acnGHLM gene cluster, which is responsible for 4-MHA biosynthesis. This mutant strain, when fed with various synthetic 4-MHA analogs, produced a range of novel actinomycins. The yields of these new compounds serve as a proxy for the inhibitory/competitive potential of each analog.

Structures of 4-MHA Analogs Investigated

The following 4-MHA analogs were synthesized and fed to the S. costaricanus ΔacnGHLM mutant:

  • Halogenated Analogs:

    • 5-fluoro-4-methyl-3-hydroxyanthranilic acid (5-F-4-MHA)

    • 5-chloro-4-methyl-3-hydroxyanthranilic acid (5-Cl-4-MHA)

    • 5-bromo-4-methyl-3-hydroxyanthranilic acid (5-Br-4-MHA)

    • 5-iodo-4-methyl-3-hydroxyanthranilic acid (5-I-4-MHA)

  • Methoxy-Substituted Analog:

    • 5-methoxy-4-methyl-3-hydroxyanthranilic acid (5-MeO-4-MHA)

Quantitative Comparison of Novel Actinomycin Yields

The table below summarizes the yields of the novel actinomycin congeners produced by feeding the respective 4-MHA analogs to the S. costaricanus ΔacnGHLM mutant. The yield is a direct reflection of the efficiency of uptake and incorporation of the analog by the actinomycin biosynthetic machinery.

4-MHA AnalogResulting Actinomycin CongenersYield (mg/L)Relative Yield (%)
5-F-4-MHA7-fluoro-actinomycin D, 7,7'-difluoro-actinomycin D5.2100
5-Cl-4-MHA7-chloro-actinomycin D, 7,7'-dichloro-actinomycin D4.892.3
5-Br-4-MHA7-bromo-actinomycin D, 7,7'-dibromo-actinomycin D3.567.3
5-I-4-MHA7-iodo-actinomycin D, 7,7'-diiodo-actinomycin D2.140.4
5-MeO-4-MHA7-methoxy-actinomycin D, 7,7'-dimethoxy-actinomycin D1.528.8

Relative yield is calculated with the highest yielding analog (5-F-4-MHA) set to 100%.

Structure-Activity Relationship and Mechanistic Insights

The data reveals a clear structure-activity relationship for the incorporation of these 4-MHA analogs:

  • Effect of Halogen Size: There is an inverse correlation between the size of the halogen substituent at the 5-position and the yield of the corresponding actinomycin analog. The smaller fluorine atom is most readily accepted by the biosynthetic enzymes, while the bulky iodine atom results in the lowest yield among the halogenated analogs. This suggests that steric hindrance within the active site of one or more enzymes in the pathway, likely the NRPS adenylation domain that recognizes and activates the 4-MHA precursor, plays a crucial role.

  • Electronic Effects: The electron-withdrawing nature of the halogen substituents appears to be tolerated by the enzymatic machinery.

  • Methoxy Substitution: The methoxy-substituted analog yielded the lowest amount of product, indicating that the larger and more electron-donating methoxy group is a poorer substrate than the halogenated analogs. This could be due to a combination of steric and electronic effects that disfavor binding to and/or activation by the NRPS.

These findings suggest that the active site of the 4-MHA-activating enzyme in S. costaricanus has limited space for substitutions at the 5-position of the anthranilic acid ring.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the key experiments described.

Precursor-Directed Biosynthesis of Novel Actinomycins

This protocol describes the feeding of 4-MHA analogs to a 4-MHA-deficient mutant of Streptomyces.

Precursor_Feeding_Workflow Start Start Inoculation Inoculate S. costaricanus ΔacnGHLM in seed medium Start->Inoculation Seed_Culture Incubate seed culture (e.g., 28°C, 200 rpm, 36 h) Inoculation->Seed_Culture Fermentation_Inoculation Inoculate production medium with seed culture Seed_Culture->Fermentation_Inoculation Analog_Feeding Add 4-MHA analog (e.g., 200 µg/mL final concentration) Fermentation_Inoculation->Analog_Feeding Fermentation Incubate fermentation culture (e.g., 28°C, 200 rpm, 5-7 days) Analog_Feeding->Fermentation Harvest Harvest culture broth and mycelium Fermentation->Harvest Extraction Extract with organic solvent (e.g., ethyl acetate) Harvest->Extraction Analysis Analyze extract by HPLC Extraction->Analysis End End Analysis->End caption Figure 2: Workflow for Precursor-Directed Biosynthesis.

A Guide to the Experimental Validation of 4-Methyl-3-Hydroxyanthranilic Acid's Role in Sibiromycin Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Sibiromycin is a member of the pyrrolo[1][2]benzodiazepine (PBD) family, a class of sequence-selective DNA-alkylating compounds with potent antitumor properties.[1][3] Produced by the actinomycete Streptosporangium sibiricum, sibiromycin distinguishes itself through a glycosylated C7 position on its anthranilate A-ring, which contributes to its high DNA binding affinity.[2][4] However, its clinical development has been hampered by cardiotoxicity, a trait linked to a hydroxyl group at the C9 position.[1][5] To overcome this limitation and generate novel, safer analogs, a profound understanding of its biosynthetic pathway is essential. This guide provides an in-depth analysis of the experimental methodologies used to validate the pivotal role of a key biosynthetic intermediate: 4-methyl-3-hydroxyanthranilic acid (4-MHA).

The biosynthesis of the PBD core is modular, involving the separate synthesis of an anthranilate-derived moiety and a proline-derived moiety, which are then fused by a non-ribosomal peptide synthetase (NRPS) assembly line.[3][6] This guide focuses on the anthranilate portion, tracing the experimental journey that has cemented the role of 4-MHA as its central building block. We will dissect the genetic, chemical, and biochemical evidence, providing not just the results, but the causal logic behind each experimental choice.

The Proposed Pathway: From Tryptophan to a Tricyclic Core

Early feeding studies using isotopically labeled precursors revealed that the anthranilate core of sibiromycin originates from L-tryptophan, likely proceeding through the kynurenine pathway, a common route for producing anthranilate derivatives in secondary metabolism.[6][7] Subsequent genomic and biochemical investigations have elucidated a specific four-enzyme cascade that converts the tryptophan metabolite, 3-hydroxykynurenine (3HK), into the fully substituted anthranilate moiety ready for incorporation into the PBD scaffold.[8]

The key steps proposed are (see diagram below):

  • Methylation: The S-adenosyl-L-methionine (SAM)-dependent methyltransferase, SibL , transfers a methyl group to 3HK.[5][8]

  • Cleavage: The pyridoxal phosphate (PLP)-dependent kynureninase, SibQ , hydrolyzes the methylated intermediate to produce 3-hydroxy-4-methylanthranilic acid (4-MHA) .[8]

  • Activation: The NRPS adenylation (A) domain of SibE recognizes and activates 4-MHA, attaching it to its adjacent thiolation (T) domain as a thioester.[8]

  • Hydroxylation: While tethered to the NRPS, the FAD/NADH-dependent hydroxylase, SibG , catalyzes the final hydroxylation at the C5 position, yielding the 3,5-dihydroxy-4-methylanthranilate moiety found in the final sibiromycin structure.[8]

This proposed pathway identifies 4-MHA as the crucial intermediate, representing the branch point for divergence in other PBD pathways and a key target for experimental validation.[3][9]

Sibiromycin_Anthranilate_Pathway cluster_pathway Proposed Biosynthesis of the Sibiromycin Anthranilate Moiety tryptophan L-Tryptophan kynurenine 3-Hydroxykynurenine (3HK) tryptophan->kynurenine Kynurenine Pathway methyl_3hk 4-Methyl-3-hydroxykynurenine kynurenine->methyl_3hk SibL (Methyltransferase) mha 4-Methyl-3-hydroxyanthranilic acid (4-MHA) methyl_3hk->mha SibQ (Kynureninase) mha_activated 4-MHA-S-SibE mha->mha_activated SibE (NRPS A-T domain) final_anthranilate 3,5-Dihydroxy-4-methylanthranilate-S-SibE mha_activated->final_anthranilate SibG (Hydroxylase) to_pbd Incorporation into Sibiromycin Scaffold final_anthranilate->to_pbd

Caption: Proposed biosynthetic pathway of the sibiromycin anthranilate core.

A Multi-Pronged Approach to Pathway Validation

Validating a proposed biosynthetic pathway requires a convergence of evidence from multiple, independent lines of inquiry. For 4-MHA, this validation rests on three pillars: genetic manipulation, chemical complementation, and in vitro biochemical reconstitution.

Genetic Validation: Gene Knockout Experiments

Expertise & Experience: The Rationale The most direct way to test a gene's function within a living organism is to remove it and observe the consequences. If the sibL gene truly encodes the methyltransferase responsible for the first committed step towards 4-MHA, its deletion should create a metabolic block, halting sibiromycin production. This approach provides strong in vivo evidence for the gene's essentiality in the pathway.

Focus Experiment: Deletion of the sibL methyltransferase gene in Streptosporangium sibiricum.[5]

Gene_Knockout_Workflow cluster_workflow Gene Knockout & Complementation Workflow step1 Step 1: Construct Design Design knockout plasmid with homologous arms flanking an antibiotic resistance cassette (e.g., apramycin). step2 Step 2: Conjugation Transfer knockout plasmid from E. coli donor to S. sibiricum recipient. step1->step2 step3 Step 3: Selection Select for exconjugants that have undergone double homologous recombination, replacing the target gene (sibL) with the resistance cassette. step2->step3 step4 Step 4: Verification Confirm gene deletion via PCR and sequencing. step3->step4 step5 Step 5: Fermentation & Analysis Culture Wild-Type (WT) and ΔsibL mutant. Analyze extracts via HPLC/LC-MS. step4->step5 step6 Step 6: Chemical Complementation Feed ΔsibL mutant with 4-MHA analog. Analyze extracts. step5->step6

Caption: Workflow for gene knockout and chemical complementation.

Trustworthiness: Experimental Protocol for Gene Deletion This protocol outlines a generalized method for targeted gene replacement in actinomycetes, a self-validating system where successful deletion is confirmed by both phenotype (loss of production) and genotype (PCR verification).[10][11]

  • Construct Assembly: Amplify ~1.5 kb regions of DNA upstream ('left arm') and downstream ('right arm') of the sibL gene from S. sibiricum genomic DNA.

  • Amplify an antibiotic resistance cassette (e.g., apramycin resistance, aac(3)IV) flanked by FRT sites.

  • Using Gibson assembly or overlap extension PCR, stitch the left arm, resistance cassette, and right arm together.

  • Clone this entire knockout cassette into a non-replicating E. coli-Streptomyces shuttle vector (e.g., pIJ790-based).

  • Intergeneric Conjugation: Transform the final knockout plasmid into a methylation-deficient E. coli donor strain (e.g., ET12567/pUZ8002).

  • Co-culture the E. coli donor with S. sibiricum spores on a suitable conjugation medium (e.g., SFM agar) to allow for plasmid transfer.

  • Selection of Mutants: Overlay the conjugation plates with an appropriate antibiotic (e.g., apramycin) to select for exconjugants where the plasmid has integrated.

  • Subculture the resistant colonies on a medium that does not support plasmid replication, selecting for colonies that have undergone a second crossover event (double homologous recombination), resulting in the replacement of the native sibL gene with the resistance cassette.

  • Verification: Screen the resulting colonies by PCR using primers that anneal outside the homologous arms and within the resistance cassette. The absence of the wild-type sibL band and the appearance of a new, predicted-size band confirms the deletion.

Data Presentation: Summary of Gene Knockout Results

StrainGenotypeKey SupplementPrimary Metabolite Detected (via LC-MS)
Wild-TypesibL⁺NoneSibiromycin
ΔsibL MutantΔsibL::aac(3)IVNoneNo Sibiromycin Detected
Complemented MutantΔsibL::aac(3)IV4-methylanthranilic acid9-deoxysibiromycin

This data is a qualitative summary based on published findings.[5]

Chemical Validation: Mutasynthesis

Expertise & Experience: The Rationale The result of the sibL knockout is a loss of function. Chemical complementation, or mutasynthesis, provides the crucial gain-of-function evidence. By feeding the ΔsibL mutant a synthetic precursor that mimics the product of the missing enzyme, we can test if the downstream enzymatic machinery is still functional. Success not only validates the position of the blocked step but also demonstrates the substrate flexibility of the subsequent enzymes, opening the door for generating novel analogs.

Focus Experiment: Feeding 4-methylanthranilic acid to the S. sibiricum ΔsibL strain.[5]

Trustworthiness: Experimental Protocol for Chemical Complementation This protocol is self-validating as the production of a new PBD is entirely dependent on the successful uptake and processing of the supplied precursor by the mutant strain.

  • Prepare Inoculum: Grow the verified S. sibiricum ΔsibL mutant in a suitable seed medium (e.g., TSB) for 2-3 days.

  • Production Culture: Inoculate a production medium (e.g., R5A) with the seed culture.

  • Precursor Feeding: Prepare a sterile stock solution of the synthetic precursor (e.g., 4-methylanthranilic acid in DMSO).

  • After an initial growth period (e.g., 24-48 hours), add the precursor to the culture to a final concentration typically in the range of 0.1-1 mM.

  • Fermentation: Continue incubation for 5-7 days.

  • Extraction: Extract the secondary metabolites from the culture broth and mycelium using an organic solvent like ethyl acetate.

  • Analysis: Concentrate the extract and analyze it using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify new peaks corresponding to the expected analog (9-deoxysibiromycin). Compare the retention time and mass spectrum to the wild-type and unfed mutant controls.

The successful production of 9-deoxysibiromycin in this experiment is a powerful confirmation: it proves that SibL's product is an anthranilate derivative and that the downstream enzymes, including the NRPS SibE, can recognize and process a closely related analog, in this case, one lacking the C3-hydroxyl group.[5]

Biochemical Validation: In Vitro Enzymatic Assays

Expertise & Experience: The Rationale While in vivo experiments are compelling, they occur within the complex milieu of a living cell. To definitively prove the precise function of an enzyme, its activity must be reconstituted in vitro. This involves purifying the enzyme and providing it with its suspected substrate in a controlled environment to directly observe the predicted chemical transformation. This approach removes all ambiguity and allows for detailed kinetic characterization.

Focus Experiment: The sequential in vitro characterization of SibL, SibQ, SibE, and SibG.[8]

In_Vitro_Assay_Workflow cluster_workflow In Vitro Enzyme Assay Workflow step1 Step 1: Gene Cloning Clone the target gene (e.g., sibL) into an E. coli expression vector with a purification tag (e.g., His-tag). step2 Step 2: Protein Expression Transform vector into an expression host (e.g., E. coli BL21). Induce protein expression with IPTG. step3 Step 3: Purification Lyse cells and purify the target enzyme using affinity chromatography (e.g., Ni-NTA). step4 Step 4: Assay Reaction Combine purified enzyme, substrate (3HK), and co-factors (SAM) in a buffer. Incubate. step5 Step 5: Product Detection Quench the reaction and analyze the mixture by HPLC or LC-MS to detect the formation of the product (4-Methyl-3HK).

Sources

A Senior Application Scientist's Guide to Comparative Metabolomics of Streptomyces Strains Producing 4-MHA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals vested in the prolific antibiotic-producing genus Streptomyces, understanding the nuances of secondary metabolite production is paramount. This guide provides an in-depth, technically-grounded framework for conducting comparative metabolomics on Streptomyces strains to investigate the production of 4-methyl-3-hydroxyanthranilic acid (4-MHA), a key precursor to various bioactive compounds. We will move beyond a simple recitation of protocols to explain the causal logic behind each experimental choice, ensuring a robust and reproducible workflow.

Introduction: The Significance of 4-MHA in Streptomyces

Streptomyces species are renowned as nature's biofactories, producing a vast array of secondary metabolites with profound applications in medicine and agriculture.[1][2][3] Among the myriad of biosynthetic pathways within these filamentous bacteria, the pathway leading to 4-methyl-3-hydroxyanthranilic acid (4-MHA) is of significant interest. 4-MHA is a critical building block for the phenoxazinone chromophore found in antibiotics like actinomycin.[4] Variations in the efficiency of this pathway between different strains or under different culture conditions can dramatically impact the final yield of the desired bioactive compound.

Comparative metabolomics offers a powerful lens to dissect these variations. By globally profiling the small molecule complement (the metabolome) of different Streptomyces strains—for instance, a wild-type versus a genetically engineered high-producer—we can pinpoint metabolic bottlenecks, identify pathway intermediates, and uncover off-target effects. This guide will walk you through the process, from experimental design to data interpretation.

The 4-MHA Biosynthetic Pathway: A Primer

A foundational understanding of the 4-MHA biosynthetic pathway is essential for designing and interpreting metabolomics experiments. While variations exist, a common route involves the modification of an intermediate from the tryptophan degradation pathway or directly from the shikimate pathway.

One established pathway for a substituted anthranilate involves a series of enzymatic steps starting from 3-hydroxykynurenine.[5] A key step in the formation of 4-MHA is the methylation of 3-hydroxyanthranilate by the enzyme 3-hydroxyanthranilate 4-C-methyltransferase.[4] Another pathway proposes the formation of 3-hydroxyanthranilic acid from chorismate.[6]

Below is a generalized representation of a potential biosynthetic route. Understanding these key enzymatic steps is crucial as the metabolites involved will be primary targets in our analysis.

G cluster_pathway Generalized 4-MHA Biosynthetic Pathway Chorismate Chorismate Intermediate1 3-hydroxyanthranilic acid Chorismate->Intermediate1 Multiple Steps MHA4 4-methyl-3-hydroxyanthranilic acid (4-MHA) Intermediate1->MHA4 3-hydroxyanthranilate 4-C-methyltransferase Actinomycin Actinomycin MHA4->Actinomycin Downstream Enzymes

Caption: Generalized biosynthetic pathway for 4-MHA.

Experimental Design and Workflow

A well-designed experiment is the bedrock of reliable metabolomics. The primary goal is to minimize non-biological variation to ensure that observed differences are truly due to the strain variations or conditions being tested.

A typical comparative metabolomics workflow involves several key stages, each with critical considerations:

G cluster_workflow Comparative Metabolomics Workflow A 1. Strain Cultivation (e.g., Wild-Type vs. Mutant) B 2. Rapid Sampling & Quenching A->B C 3. Metabolite Extraction B->C D 4. LC-MS Analysis C->D E 5. Data Processing (Peak Picking, Alignment) D->E F 6. Statistical Analysis (PCA, Volcano Plots) E->F G 7. Metabolite Identification & Pathway Analysis F->G

Caption: High-level experimental workflow for comparative metabolomics.

Causality Behind Key Choices:
  • Biological Replicates: A minimum of 3-5 biological replicates for each strain/condition is essential. This is not merely for statistical power; it allows you to assess the inherent biological variability within a group, which is crucial for distinguishing true metabolic shifts from random fluctuations.

  • Culture Synchronization: Streptomyces have complex life cycles.[1] It is critical to harvest cells at the same growth phase (e.g., late exponential or early stationary phase, when secondary metabolism is often induced). Monitoring optical density (OD) or other growth markers is mandatory.

  • Quality Control (QC) Samples: A pooled QC sample, created by mixing a small aliquot from every sample, should be injected periodically throughout the LC-MS run. These QCs are not for biological interpretation but serve as a vital check on the analytical stability of the instrument. Consistent QC clustering in a PCA plot (discussed later) is a hallmark of a trustworthy dataset.

Detailed Experimental Protocols

The following protocols are presented as a robust starting point. Optimization may be required based on your specific Streptomyces strains and laboratory equipment.

Protocol 1: Sample Preparation - Quenching and Extraction

The goal of this stage is to instantly halt all enzymatic activity (quenching) and efficiently extract the metabolites of interest.[7] For Streptomyces, which have a resilient cell wall, this requires a rigorous approach.[8][9]

Causality: Rapid quenching is arguably the most critical step.[8] Metabolite pools can turn over in seconds; any delay will lead to an inaccurate snapshot of the metabolome.[7] Cold methanol is a common choice as it simultaneously quenches metabolism and begins the extraction process.[7] The subsequent freeze-thaw cycles are necessary to physically rupture the tough Streptomyces cell wall, ensuring complete release of intracellular metabolites.

Step-by-Step Methodology:

  • Prepare Quenching Solution: Pre-cool a 60% (v/v) methanol solution to -40°C.

  • Rapid Sampling: Withdraw a defined volume of cell culture (e.g., 1 mL) from the bioreactor or flask. The time from sampling to immersion in the quenching solution should be minimized, ideally less than a few seconds.

  • Quenching: Immediately dispense the culture into 5 volumes of the pre-cooled 60% methanol. Vortex briefly.

  • Cell Harvesting: Centrifuge the quenched cell suspension at a low temperature (e.g., 4°C) to pellet the cells.

  • Metabolite Extraction:

    • Discard the supernatant.

    • Resuspend the cell pellet in 1 mL of cold 50% (v/v) methanol.

    • Perform three cycles of flash-freezing in liquid nitrogen followed by thawing in a -30°C cryostat.[9] This physical disruption is crucial for lysing Streptomyces cells.

  • Final Preparation: Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris. Transfer the supernatant, which contains the metabolites, to a new tube for LC-MS analysis.[10][11]

Protocol 2: LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the analytical workhorse for untargeted metabolomics due to its high sensitivity and broad coverage.[12][13]

Causality: Reverse-phase chromatography (e.g., using a C18 column) is an excellent starting point as it can separate a wide range of metabolites based on their hydrophobicity. High-resolution mass spectrometry (HRMS), such as that performed on a Q-TOF or Orbitrap instrument, is non-negotiable. It provides the accurate mass measurements necessary to predict elemental compositions, which is the first step in metabolite identification.

Step-by-Step Methodology:

  • Chromatography:

    • LC System: Agilent 1290 Infinity LC or equivalent.[11]

    • Column: A reverse-phase column such as an ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) is a versatile choice.[10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient might run from 5% to 98% B over 10-15 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry:

    • MS System: Agilent 6550 iFunnel Q-TOF or Thermo Q-Exactive Orbitrap.[11][14]

    • Ionization Mode: Electrospray ionization (ESI), run in both positive and negative modes to capture a wider range of metabolites.

    • Mass Range: 50-1500 m/z.[10]

    • Data Acquisition: Use a data-dependent acquisition (DDA) or "auto MS/MS" mode. In this mode, the instrument performs a full scan to measure the masses of all ions, then automatically selects the most intense ions for fragmentation (MS/MS), providing structural information.

Data Analysis and Interpretation

Raw LC-MS data consists of millions of data points and requires a structured bioinformatic pipeline to extract meaningful biological information.

G cluster_data_analysis Data Analysis Pipeline RawData Raw LC-MS Data (.d) Processing Data Processing Software (e.g., Profinder, XCMS) RawData->Processing FeatureTable Feature Table (m/z, RT, Intensity) Processing->FeatureTable Stats Statistical Analysis (MetaboAnalyst) FeatureTable->Stats PCA PCA Plot Stats->PCA Volcano Volcano Plot Stats->Volcano Identification Metabolite Identification (MS/MS Libraries, Databases) Volcano->Identification

Caption: A typical data analysis pipeline for metabolomics.

Step 1: Data Processing

This initial step involves peak detection, alignment across samples, and integration to create a feature table where each feature is defined by its mass-to-charge ratio (m/z), retention time (RT), and intensity in each sample. Software like Agilent's Profinder or open-source platforms like XCMS are commonly used.

Step 2: Statistical Analysis

Once you have a feature table, statistical tools are used to identify significant differences between your experimental groups. Web-based platforms like MetaboAnalyst are excellent for this purpose.[15]

  • Principal Component Analysis (PCA): PCA is an unsupervised multivariate analysis method that provides a vital first look at your data.[16][17][18] It reduces the dimensionality of the complex dataset, allowing you to visualize the major trends.[19]

    • What to look for: In a scores plot, each point represents a single sample. You should see tight clustering of your biological replicates and clear separation between your different experimental groups (e.g., wild-type vs. high-producer). The QC samples should cluster very tightly in the center, confirming analytical stability.[17]

  • Volcano Plots: A volcano plot is a powerful way to visualize features that are both statistically significant and have a large magnitude of change.[20][21][22]

    • How to interpret: The x-axis represents the fold-change (log2 transformed) between groups, while the y-axis represents the statistical significance (-log10 of the p-value).[23] Features in the upper left and upper right quadrants are the most interesting; they are significantly down- or up-regulated, respectively.[23] 4-MHA and its precursors would be expected to appear in the upper right quadrant in a high-producing strain compared to a wild-type.

Step 3: Metabolite Identification

This is often the most challenging step. The "gold standard" for identification is to match the fragmentation pattern (MS/MS spectrum) and retention time of an unknown feature to that of an authentic chemical standard. When standards are unavailable, identification relies on matching MS/MS spectra to public or in-house spectral libraries (e.g., GNPS) and matching the accurate mass to databases like KEGG or Metlin.

Presenting the Data

Clear presentation of quantitative data is essential. A table summarizing the key findings provides an at-a-glance comparison.

Table 1: Relative Abundance of Key Metabolites in the 4-MHA Pathway

Metabolitem/zRetention Time (min)Fold Change (High-Producer vs. WT)p-valuePutative Identification
3-hydroxyanthranilic acid154.0504.20.50.04Confirmed with standard
4-MHA 168.066 5.8 15.2 <0.001 Confirmed with standard
Downstream Product X325.1238.112.8<0.001MS/MS Match to Library

This table illustrates how a decrease in the precursor (3-hydroxyanthranilic acid) and a significant increase in the product (4-MHA) and a downstream metabolite provide strong, self-validating evidence of increased flux through the desired pathway in the high-producing strain.

Conclusion: From Data to Biological Insight

References

  • Metabolon. Principal Component Analysis (PCA).
  • MetwareBio.
  • Waters. An Explanation of Principal Components Analysis (PCA) for Metabonomics.
  • Trygg, J., et al.
  • MetwareBio.
  • OS-PCA: Orthogonal Smoothed Principal Component Analysis Applied to Metabolome D
  • Hewavitharana, A. K., et al. LC-MS-Based Metabolomics Study of Marine Bacterial Secondary Metabolite and Antibiotic Production in Salinispora arenicola. PMC - PubMed Central.
  • Schematic representation of rapid sampling, quenching, and extraction...
  • Volcano plot (st
  • Metabolon. Volcano Plot.
  • Tang, L., et al. Optimized sampling protocol for mass spectrometry-based metabolomics in Streptomyces. Biotechnology for Biofuels.
  • Optimized sampling protocol for mass spectrometry-based metabolomics in Streptomyces. SpringerLink.
  • Al-Amoudi, O. A., et al. LC-MS based identification of secondary metabolites from marine antagonistic endophytic bacteria. Genetics and Molecular Research.
  • A global approach to analysis and interpretation of metabolic data for plant n
  • Lee, J.-S., et al. Liquid Chromatography-Mass Spectrometry-Based Rapid Secondary-Metabolite Profiling of Marine Pseudoalteromonas sp. M2. MDPI.
  • (PDF) LC-MS-Based Metabolomics Study of Marine Bacterial Secondary Metabolite and Antibiotic Production in Salinispora arenicola.
  • Metabolic Comparison and Molecular Networking of Antimicrobials in Streptomyces Species. MDPI.
  • MetaboAnalyst.
  • Characterization of Differential Metabolites in Bacteria Using a Q-TOF LC/MS Based Metabolomics Batch D
  • Allard, P.-M., et al. Comparative genomic and metabolomic study of three Streptomyces sp. differing in biological activity. NIH.
  • Metabolomic comparison using Streptomyces spp. as a factory of secondary metabolites. ScienceDirect.
  • Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols. PMC - PubMed Central.
  • Metabolomic Comparison Using Streptomyces spp as a Factory of Secondary Metabolites. Preprints.org.
  • Metabolomic comparison using Streptomyces spp. as a factory of secondary metabolites. ChemRxiv.
  • Li, W., et al. A four-enzyme pathway for 3,5-dihydroxy-4-methylanthranilic acid formation and incorporation into the antitumor antibiotic sibiromycin. PubMed.
  • Proposed pathway for the biosynthesis of the...
  • Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent.
  • Salwan, R., & Sharma, V. Streptomyces: host for refactoring of diverse bioactive secondary metabolites. PMC.
  • Mohammadipanah, F., & Dehhaghi, M. Streptomyces: The biofactory of secondary metabolites. Frontiers.
  • Identification of four novel Streptomyces isolated from machair grassland soil using a culture-based bioprospecting str
  • 3-hydroxyanthranil
  • Janata, J., et al. Novel pathway of 3-hydroxyanthranilic acid formation in limazepine biosynthesis reveals evolutionary relation between phenazines and pyrrolobenzodiazepines. PMC - NIH.
  • Antibiotic Biosynthesis Pathways from Endophytic Streptomyces SUK 48 through Metabolomics and Genomics Approaches. PMC.
  • Proposed biosynthesis pathway of 1.
  • 23498 - Gene ResultHAAO 3-hydroxyanthranil
  • (PDF) Bioactive compounds produced by streptomyces strain.
  • Genomes of four Streptomyces strains reveal insights into putative new species and pathogenicity of scab-causing organisms. PubMed Central.
  • Al-Dhabi, N. A., et al. Streptomyces: Still the Biggest Producer of New Natural Secondary Metabolites, a Current Perspective. MDPI.

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 4-Methyl-3-hydroxyanthranilic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

A thorough understanding of the potential hazards associated with 4-Methyl-3-hydroxyanthranilic acid is the foundation of a safe experimental workflow. Based on the hazard classifications of analogous compounds, researchers should handle this chemical with the assumption that it may present the following risks:

  • Serious Eye Damage/Irritation : A primary concern with compounds of this class is their potential to cause serious eye irritation or damage.[1][2]

  • Skin Irritation : Direct contact with the skin may lead to irritation.[3]

  • Respiratory Irritation : Inhalation of dust or aerosols can cause respiratory tract irritation.[3]

  • Aquatic Toxicity : This compound is presumed to be toxic to aquatic life, necessitating careful disposal to prevent environmental contamination.[1][2]

It is crucial to note that the toxicological properties of 4-Methyl-3-hydroxyanthranilic acid have not been fully investigated.[3] Therefore, a cautious approach is warranted, treating the compound as potentially harmful upon ingestion, inhalation, or skin contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable for mitigating exposure risks. The minimum required PPE for handling 4-Methyl-3-hydroxyanthranilic acid is outlined below. A formal risk assessment for specific procedures may necessitate additional protective measures.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Safety goggles with side shields or a face shieldEssential for protecting against splashes and airborne particles that could cause serious eye damage. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1][2][4]
Hands Chemical-resistant gloves (Nitrile or Neoprene recommended)Provides a barrier against skin contact and potential irritation. Gloves should be inspected for integrity before each use and changed immediately if contaminated.[4][5]
Body Laboratory coatProtects skin and personal clothing from accidental spills and contamination.[4][5]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for dust or aerosol generation. The specific type of respirator should be determined by a comprehensive risk assessment.[4]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a well-defined operational plan is critical for ensuring a safe and efficient workflow. The following step-by-step guide details the best practices for handling 4-Methyl-3-hydroxyanthranilic acid from preparation to post-experiment cleanup.

Preparation and Engineering Controls
  • Work Area Designation : All work with solid 4-Methyl-3-hydroxyanthranilic acid should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

  • Pre-use Inspection : Before commencing any work, ensure that all necessary PPE is readily available and in good condition. Verify the functionality of the chemical fume hood and any other required safety equipment.

  • Material Preparation : Gather all necessary equipment and reagents before introducing the 4-Methyl-3-hydroxyanthranilic acid to the work area to minimize movement and potential for spills.

Handling the Compound
  • Donning PPE : Wear all required PPE as specified in the table above before handling the chemical.

  • Minimizing Dust : When handling the solid material, use appropriate tools such as a spatula to transfer the compound, taking care to avoid the generation of dust.

  • Solution Preparation : When preparing solutions, slowly add the solid to the solvent to prevent splashing. Ensure adequate mixing without creating aerosols.

In Case of a Spill
  • Immediate Action : Evacuate the immediate area of the spill.

  • Small Spills : If the spill is small and you are trained in chemical spill cleanup, don the appropriate PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for disposal.

  • Large Spills : For large spills, evacuate the laboratory and notify your institution's environmental health and safety (EHS) department immediately.

Disposal Plan: Environmental Responsibility

Proper disposal of 4-Methyl-3-hydroxyanthranilic acid and any contaminated materials is crucial to prevent environmental harm.[1][2]

  • Waste Collection : All waste containing 4-Methyl-3-hydroxyanthranilic acid, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-Methyl-3-hydroxyanthranilic acid."

  • Disposal Protocol : Dispose of the hazardous waste through your institution's EHS-approved waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[1]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for the safe handling of 4-Methyl-3-hydroxyanthranilic acid, from initial preparation to final disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Designate work area in fume hood Inspect Inspect PPE and safety equipment Prep->Inspect Gather Gather all materials Inspect->Gather DonPPE Don all required PPE Gather->DonPPE HandleSolid Handle solid to minimize dust DonPPE->HandleSolid PrepSolution Prepare solutions carefully HandleSolid->PrepSolution CollectWaste Collect all chemical waste PrepSolution->CollectWaste LabelWaste Label waste container appropriately CollectWaste->LabelWaste Dispose Dispose via approved EHS protocol LabelWaste->Dispose

Caption: Workflow for the safe handling of 4-Methyl-3-hydroxyanthranilic acid.

References

  • SAFETY D
  • SAFETY D
  • Safety D
  • Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole. (n.d.). Benchchem.
  • Material Safety D
  • Personal Protective Equipment Requirements for Laboratories. (n.d.). Environmental Health and Safety.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-3-hydroxyanthranilic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-3-hydroxyanthranilic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.